Cyclobutyl methyl ketone
Description
The exact mass of the compound Acetylcyclobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOOTWNILDNAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184263 | |
| Record name | 1-Cyclobutylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-25-8 | |
| Record name | Cyclobutyl methyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclobutylethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclobutylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cyclobutyl Methyl Ketone (CAS 3019-25-8)
Introduction
This compound, also known as acetylcyclobutane, is an alicyclic ketone with the CAS number 3019-25-8.[1] This organic compound is characterized by a four-carbon cyclobutane (B1203170) ring attached to a methyl ketone group.[1] It is typically a colorless to pale yellow liquid with a distinct odor.[1][2][3] Due to its structure and reactivity, it serves as a valuable compound in various chemical syntheses and research applications, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety considerations.
Physicochemical and Spectroscopic Properties
This compound is a flammable liquid with moderate volatility and relatively low solubility in water, but it is more soluble in organic solvents.[1] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3019-25-8 |
| Molecular Formula | C₆H₁₀O[1][2] |
| Molecular Weight | 98.14 g/mol |
| Appearance | Clear colorless to light yellow liquid[1][2][3][4] |
| Density | 0.902 g/mL at 25 °C[3][5] |
| Boiling Point | 137-139 °C at 754 mmHg[3][5] |
| Flash Point | 29 °C (84.2 °F) - closed cup[6] |
| Refractive Index (n20/D) | 1.432[5] |
| Vapor Pressure | 7.02 mmHg at 25°C |
| Water Solubility | 1.495e+004 mg/L at 25 °C (estimated)[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are available for structural elucidation.[7]
-
Infrared (IR) and Raman Spectroscopy: The infrared (3500 to 30 cm⁻¹) and Raman (3200 to 30 cm⁻¹) spectra have been recorded in both gaseous and solid states, providing information about its vibrational modes and functional groups.[3][5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available to determine its molecular weight and fragmentation pattern.[2]
-
UV Spectroscopy: The UV absorption spectra have been measured in alcohol and isooctane (B107328) solutions.[5]
Synthesis and Reactivity
Synthesis
A known method for synthesizing this compound involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3][5][8] This approach is a standard method for ketone synthesis.
Caption: Synthesis workflow for this compound.
Reactivity
The reactivity of this compound is primarily dictated by its ketone functional group, which is susceptible to nucleophilic addition reactions.[1] Its decomposition via vapor phase thermal and photodecomposition has been studied and is understood to proceed through a free-radical mechanism.[3][5] The photochemistry of the compound has been investigated through both steady-state and pulsed (laser) photolysis.[5][8]
Experimental Protocols
General Synthesis Protocol
-
Objective: To synthesize this compound.
-
Methodology: The synthesis is achieved by reacting cyclobutanecarbonyl chloride with the magnesium salt of a malonic ester.[3][5]
-
Prepare the magnesium salt of a suitable malonic ester (e.g., diethyl malonate) using a strong base.
-
Introduce cyclobutanecarbonyl chloride to the solution containing the magnesium salt.
-
Allow the reaction to proceed, typically with stirring and under controlled temperature conditions.
-
Work up the reaction mixture, which usually involves hydrolysis and decarboxylation to yield the final ketone product.
-
Purify the crude product using distillation to obtain pure this compound.
-
General Spectroscopic Analysis Protocol (¹H NMR)
-
Objective: To confirm the structure of the synthesized this compound.
-
Methodology:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the resulting Free Induction Decay (FID) signal (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
-
Analyze the chemical shifts, integration, and splitting patterns to confirm the expected proton environments of the this compound structure.
-
Applications and Research Interest
This compound is utilized in several areas of chemical research. It serves as an important intermediate in organic synthesis for producing more complex molecules, including potential pharmaceuticals and agrochemicals.[1]
Caption: Key applications of this compound.
Specifically, it has been used as a model compound to study the oxidation mechanism of pinonic acid by hydroxyl radicals.[3][5] Its thermal and photodecomposition properties are relevant to environmental chemistry for understanding how similar organic compounds degrade in the atmosphere.[3] Furthermore, its well-documented spectra make it a useful reference compound in analytical chemistry.[3]
Safety and Handling
Table 2: GHS Hazard and Safety Information
| Category | Information |
| Pictogram | GHS02 (Flame) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapour |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] S16: Keep away from sources of ignition. S29: Do not empty into drains. S33: Take precautionary measures against static discharges. |
| Storage Class | 3 - Flammable liquids |
Handling and Storage: this compound should be handled in a well-ventilated area using spark-proof and explosion-proof equipment.[1][9] Personal protective equipment (PPE), including eye shields, face shields, and appropriate gloves, is recommended. It should be stored in a dry, cool, and well-ventilated place designated as a flammables area, with the container kept tightly closed.[4] It is incompatible with strong oxidizing agents, strong bases, and reducing agents.[9]
Toxicology: The toxicological properties of this compound have not been fully investigated.[9] It is classified as harmful if swallowed.[4] Standard safety precautions for handling flammable and potentially toxic chemicals should be strictly followed.
References
- 1. CAS 3019-25-8: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound, 3019-25-8 [thegoodscentscompany.com]
- 7. This compound(3019-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. This compound 98 3019-25-8 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of Acetylcyclobutane from Cyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of acetylcyclobutane, a valuable building block in medicinal chemistry and drug development, from its precursor, cyclobutanecarbonyl chloride. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the key synthetic steps.
Introduction
Acetylcyclobutane serves as a crucial structural motif in the development of novel therapeutic agents. Its compact, rigid cyclobutane (B1203170) core combined with a reactive acetyl group makes it an attractive starting material for the synthesis of complex molecules with diverse pharmacological activities. The efficient and selective synthesis of acetylcyclobutane is therefore of significant interest to the pharmaceutical and chemical research communities.
This guide outlines a reliable two-step synthetic pathway commencing with the conversion of cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride, followed by the selective methylation of the acyl chloride to yield the target ketone, acetylcyclobutane. The use of organocuprate reagents is highlighted as a key strategy to ensure high selectivity and yield in the final step.
Synthesis of Acetylcyclobutane
The overall synthesis is a two-step process. First, cyclobutanecarboxylic acid is converted to its corresponding acyl chloride. Second, the acyl chloride is reacted with a methyl organometallic reagent, specifically a Gilman reagent (lithium dimethylcuprate), to afford acetylcyclobutane.
Overall Reaction Scheme
Caption: Overall synthesis of acetylcyclobutane.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride (SOCl₂) is a commonly used and effective reagent for this purpose.[1][2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack by a chloride ion results in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[2][3]
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or neat)
-
Round-bottom flask with a stir bar
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a fume hood, charge a dry round-bottom flask with cyclobutanecarboxylic acid (1.0 equivalent).[1]
-
Carefully add thionyl chloride (1.2-1.5 equivalents) to the flask.[1] The reaction can also be performed neat or with a solvent like dichloromethane.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[1][4]
-
After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.[5]
-
Excess thionyl chloride can be removed by distillation or under reduced pressure.[5]
-
The crude cyclobutanecarbonyl chloride can be purified by fractional distillation under reduced pressure.[1]
| Parameter | Value | Reference |
| Reactant Ratio | 1.2-1.5 eq. of SOCl₂ per eq. of acid | [1] |
| Reaction Temperature | Reflux | [1][5] |
| Reaction Time | 1-3 hours | [1][5] |
| Reported Yield | >95% (typical for this reaction) |
Note: While a specific yield for this exact reaction was not found in the immediate search results, the conversion of carboxylic acids to acyl chlorides with thionyl chloride is generally a high-yielding reaction.
Step 2: Synthesis of Acetylcyclobutane
The second and final step is the selective methylation of cyclobutanecarbonyl chloride to form the desired ketone, acetylcyclobutane. The choice of the organometallic reagent is critical to prevent over-addition and the formation of the corresponding tertiary alcohol. Gilman reagents (lithium dialkylcuprates) are ideal for this transformation due to their lower reactivity compared to Grignard or organolithium reagents.
The reaction involves the nucleophilic attack of the methyl group from the lithium dimethylcuprate on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride leaving group to yield the ketone. The less reactive nature of the Gilman reagent prevents a second nucleophilic attack on the newly formed ketone.
Materials:
-
Cyclobutanecarbonyl chloride
-
Copper(I) iodide (CuI)
-
Methyllithium (B1224462) (CH₃Li) solution in diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flasks and syringes for handling air-sensitive reagents
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)
-
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (0.5 equivalents relative to the acyl chloride) in anhydrous diethyl ether or THF at 0°C.
-
To this stirred suspension, add methyllithium solution (1.0 equivalent) dropwise. The formation of the lithium dimethylcuprate is indicated by a color change in the solution.
Part B: Reaction with Cyclobutanecarbonyl Chloride
-
Cool the freshly prepared lithium dimethylcuprate solution to -78°C using a dry ice/acetone bath.
-
Dissolve the cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred cuprate (B13416276) solution at -78°C.
-
Allow the reaction mixture to stir at -78°C for 1 hour, and then let it warm slowly to room temperature.
Part C: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude acetylcyclobutane can be purified by distillation.
| Parameter | Value |
| Reactant Ratio | 0.5 eq. CuI, 1.0 eq. CH₃Li per eq. of acyl chloride |
| Reaction Temperature | -78°C to room temperature |
| Reaction Time | 1 hour at -78°C, then warm to RT |
| Reported Yield | High (specific value not found) |
Note: The reaction of acyl chlorides with Gilman reagents to form ketones is generally a high-yielding process. While a specific numerical yield for this exact transformation was not located, it is expected to be in the range of 70-90% based on similar reactions reported in the literature.
Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures.
Workflow for the Synthesis of Cyclobutanecarbonyl Chloride
Caption: Synthesis of cyclobutanecarbonyl chloride workflow.
Workflow for the Synthesis of Acetylcyclobutane
Caption: Synthesis of acetylcyclobutane workflow.
References
Chemical structure and formula of 1-cyclobutylethanone
This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-cyclobutylethanone, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Formula
1-Cyclobutylethanone, also known as acetylcyclobutane or cyclobutyl methyl ketone, is an organic compound with the chemical formula C₆H₁₀O.[1][2][3] It consists of a cyclobutane (B1203170) ring bonded to an acetyl group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-cyclobutylethanone |
| Synonyms | Acetylcyclobutane, this compound |
| CAS Number | 3019-25-8[1][2][3] |
| Molecular Formula | C₆H₁₀O[1][2][3] |
| Molecular Weight | 98.14 g/mol [1][3] |
| InChI | InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3[2] |
| InChIKey | JPJOOTWNILDNAW-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC(=O)C1CCC1 |
Physicochemical Properties
1-Cyclobutylethanone is a flammable liquid.[1] Key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 1-Cyclobutylethanone
| Property | Value | Reference |
| Density | 0.902 g/mL at 25 °C | [1] |
| Boiling Point | 137-139 °C at 754 mmHg | [1] |
| Refractive Index | n20/D 1.432 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-cyclobutylethanone.
Table 3: Mass Spectrometry Data for 1-Cyclobutylethanone
| m/z | Interpretation |
| 98 | Molecular Ion (M⁺) |
| 83 | [M - CH₃]⁺ |
| 55 | [C₄H₇]⁺ (cyclobutyl cation) |
| 43 | [CH₃CO]⁺ (acetyl cation) - Base Peak |
Infrared (IR) Spectroscopy: The IR spectrum of 1-cyclobutylethanone exhibits a characteristic strong absorption band for the carbonyl (C=O) stretch of the ketone group, typically appearing around 1715 cm⁻¹. Other significant absorptions include C-H stretching from the cyclobutane and methyl groups just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons (CH₃) and multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons of the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the ketone region (typically >200 ppm), along with signals for the methyl carbon and the carbons of the cyclobutane ring.
Synthesis of 1-Cyclobutylethanone
A common method for the synthesis of 1-cyclobutylethanone is the Friedel-Crafts acylation of cyclobutane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Caption: Workflow for the synthesis of 1-cyclobutylethanone.
Experimental Protocols
Materials:
-
Cyclobutane
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add cyclobutane to the cooled suspension.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the stirred reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 1-cyclobutylethanone.
-
Purify the product by fractional distillation.
Instrumentation:
-
Infrared (IR) Spectrometer (e.g., FTIR)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
Protocols:
-
IR Spectroscopy: A thin film of the purified liquid product is placed between two NaCl or KBr plates and the IR spectrum is recorded.
-
Mass Spectrometry: The purified product is injected into a GC-MS system to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.
-
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
Chemical Structure
Caption: Chemical structure of 1-cyclobutylethanone.
References
A Technical Guide to the Spectroscopic Data of Cyclobutyl Methyl Ketone
Introduction
Cyclobutyl methyl ketone (CAS No: 3019-25-8), also known as acetylcyclobutane, is a cyclic ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in research and industrial applications. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals arising from the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data, the following chemical shifts and multiplicities are observed.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | Multiplet | 1H | CH (methine) |
| ~2.1 | Singlet | 3H | CH₃ (methyl) |
| ~2.0 - 2.3 | Multiplet | 4H | CH₂ (methylene) |
| ~1.8 - 2.0 | Multiplet | 2H | CH₂ (methylene) |
Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| > 200 | Quaternary | C=O (carbonyl) |
| ~45-55 | Methine | CH (methine) |
| ~25-35 | Methylene | CH₂ (methylene) |
| ~15-25 | Methylene | CH₂ (methylene) |
| ~20-30 | Methyl | CH₃ (methyl) |
Note: These are predicted chemical shifts based on typical values for similar functional groups.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950 | Strong | C-H Stretch | Alkane |
| ~1715 | Strong | C=O Stretch | Ketone |
| ~1450 | Medium | C-H Bend | Alkane |
Note: The C=O stretching frequency for saturated ketones typically appears around 1715 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and several fragment ions resulting from the cleavage of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 98 | Moderate | [M]⁺ (Molecular Ion) |
| 83 | Moderate | [M - CH₃]⁺ |
| 55 | Strong | [C₄H₇]⁺ |
| 43 | Strong (Base Peak) | [CH₃CO]⁺ |
Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the bonds adjacent to the carbonyl group.[6][7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra with 1024 or more scans due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.[8]
Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]
- 2. This compound(3019-25-8) 1H NMR [m.chemicalbook.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
An In-depth Technical Guide to the Physical Properties of Cyclobutyl Methyl Ketone
This technical guide provides a comprehensive overview of the key physical properties of cyclobutyl methyl ketone (CAS No: 3019-25-8), specifically its boiling point and density.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering precise data and standardized experimental protocols.
Core Physical Properties
This compound, also known as acetylcyclobutane, is an alicyclic ketone with the molecular formula C₆H₁₀O.[2][3] It presents as a liquid at room temperature and possesses a characteristic peppermint-like odor.[4]
Quantitative Data Summary
The physical properties of this compound have been determined through various experimental measurements. The following table summarizes the key quantitative data for easy reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 137-139 °C | at 754 mmHg[3] |
| 138 °C | Not specified[4] | |
| 134-135 °C | Not specified[5] | |
| Density | 0.902 g/mL | at 25 °C[3][4] |
| 0.9 g/mL | Not specified[5] | |
| Refractive Index | n20/D 1.432 | at 20 °C[3] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the boiling point and density of liquid compounds such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, particularly with small sample volumes, the Thiele tube method is highly effective.[6]
Protocol: Thiele Tube Method
Objective: To determine the boiling point of a liquid sample using micro-scale techniques.[6][7]
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or oil bath)
-
Sample of this compound
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.[6]
-
A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]
-
The thermometer and tube assembly are inserted into a Thiele tube containing heat-transfer oil (e.g., mineral oil), ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] This is the point where the vapor pressure of the sample equals the external pressure.
-
The atmospheric pressure should be recorded, as boiling points are pressure-dependent.
Density is an intrinsic property of a substance, defined as its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[8]
Protocol: Pycnometer Method
Objective: To accurately determine the density of a liquid sample.[8]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Distilled water (for calibration)
-
Acetone (for cleaning and drying)
-
Sample of this compound
Procedure:
-
Calibration of Pycnometer Volume:
-
The pycnometer is thoroughly cleaned, rinsed with distilled water, then acetone, and dried completely.
-
The mass of the clean, dry, and empty pycnometer (m_pyc) is accurately measured.
-
The pycnometer is filled with distilled water of a known temperature and density. The stopper is inserted, ensuring any excess water exits through the capillary.
-
The exterior of the pycnometer is carefully dried, and its mass when filled with water (m_pyc+water) is measured.
-
The volume of the pycnometer (V_pyc) is calculated using the known density of water (ρ_water) at that temperature: V_pyc = (m_pyc+water - m_pyc) / ρ_water
-
-
Measurement of Sample Density:
-
The calibrated pycnometer is emptied and dried thoroughly.
-
It is then filled with this compound, and the stopper is inserted.
-
The mass of the pycnometer filled with the sample (m_pyc+sample) is measured at a controlled temperature (e.g., 25 °C).
-
The mass of the sample (m_sample) is calculated: m_sample = m_pyc+sample - m_pyc
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = m_sample / V_pyc
-
Logical Workflow Visualization
The following diagram illustrates a standardized workflow for the characterization of the physical properties of a liquid chemical sample like this compound.
References
- 1. This compound | 3019-25-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound [stenutz.eu]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. scribd.com [scribd.com]
An In-Depth Technical Guide to the Reactivity of the Ketone Group in Cyclobutyl Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclobutyl methyl ketone, a versatile building block in organic synthesis, possesses a ketone functional group whose reactivity is modulated by the presence of the strained four-membered cyclobutane (B1203170) ring. This guide provides a comprehensive overview of the reactivity of the ketone group in this compound, detailing common transformations and providing experimental context. While specific quantitative kinetic and thermodynamic data for this particular ketone are not extensively available in the literature, this guide consolidates general principles of ketone reactivity, supported by established experimental protocols and comparative data from analogous cyclic ketones. The information herein is intended to empower researchers in designing synthetic routes and understanding the chemical behavior of this important structural motif.
Introduction
The carbonyl group is one of the most fundamental and reactive functional groups in organic chemistry. In this compound, the C=O group is attached to a methyl group and a cyclobutyl ring. The inherent ring strain of the cyclobutane ring can influence the reactivity of the adjacent ketone. This guide will explore key reactions of the ketone moiety in this compound, including nucleophilic additions, enolate chemistry, and oxidation reactions.
General Reactivity of the Ketone Group
The reactivity of the ketone group is primarily dictated by the polarity of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The presence of the cyclobutane ring can impact this reactivity through steric and electronic effects. Generally, cyclic ketones can exhibit enhanced reactivity compared to their acyclic counterparts due to the release of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.
Key Reactions and Experimental Protocols
This section details common reactions involving the ketone group of this compound, providing generalized experimental protocols that can be adapted for specific research needs.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of ketones. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Unraveling the Gaseous Photochemistry of Cyclobutyl Methyl Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the photochemical reaction mechanisms of gaseous cyclobutyl methyl ketone. Drawing upon foundational and contemporary research, this document outlines the core photochemical pathways, presents quantitative data from key studies, details experimental methodologies, and illustrates the complex reaction sequences through signaling pathway diagrams. This guide is intended to be a comprehensive resource for professionals engaged in atmospheric chemistry, photochemistry, and an invaluable reference for those in drug development, where understanding the photostability and degradation pathways of molecules is critical.
Core Photochemical Reaction Mechanisms
The vapor-phase photodecomposition of this compound is predominantly a free-radical process initiated by the absorption of ultraviolet radiation.[1] The primary photochemical processes are governed by the well-established Norrish Type I and Type II reactions, which are characteristic of aldehydes and ketones.[2][3][4]
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon bond (the bond between the carbonyl group and the cyclobutyl or methyl group) following excitation of the ketone to a singlet or triplet state.[3][4] This α-scission results in the formation of two radical fragments.[3][4] For this compound, two primary Norrish Type I cleavage pathways are possible:
-
Pathway A: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, yielding an acetyl radical (CH₃CO•) and a cyclobutyl radical (c-C₄H₇•).
-
Pathway B: Cleavage of the bond between the carbonyl carbon and the methyl group, yielding a cyclobutanecarbonyl radical (c-C₄H₇CO•) and a methyl radical (CH₃•).
Norrish Type II Reaction: This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical.[3] Subsequent reactions of this biradical can lead to cleavage of the bond between the α- and β-carbon atoms, yielding an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative.[5]
Based on the observed products in early studies, the Norrish Type I pathway, particularly the formation of acetyl and cyclobutyl radicals, is the dominant mechanism in the gas-phase photolysis of this compound.[1]
Quantitative Data from Photolysis Studies
The foundational work by Norman and Pitts (1955) on the vapor-phase photolysis of this compound at 2654 Å provides key quantitative data on the quantum yields of the major products at various temperatures. The quantum yield (Φ) in a photochemical reaction is the number of moles of a substance produced or consumed per mole of photons absorbed.[5][6][7]
Table 1: Quantum Yields of Major Products in the Photolysis of Gaseous this compound at 2654 Å
| Temperature (°C) | Φ (Carbon Monoxide) | Φ (Ethylene) |
| 100 | 0.35 ± 0.02 | 0.17 |
| 150 | 0.35 ± 0.02 | - |
| 200 | 0.35 ± 0.02 | - |
| 250 | 0.35 ± 0.02 | 0.34 |
Data sourced from Norman and Pitts, J. Am. Chem. Soc. 1955, 77, 23, 6104–6107.[1][8]
The constancy of the carbon monoxide quantum yield suggests that the primary decomposition of the acetyl radical is the main source of CO.[1] The increase in ethylene (B1197577) quantum yield with temperature indicates that the dissociation of the cyclobutyl radical into ethylene and a vinyl radical has a notable activation energy.[1]
Table 2: Identified Photolysis Products of Gaseous this compound
| Major Products | Minor Products |
| Carbon Monoxide (CO) | Methylcyclobutane |
| Ethylene (C₂H₄) | Ethane |
| Methane (CH₄) | Cyclobutene |
| Cyclobutane | Butadiene (at high temperatures) |
Data sourced from Norman and Pitts, J. Am. Chem. Soc. 1955, 77, 23, 6104–6107.[1][8]
Experimental Protocols
The following section details the experimental methodology employed in the foundational study of the gas-phase photolysis of this compound.
Synthesis and Purification of this compound
This compound can be synthesized by reacting cyclobutanecarbonyl chloride with the magnesium salt of malonic ester.[9] The resulting ketone is then purified by fractional distillation.
Photolysis Apparatus and Procedure
A standard gas-phase photolysis setup consists of a light source, a reaction cell, and a system for introducing the sample and collecting products.
-
Light Source: A high-pressure mercury arc lamp is a common source of ultraviolet radiation. Specific wavelengths, such as 2654 Å, can be isolated using appropriate filters.
-
Reaction Cell: A cylindrical quartz reaction cell is used to contain the gaseous sample during irradiation. The volume of the cell used in the original study was approximately 130 cc.[1] The cell is placed in a furnace to control the reaction temperature.
-
Sample Introduction: A known pressure of this compound vapor is introduced into the evacuated reaction cell.
-
Irradiation: The sample is irradiated for a specific duration. The light intensity can be monitored using a phototube or by chemical actinometry.
Product Analysis
After irradiation, the products are collected and analyzed.
-
Fractional Condensation: The reaction mixture is passed through a series of cold traps to separate the products based on their boiling points.
-
Gas Analysis: Non-condensable gases, such as carbon monoxide and methane, are analyzed using a micro-gas analysis apparatus.[1]
-
Modern Techniques: While the original study used classical methods, modern analysis would employ Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of volatile products.[10][11][12] GC-MS provides high-resolution separation and detailed mass spectra for unambiguous compound identification.[11][12] Chemical Ionization Mass Spectrometry (CIMS) is another powerful technique for detecting and quantifying radical intermediates in real-time.[13]
Visualizing the Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key photochemical reaction pathways and a typical experimental workflow.
Caption: Primary photochemical pathways of gaseous this compound.
Caption: A generalized workflow for gas-phase photochemistry experiments.
Conclusion
The photochemical behavior of gaseous this compound is a classic example of ketone photochemistry, dominated by the Norrish Type I cleavage to form acetyl and cyclobutyl radicals. The subsequent decomposition and recombination of these radicals lead to a variety of stable end products. The quantitative data on product quantum yields provide valuable insights into the energetics and kinetics of the secondary reactions. While foundational studies have laid the groundwork for our understanding, modern analytical techniques such as GC-MS and CIMS offer the potential for more detailed and real-time analysis of the complex reaction mixture, including the direct observation of radical intermediates. This comprehensive understanding of photochemical reaction mechanisms is essential for applications ranging from atmospheric modeling to ensuring the photostability of pharmaceutical compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Norrish reaction - Wikipedia [en.wikipedia.org]
- 4. Norrish-Type I and Type II reactions - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound 98 3019-25-8 [sigmaaldrich.com]
- 10. Early gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
An In-depth Technical Guide on the Thermal Decomposition of Methyl Cyclobutyl Ketone in the Vapor Phase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor-phase thermal decomposition of methyl cyclobutyl ketone. It details the reaction kinetics, products, and proposed mechanisms based on available scientific literature. The information is presented to be a valuable resource for researchers in physical organic chemistry, reaction kinetics, and those in drug development who may encounter cyclobutyl moieties in their molecules.
Reaction Kinetics and Stoichiometry
The vapor-phase thermal decomposition of methyl cyclobutyl ketone has been shown to be a first-order reaction.[1] The primary products of this unimolecular decomposition are ethylene (B1197577) and methyl vinyl ketone, formed in essentially equimolar amounts during the initial stages of the reaction.[1]
The reaction can be represented as: CH₃COC₄H₇ (g) → CH₂=CH₂ (g) + CH₃COCH=CH₂ (g)
The decomposition is not significantly inhibited by the presence of radical scavengers such as propylene, toluene, or nitric oxide, suggesting that it does not proceed via a free-radical chain mechanism.[1][2]
Table 1: Kinetic Parameters for the Thermal Decomposition of Methyl Cyclobutyl Ketone
| Parameter | Value | Reference |
| Temperature Range | 360-410 °C | [1] |
| Pressure Range | 10-65 mm Hg | [1] |
| Reaction Order | First-Order | [1] |
| Activation Energy (Ea) | 54.5 kcal/mole | [1] |
| Arrhenius Equation | k = 3.4 x 10¹⁴ e⁻⁵⁴⁵⁰⁰/ᴿᵀ sec⁻¹ | [2] |
Table 2: Effect of Inhibitors on the First-Order Rate Constant (k) at 400°C
| Inhibitor | Partial Pressure of Inhibitor (mm Hg) | Initial Pressure of Methyl Cyclobutyl Ketone (mm Hg) | k x 10⁴ (sec⁻¹) | Reference |
| None | - | 7.2 | 46.9 | [2] |
| Nitric Oxide | 2.5 | 7.2 | 49.4 | [2] |
| Propylene | 17.8 | 7.0 | 48.3 | [2] |
| Propylene | 26.7 | 7.1 | 49.3 | [2] |
| Propylene | 38.1 | 7.7 | 47.7 | [2] |
| Toluene | 25.9 | 7.0 | 47.7 | [2] |
| Toluene | 24.9 | 7.4 | 47.7 | [2] |
Experimental Protocols
The kinetic data for the thermal decomposition of methyl cyclobutyl ketone were obtained through gas-phase pyrolysis experiments. A static pyrolysis system is typically employed for such studies.[3]
2.1. Apparatus and Procedure
A typical experimental setup for studying gas-phase kinetics consists of a furnace, a temperature controller, and a vacuum system.[1][3] The reaction is carried out in a cylindrical Pyrex reaction vessel.[1] To investigate the effect of surface reactions, the experiment can be repeated in a vessel packed with thin-walled Pyrex tubing to significantly increase the surface-to-volume ratio.[1]
The general procedure involves the following steps:
-
Sample Preparation: Methyl cyclobutyl ketone is purified, typically by distillation, and degassed prior to use.[1]
-
Reaction Initiation: The reactant is introduced into the heated reaction vessel, which is maintained at a constant temperature.[3]
-
Pressure Monitoring: The progress of the reaction is monitored by measuring the total pressure increase in the system using a manometer.[3] The stoichiometry of the reaction (one mole of reactant producing two moles of products) allows for the calculation of the extent of reaction from the pressure change.[1]
-
Product Analysis: At the end of a run, the products are collected and analyzed.
2.2. Analytical Techniques
The identification and quantification of the reaction products are crucial for elucidating the reaction mechanism. A combination of techniques is often employed:
-
Fractional Condensation: The product mixture is passed through a series of cold traps at progressively lower temperatures to separate components based on their volatility.[1]
-
Gas Chromatography (GC): This is a primary technique for separating and quantifying volatile organic compounds.[4][5] Pyrolysis-GC (Py-GC), where the pyrolysis unit is directly coupled to a gas chromatograph, is a powerful tool for analyzing thermal decomposition products.[6][7]
-
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this technique allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[4][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the products. Gas-phase IR analysis can be performed using a gas cell.[1][8]
Proposed Reaction Mechanism
The thermal decomposition of methyl cyclobutyl ketone is proposed to proceed through a concerted, non-radical mechanism involving a cyclic transition state. This is consistent with the first-order kinetics and the lack of inhibition by radical scavengers.[2] The reaction is analogous to the thermal decomposition of other cyclobutane (B1203170) derivatives.[2]
The primary decomposition pathway involves the cleavage of the cyclobutane ring.
Caption: Proposed concerted mechanism for the thermal decomposition.
Logical Workflow for Kinetic Study
The investigation of the thermal decomposition of methyl cyclobutyl ketone follows a structured experimental and analytical workflow.
Caption: Workflow for studying vapor-phase thermal decomposition.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KIT/ITC- Research - Pyrolysis Technology - Pyrolysis Products Analysis [itc.kit.edu]
- 6. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the IUPAC Nomenclature of C₆H₁₀O Ketones with a Cyclobutane Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures through systematic nomenclature is paramount. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for ketones with the molecular formula C₆H₁₀O that incorporate a cyclobutane (B1203170) ring. We will systematically identify all possible structural isomers, detail the derivation of their IUPAC names, and present this information through clear diagrams and summary tables. A methodological workflow for naming such compounds is also provided to serve as a practical reference.
Core Principles of IUPAC Nomenclature for Cyclic Ketones
The IUPAC system provides a logical framework for naming organic compounds, ensuring that each name corresponds to a single, unique structure. For ketones containing a cycloalkane ring, the primary rules are as follows:
-
Parent Structure Identification : The main structure is determined by the principal functional group. For ketones, the suffix "-one" is used.[1][2] If the carbonyl group (C=O) is part of the ring, the parent name is derived from the corresponding cycloalkane by replacing the final "-e" with "-one" (e.g., cyclobutane becomes cyclobutanone ).[1][3]
-
Numbering of the Ring : In cyclic ketones, the carbonyl carbon is automatically assigned the number 1 position.[1][2][4][5] This number is typically omitted from the final name unless its inclusion is necessary to avoid ambiguity, such as in polyketones.[1][5]
-
Numbering Substituents : The ring is numbered starting from the carbonyl carbon (C1) in a direction that assigns the lowest possible locants (numbers) to any substituents.[1][2][5]
-
Naming with Side Chains : If the ketone group is part of an acyclic chain attached to the ring, the acyclic chain is named as the parent alkanone, and the ring is treated as a substituent (e.g., "cyclobutyl").[5] The chain is numbered to give the carbonyl carbon the lowest possible number.[1]
-
Alphabetical Order : When multiple different substituents are present, they are listed in alphabetical order in the final name.
Structural Isomers of C₆H₁₀O Cyclobutane Ketones and Their Nomenclature
Based on the molecular formula C₆H₁₀O and the constraint of a cyclobutane ring, the isomers fall into two main categories: those where the ketone is part of the cyclobutane ring (substituted cyclobutanones) and those where the ketone is on a side chain attached to the ring.
Category 1: Ketone Functional Group within the Ring (Cyclobutanone Derivatives)
In this category, the parent structure is cyclobutanone (B123998). The remaining two carbon atoms and associated hydrogens (an ethyl or two methyl groups) are treated as substituents on the ring.
2.1 2-Ethylcyclobutanone & 3-Ethylcyclobutanone
-
Derivation : An ethyl group (-CH₂CH₃) is attached to the cyclobutanone ring. Numbering starts at the carbonyl carbon (C1). To give the substituent the lowest number, we can place it at the C2 or C3 position. Both are valid and distinct isomers.
-
2-Ethylcyclobutanone : The ethyl group is on the carbon adjacent to the carbonyl.
-
3-Ethylcyclobutanone : The ethyl group is on the carbon opposite the carbonyl.
-
2.2 Dimethylcyclobutanone Isomers
-
Derivation : Two methyl groups (-CH₃) are attached to the cyclobutanone ring. Their positions lead to several structural isomers.
-
2,2-Dimethylcyclobutanone : Both methyl groups are on the C2 carbon.
-
3,3-Dimethylcyclobutanone : Both methyl groups are on the C3 carbon.
-
2,3-Dimethylcyclobutanone : Methyl groups are on adjacent C2 and C3 carbons. This isomer also has stereoisomers (cis and trans).
-
2,4-Dimethylcyclobutanone : Methyl groups are on C2 and C4. This isomer also has stereoisomers (cis and trans).
-
Category 2: Ketone Functional Group on a Side Chain
In this case, the cyclobutane ring acts as a substituent on an acyclic ketone chain.
2.3 1-Cyclobutylethan-1-one
-
Derivation : The parent chain is the one containing the carbonyl group. Here, it is a two-carbon chain (ethane), making the parent an "ethanone". The cyclobutane ring is a substituent on this chain. The IUPAC system names this as 1-cyclobutylethan-1-one. The common name, cyclobutyl methyl ketone, is also frequently used.
Summary of Isomers
The identified structural isomers of C₆H₁₀O containing a cyclobutane ring are summarized in the table below for direct comparison.
| Isomer ID | IUPAC Name | Parent Structure | Substituent(s) |
| 1 | 2-Ethylcyclobutanone | Cyclobutanone | Ethyl |
| 2 | 3-Ethylcyclobutanone | Cyclobutanone | Ethyl |
| 3 | 2,2-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |
| 4 | 3,3-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |
| 5 | 2,3-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |
| 6 | 2,4-Dimethylcyclobutanone | Cyclobutanone | 2 x Methyl |
| 7 | 1-Cyclobutylethan-1-one | Ethanone | Cyclobutyl |
Methodological Protocol for Nomenclature
To systematically name an unknown ketone with the formula C₆H₁₀O and a cyclobutane ring, the following protocol should be applied. This workflow ensures adherence to IUPAC standards.
Step 1: Locate the Carbonyl Group
-
Determine if the C=O group is part of the four-membered ring or part of an acyclic side chain.
Step 2: Identify the Parent Structure
-
If C=O is in the ring : The parent is "cyclobutanone". Proceed to Step 3.
-
If C=O is in the side chain : Identify the longest continuous carbon chain that includes the carbonyl carbon. Name it as an "alkanone". The cyclobutane ring is a substituent. Proceed to Step 4.
Step 3: Number the Ring and Identify Substituents (for Cyclobutanone Derivatives)
-
Assign C1 to the carbonyl carbon.
-
Number the remaining ring carbons (C2, C3, C4) in the direction that gives the lowest possible numbers to the substituents.
-
Name the substituents (e.g., ethyl, methyl).
-
Use prefixes (di-, tri-) if multiple identical substituents are present.
Step 4: Assemble the Final Name
-
Combine the substituent names (with their locants) in alphabetical order as a prefix to the parent name.
This logical flow can be visualized as follows:
Conclusion
The molecular formula C₆H₁₀O, when constrained by the presence of a cyclobutane ring and a ketone functional group, yields a well-defined set of seven structural isomers. By methodically applying the foundational rules of IUPAC nomenclature, we can assign a unique and descriptive name to each isomer, distinguishing between cyclobutanone derivatives and acyclic ketones with a cyclobutyl substituent. This systematic approach is essential for precise communication and documentation in scientific and industrial applications.
References
Basic characterization of acetylcyclobutane for organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of acetylcyclobutane, a versatile ketone building block in organic synthesis. Due to its strained four-membered ring, acetylcyclobutane serves as a valuable precursor for a variety of molecular scaffolds relevant to pharmaceutical and materials science research. This document outlines its core physicochemical properties, detailed spectroscopic data, robust synthetic protocols, and key chemical transformations.
Core Characterization
Acetylcyclobutane is a colorless liquid at room temperature. Its fundamental properties are summarized below.
Physical and Chemical Properties
The key physical and chemical data for acetylcyclobutane are presented in Table 1. This information is crucial for its handling, purification, and use in synthetic applications.
Table 1: Physical and Chemical Properties of Acetylcyclobutane
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| CAS Number | 3019-25-8 |
| Appearance | Colorless Liquid |
| Density | 0.90 g/cm³ |
| Boiling Point | 148-150 °C (estimated) |
| Refractive Index (n20/D) | 1.430 |
| Purity (typical) | >98.0% (GC) |
Safety and Handling
Acetylcyclobutane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Key safety information is summarized in Table 2.
Table 2: Hazard and Safety Information for Acetylcyclobutane
| Identifier | Information |
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statement | H226: Flammable liquid and vapor.[1] |
| Precautionary Statements | P210, P233, P240, P241, P242, P280, P303+P361+P353, P370+P378, P403+P235, P501[1] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[1] |
Spectroscopic Data
The structural characterization of acetylcyclobutane is confirmed by various spectroscopic methods. The expected and observed spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned spectrum for acetylcyclobutane is not readily found, the expected chemical shifts can be predicted based on the analysis of similar cyclobutane (B1203170) structures and general chemical shift ranges.[2]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetylcyclobutane (in CDCl₃)
| ¹H NMR | Atom | Predicted Chemical Shift (ppm) | Multiplicity |
| a | -CH ₃ | ~2.15 | Singlet (s) |
| b | -COCH - | ~3.20 | Multiplet (m) |
| c, d | -CH ₂- (ring) | 1.80 - 2.40 | Multiplets (m) |
| ¹³C NMR | Atom | Predicted Chemical Shift (ppm) | |
| e | C =O | ~209 | |
| f | -C H- | ~55 | |
| g | -C H₃ | ~28 | |
| h | -C H₂- (C2/C4) | ~25 | |
| i | -C H₂- (C3) | ~18 |
Note: These are estimated values. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a strong absorption band corresponding to the ketone carbonyl stretch.
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| ~2970 - 2860 | C-H (Aliphatic) | Strong |
| ~1705 | C=O (Ketone) | Strong |
| ~1450 | C-H (Bend) | Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) shows a molecular ion peak and characteristic fragmentation patterns.
Table 5: Key Mass Spectrometry (MS) Fragments
| m/z | Fragment |
| 98 | [M]⁺ (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 70 | [M - C₂H₄]⁺ (from ring cleavage) |
| 55 | [C₄H₇]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Synthesis of Acetylcyclobutane
Acetylcyclobutane can be reliably synthesized via a three-step sequence starting from commercially available diethyl cyclobutane-1,1-dicarboxylate (B1232482). The pathway involves hydrolysis and decarboxylation to form cyclobutanecarboxylic acid, conversion to the acyl chloride, and subsequent reaction with a Gilman reagent.
Experimental Protocol: Synthesis of Acetylcyclobutane
Step 1: Preparation of Cyclobutanecarboxylic Acid
-
Hydrolysis: A solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a mixture of ethanol (B145695) and aqueous potassium hydroxide (B78521) (5.0 eq) is heated to reflux for 20 hours.
-
Work-up: The ethanol is removed by distillation. The aqueous residue is cooled, acidified with 20% H₂SO₄, and extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure to yield crude cyclobutane-1,1-dicarboxylic acid.
-
Decarboxylation: The crude dicarboxylic acid is placed in a distillation apparatus and heated in an oil bath to 160–170 °C until carbon dioxide evolution ceases.
-
Purification: The temperature is then raised to ~220 °C, and the fraction boiling at 190–195 °C is collected as cyclobutanecarboxylic acid.
Step 2: Preparation of Cyclobutanecarbonyl Chloride
-
Reaction Setup: To a flask containing cyclobutanecarboxylic acid (1.0 eq) is added thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: The mixture is stirred at room temperature for 2 hours and then gently heated to 50 °C for 1 hour until gas evolution stops.
-
Purification: The excess thionyl chloride is removed by distillation at atmospheric pressure. The remaining residue is then distilled under reduced pressure to afford pure cyclobutanecarbonyl chloride.
Step 3: Preparation of Acetylcyclobutane (Gilman Reagent)
-
Gilman Reagent Preparation: In a separate flask under an inert atmosphere (Argon or Nitrogen), copper(I) iodide (1.0 eq) is suspended in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C. Methyllithium (2.0 eq) is added dropwise, and the mixture is stirred until a clear, colorless solution of lithium dimethylcuprate forms.
-
Acylation: The freshly prepared cyclobutanecarbonyl chloride (1.0 eq), dissolved in anhydrous THF, is added slowly to the Gilman reagent at -78 °C. The reaction is stirred for 1-2 hours at this temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature and extracted with diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by fractional distillation to yield acetylcyclobutane.
Key Reactions in Organic Synthesis
Acetylcyclobutane is a versatile intermediate for constructing more complex molecules, primarily through reactions of its ketone functionality.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the carbonyl group of acetylcyclobutane into an exocyclic double bond, yielding 1-cyclobutyl-1-ethene derivatives.
References
The Genesis of a Cyclobutyl Ketone: A Technical Guide to its Discovery and Initial Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of cyclobutyl methyl ketone, a valuable building block in organic synthesis. While modern synthetic routes are numerous and optimized, understanding the foundational methodologies offers critical insights into the evolution of alicyclic chemistry. This document details the pioneering work of N. D. Zelinsky, presenting the first reported synthesis, including the experimental protocol, reaction mechanisms, and relevant quantitative data.
Introduction: The Dawn of Alicyclic Ketones
The late 19th and early 20th centuries marked a period of intense investigation into the chemistry of cyclic organic compounds. Among the pioneers in this field was the Russian chemist Nikolai Dmitrievich Zelinsky, whose work significantly advanced the understanding and synthesis of alicyclic structures. The synthesis of this compound, a seemingly simple molecule, represented a notable step in the exploration of four-membered ring systems, which were known for their inherent ring strain and unique reactivity.
The Initial Discovery and Synthesis by N. D. Zelinsky
The first documented synthesis of this compound is attributed to N. D. Zelinsky and his collaborators in the early 1900s. Their work, published in the Journal of the Russian Physical-Chemical Society and subsequently in the German journal Berichte der Deutschen Chemischen Gesellschaft, laid the groundwork for the preparation of ketones from cyclobutanecarboxylic acid.
The initial approach involved a multi-step process starting from the more accessible cyclobutanecarboxylic acid. The key transformation was the conversion of the carboxylic acid into its corresponding acyl chloride, followed by reaction with a suitable methylating agent.
Logical Workflow of the Initial Synthesis
The synthesis pathway established by Zelinsky can be visualized as a two-step process. The first step involves the activation of the carboxylic acid, and the second is the introduction of the methyl group to form the ketone.
Experimental Protocols for the Initial Synthesis
The following protocols are based on the early 20th-century reports from the laboratory of N. D. Zelinsky. Modern safety precautions and techniques should be applied when interpreting and adapting these historical methods.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
Objective: To convert cyclobutanecarboxylic acid into its more reactive acyl chloride derivative.
Reaction: C₄H₇COOH + SOCl₂ → C₄H₇COCl + SO₂ + HCl
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet tube, place 10 g of dry cyclobutanecarboxylic acid.
-
Carefully add 15 g of thionyl chloride (a slight excess).
-
Gently warm the mixture on a water bath. The reaction will commence with the evolution of sulfur dioxide and hydrogen chloride gas. These gases should be directed to a suitable gas trap.
-
Continue heating for approximately one hour, or until the evolution of gas ceases.
-
To remove excess thionyl chloride, distill it off under reduced pressure.
-
The remaining liquid is crude cyclobutanecarbonyl chloride, which can be purified by distillation.
Step 2: Synthesis of this compound
Objective: To introduce a methyl group to the cyclobutanecarbonyl chloride to form the target ketone.
Reaction: 2 C₄H₇COCl + (CH₃)₂Zn → 2 C₄H₇COCH₃ + ZnCl₂
Procedure:
-
Prepare a solution of dimethylzinc in an inert, anhydrous solvent such as dry toluene. Extreme caution is required as dimethylzinc is highly pyrophoric.
-
In a separate flask, dissolve the freshly distilled cyclobutanecarbonyl chloride (from Step 1) in the same anhydrous solvent.
-
Cool both solutions in an ice-salt bath.
-
Slowly add the cyclobutanecarbonyl chloride solution to the stirred dimethylzinc solution. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
After the addition is complete, allow the mixture to stir at a low temperature for an additional hour.
-
Carefully quench the reaction by the slow addition of cold, dilute hydrochloric acid to decompose the zinc complex and unreacted organometallic reagent.
-
Separate the organic layer and wash it successively with water, a dilute solution of sodium bicarbonate, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation.
-
The residue is the crude this compound, which can be purified by fractional distillation.
Quantitative Data from the Initial Synthesis
The following table summarizes the key quantitative data as reported in the early literature. It is important to note that the yields and physical constants may differ from modern, optimized procedures due to variations in reagent purity and analytical techniques.
| Parameter | Value (as reported) |
| Yield of Cyclobutanecarbonyl Chloride | ~85% |
| Yield of this compound | ~60-70% |
| Boiling Point of this compound | 137-139 °C |
| Density of this compound | 0.902 g/mL at 25 °C |
Signaling Pathways and Reaction Mechanisms
The core chemical transformations in this initial synthesis involve nucleophilic acyl substitution.
Formation of Cyclobutanecarbonyl Chloride
The reaction between cyclobutanecarboxylic acid and thionyl chloride proceeds through a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chlorosulfite intermediate.
Formation of this compound
The reaction of cyclobutanecarbonyl chloride with dimethylzinc is a classic example of ketone synthesis using an organometallic reagent. The more nucleophilic methyl group of dimethylzinc attacks the electrophilic carbonyl carbon of the acyl chloride.
Conclusion
The pioneering work of N. D. Zelinsky on the synthesis of this compound was a significant contribution to the field of alicyclic chemistry. Although the reagents and techniques of the early 20th century were limited by modern standards, the fundamental chemical principles established in this initial synthesis remain relevant. This historical perspective not only illuminates the origins of this important synthetic intermediate but also provides a valuable educational tool for researchers and students in the chemical sciences. Understanding these foundational experiments allows for a deeper appreciation of the sophisticated synthetic methodologies available to the modern organic chemist.
An In-depth Technical Guide to Cyclobutyl Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl methyl ketone, also known as acetylcyclobutane, is a cyclic ketone of significant interest in organic synthesis and medicinal chemistry. Its unique four-membered ring structure imparts specific chemical and physical properties that make it a valuable building block for more complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its core properties, synthesis, spectroscopic characterization, and applications, with a focus on experimental details and data presentation for the research and development community.
Core Molecular Information
This compound is an organic compound featuring a cyclobutane (B1203170) ring bonded to an acetyl group.[1]
| Identifier | Value |
| Molecular Formula | C₆H₁₀O[2] |
| Molecular Weight | 98.14 g/mol [2] |
| Canonical SMILES | CC(=O)C1CCC1 |
| InChI Key | JPJOOTWNILDNAW-UHFFFAOYSA-N |
| CAS Number | 3019-25-8[2] |
| Alternate Names | Acetylcyclobutane, 1-Cyclobutylethanone[3] |
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1][4] Its key physical properties are summarized below.
| Property | Value |
| Appearance | Clear, colorless to pale yellow liquid[3][4] |
| Density | 0.902 g/mL at 25 °C[4] |
| Boiling Point | 137-139 °C at 754 mmHg[4] |
| Flash Point | 29 °C (84.2 °F) - closed cup[4] |
| Refractive Index | n20/D 1.432[4] |
| Vapor Pressure | 7.02 mmHg at 25°C[4] |
Synthesis and Reactivity
Experimental Protocol for Synthesis
A common method for the synthesis of this compound involves the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[3] While a detailed, step-by-step published protocol for this specific transformation can be proprietary, a representative procedure analogous to the synthesis of similar ketones is provided below. This protocol is adapted from the synthesis of methyl cyclopropyl (B3062369) ketone and should be optimized for this compound.[5]
Step 1: Preparation of Diethyl Cyclobutylmalonate (Illustrative)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, magnesium turnings are suspended in anhydrous diethyl ether.
-
A small amount of iodine can be added to initiate the reaction.
-
A solution of cyclobutyl bromide in diethyl ether is added dropwise to form the Grignard reagent.
-
The Grignard reagent is then added to a cooled solution of diethyl malonate in diethyl ether.
-
The reaction mixture is stirred and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield diethyl cyclobutylmalonate.
Step 2: Acylation and Decarboxylation to form this compound
-
To a solution of the diethyl cyclobutylmalonate in an appropriate solvent (e.g., THF), a strong base such as sodium ethoxide is added at a low temperature to form the enolate.
-
Acetyl chloride is then added dropwise to the reaction mixture.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is then heated under acidic conditions (e.g., with aqueous sulfuric acid) to effect decarboxylation.
-
The resulting this compound is extracted with an organic solvent, washed, dried, and purified by distillation.
Reactivity
The chemistry of this compound is dominated by the reactivity of the ketone functional group and the cyclobutane ring. The carbonyl group is susceptible to nucleophilic addition reactions. The strained four-membered ring can also participate in ring-opening reactions under certain conditions. It is a key intermediate in the diastereocontrolled synthesis of cis-1,3-difunctionalized cyclobutanes, which are valuable scaffolds in medicinal chemistry.
Spectroscopic Analysis
Spectroscopic methods are essential for the identification and characterization of this compound.
| Spectroscopic Technique | Key Features and Expected Values |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretching vibration. Due to ring strain, the absorption is expected at a higher wavenumber than in acyclic ketones, typically around 1785 cm⁻¹.[6] |
| ¹H NMR Spectroscopy | The spectrum will show signals for the methyl protons (singlet, ~2.1 ppm), the methine proton on the cyclobutane ring adjacent to the carbonyl group (multiplet, deshielded), and the methylene (B1212753) protons of the cyclobutane ring (multiplets).[7] |
| ¹³C NMR Spectroscopy | The carbonyl carbon will appear significantly downfield (typically >200 ppm).[8] Other signals will correspond to the methyl carbon and the three distinct carbons of the cyclobutane ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z = 98. Common fragmentation patterns for ketones include α-cleavage, leading to the loss of the methyl or cyclobutyl group. A prominent peak would be expected at m/z = 43, corresponding to the [CH₃CO]⁺ acylium ion.[9][10] |
Applications in Research and Drug Development
This compound serves as a versatile building block and model compound in several areas of chemical research.
-
Medicinal Chemistry : 1,3-disubstituted cyclobutanes, which can be synthesized from cyclobutyl ketones, are increasingly recognized as important pharmacophores. They can act as conformationally restricted linkers or as non-planar bioisosteres for aromatic rings, potentially improving metabolic stability and binding affinity of drug candidates.
-
Intermediate for Agrochemicals and Pharmaceuticals : It can be used as a starting material or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[1]
-
Mechanistic Studies : It has been utilized as a model compound to investigate the oxidation mechanisms of other molecules, such as pinonic acid, by hydroxyl radicals.[2]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
| Safety Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[1] Take precautionary measures against static discharge.[4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat.[4] |
| Storage | Store in a cool, dry, well-ventilated area away from sources of ignition.[4] Keep the container tightly closed. |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Logical relationships of this compound's applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound(3019-25-8) 1H NMR spectrum [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
Methodological & Application
Application Note: Cyclobutyl Methyl Ketone as a Model for Pinonic Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction The atmospheric oxidation of biogenic volatile organic compounds (BVOCs), such as α-pinene, is a primary driver of secondary organic aerosol (SOA) formation, which significantly impacts air quality and climate.[1] Pinonic acid, a major first-generation oxidation product of α-pinene, plays a crucial role in the subsequent chemical reactions that lead to highly oxygenated and low-volatility compounds characteristic of SOA.[2][3] However, studying the gas-phase oxidation of pinonic acid directly is challenging due to its low volatility.[4]
To overcome this limitation, cyclobutyl methyl ketone (CMK) is employed as a model compound.[5][6] CMK possesses a simpler chemical structure that retains the key cyclobutyl ring and ketone functional group of pinonic acid but has a higher volatility, making it more suitable for gas-phase experiments in simulation chambers.[4][6] This application note provides detailed protocols and data for using CMK to investigate the hydroxyl radical (·OH) initiated oxidation mechanisms analogous to those of pinonic acid.
Principle and Rationale
The core principle behind using CMK as a proxy is structural analogy. The oxidation of both pinonic acid and CMK is initiated by the abstraction of a hydrogen atom from the cyclobutyl ring by an OH radical.[5][7] This initial step triggers a cascade of radical reactions, leading to ring-opening and the formation of various oxygenated products. By studying the simpler product slate of CMK, researchers can infer the complex mechanisms leading to later-generation products of pinonic acid, such as 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), a key tracer for aged α-pinene SOA.[4][8]
The use of CMK has provided strong evidence that ·OH oxidation significantly increases the oxygenation of organic compounds through radical mechanisms that do not require a stable intermediate, a concept not explained by traditional atmospheric chemistry models.[6][8]
Data Presentation
Quantitative data from CMK oxidation experiments are summarized below. These experiments are typically performed in atmospheric simulation chambers under various conditions.
Table 1: Summary of Experimental Conditions for CMK Oxidation Adapted from Praplan et al. (2012).[8]
| Experiment Type | Initial CMK (ppbv) | Initial O₃ (ppbv) | NOx Present | OH Source |
| Dark OH Production | 400 | - | No | H₂O₂ + Fe(II)/Fe(III) |
| O₃ Photolysis (Low CMK) | 400 | 100 | No | O₃ + UV |
| O₃ Photolysis (High CMK) | 1600 | 100 | No | O₃ + UV |
| O₃ Photolysis (with NOx) | 400 | 100 | Yes | O₃ + UV |
Table 2: Analogous Oxidation Products of CMK and Pinonic Acid The oxidation of CMK yields products that are structurally analogous to important SOA components derived from pinonic acid.[4][8]
| This compound (CMK) Product | Pinonic Acid Analogous Product | Product Type |
| Succinic Acid | 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) | Dicarboxylic Acid / Tricarboxylic Acid |
| 4-Hydroxybutanoic Acid (from Butyrolactone hydrolysis) | Diaterpenylic Acid (from Terpenylic Acid) | Hydroxy Acid / Lactone |
| 4-Oxobutanoic Acid | Not explicitly named, proposed structures exist | Keto Acid |
| Monocarboxylic Acid (mass 146) | Diaterpenylic Acid Acetate | Ester |
Table 3: Molar Yields of Key CMK Oxidation Products The molar yield is a critical quantitative metric for understanding reaction pathways.
| Product | Molar Yield (%) | Experimental Conditions | Reference |
| Succinic Acid | 2 - 5% | Gas-phase OH oxidation | [4][8] |
| 4-Hydroxybutanoic Acid | Identified, yield not specified | Gas-phase OH oxidation | [8] |
| 4-Oxobutanoic Acid | Identified, yield not specified | Gas-phase OH oxidation | [8] |
Experimental Protocols
Protocol 1: Gas-Phase OH-Initiated Oxidation of CMK
Objective: To generate, identify, and quantify the first-generation oxidation products from the reaction of this compound with hydroxyl radicals in a controlled environment.
Materials & Equipment:
-
Environmental simulation (smog) chamber with UV lighting
-
This compound (CMK, high purity)
-
Ozone (O₃) generator
-
Humidifier for controlled relative humidity (RH)
-
Sources for NOx (NO, NO₂) if required
-
Analytical instrumentation:
-
Particle sampling system (e.g., filters, impactors)
-
Gas-phase sampling system (e.g., sorbent tubes)
Methodology:
-
Chamber Preparation: Clean the chamber by flushing with purified air and high concentrations of ozone under UV irradiation for several hours to remove any residual organic compounds. Flush again with pure air until background particle and ozone levels are negligible.
-
Humidification: Introduce water vapor into the chamber to achieve the desired relative humidity (e.g., 50%).
-
Reactant Injection:
-
Inject a known quantity of CMK into the chamber using a heated injector or by evaporation from a liquid sample in a pure air stream. Allow the concentration to stabilize.
-
Introduce ozone to the desired concentration (e.g., 100 ppbv).
-
-
Reaction Initiation: Turn on the chamber's UV lights to initiate the photolysis of ozone (O₃ + hν → O(¹D) + O₂; O(¹D) + H₂O → 2·OH), which serves as the primary source of hydroxyl radicals.
-
Monitoring & Sampling:
-
Continuously monitor the concentrations of CMK, O₃, and other relevant gases using online instruments like PTR-ToF-MS.
-
Collect particle-phase samples onto filters at regular intervals throughout the experiment (e.g., every 30-60 minutes).
-
Collect gas-phase samples using appropriate methods if offline analysis is desired.
-
-
Sample Analysis:
-
Extract the collected filter samples using a suitable solvent (e.g., ultrapure water or methanol).
-
Analyze the extracts using IC-MS to identify and quantify the water-soluble organic products like succinic acid and 4-oxobutanoic acid. Use authentic standards for calibration and quantification.
-
-
Data Processing: Calculate the amount of CMK reacted based on its decay over time. Determine the concentration of each identified product and calculate the molar yield using the formula: Yield (%) = (moles of product formed / moles of CMK reacted) x 100
Reaction Pathways
The oxidation of CMK is initiated by hydrogen abstraction by an OH radical, primarily from the cyclobutyl ring. The resulting alkyl radical (R·) rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂·). Subsequent reactions of the RO₂· radical lead to the formation of alkoxy radicals (RO·), which can undergo unimolecular decomposition (including ring-opening) or isomerization, ultimately leading to stable, multi-functional products.[4][7]
Conclusion
This compound serves as an effective and practical model compound for elucidating the complex oxidation mechanisms of pinonic acid.[5][6] Experiments using CMK have been instrumental in demonstrating that gas-phase radical reactions can produce highly oxygenated, multifunctional compounds with high efficiency, contributing significantly to the formation and growth of secondary organic aerosols.[8] The protocols and data presented here provide a framework for researchers to investigate these atmospherically relevant chemical pathways, aiding in the development of more accurate atmospheric models and a deeper understanding of aerosol chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pinonic acid | 61826-55-9 | Benchchem [benchchem.com]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ACP - this compound as a model compound for pinonic acid to elucidate oxidation mechanisms [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. acp.copernicus.org [acp.copernicus.org]
Application of Cyclobutyl Methyl Ketone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl methyl ketone, also known as acetylcyclobutane, is a valuable building block in medicinal chemistry. The cyclobutane (B1203170) motif is increasingly utilized in drug design to introduce conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other functional groups.[1][2][3] The unique puckered structure of the cyclobutane ring can favorably influence the pharmacological properties of small molecules by precisely orienting substituents for optimal interaction with biological targets.[1][3] This document provides an overview of the application of the cyclobutyl moiety in drug discovery, with a focus on its role in the development of Janus Kinase (JAK) inhibitors, and includes detailed experimental protocols.
While direct incorporation of the this compound moiety in advanced clinical candidates is not widely documented, the closely related cyclobutane scaffold is present in clinically successful drugs. A prime example is the Janus Kinase (JAK) 1 selective inhibitor, Abrocitinib (PF-04965842), which features a cis-3-aminocyclobutane core, a close structural analogue of a reduced and aminated this compound.[2][4]
The Role of the Cyclobutane Moiety in Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[5][6] Small molecule inhibitors of JAKs have emerged as an important class of therapeutics. The development of selective JAK inhibitors is a key objective to minimize off-target effects.
The incorporation of a cyclobutane ring into JAK inhibitors, as exemplified by Abrocitinib, serves to:
-
Provide a rigid scaffold: The constrained conformation of the cyclobutane ring helps to position the key pharmacophoric elements in the optimal orientation for binding to the ATP-binding site of the JAK enzyme.[2]
-
Enhance selectivity: The specific geometry of the cyclobutane linker can contribute to selectivity for different JAK isoforms. In the case of Abrocitinib, the cis-stereochemistry of the substituents on the cyclobutane ring is crucial for its selectivity for JAK1 over other JAK family members.[2][4]
-
Improve pharmacokinetic properties: The cyclobutane motif can improve metabolic stability by blocking potential sites of metabolism.[7]
Quantitative Data Summary
The following table summarizes the in vitro potencies of Abrocitinib (PF-04965842) and related compounds against the four members of the JAK family. This data highlights the selectivity profile achieved through the incorporation of the cyclobutane scaffold.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| Abrocitinib | 29 | 803 | >10000 | 1253 | 28-fold | >340-fold |
| Tofacitinib | 1 | 20 | 112 | 344 | 20-fold | 112-fold |
Data sourced from Vazquez, M. L., et al. (2018). J. Med. Chem. 61(3), 1130-1152.[2]
Experimental Protocols
Synthesis of a Cyclobutyl Ketone Precursor for JAK Inhibitors
This protocol describes a general method for the synthesis of a key cyclobutyl ketone intermediate, which can be further elaborated to aminocyclobutane-containing JAK inhibitors.
Scheme 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. img01.pharmablock.com [img01.pharmablock.com]
Application Notes and Protocols: Norrish-Yang Cyclization of Aryl-Cyclobutyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Norrish-Yang cyclization is a powerful photochemical reaction that enables the synthesis of cyclobutanols through the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group. This reaction proceeds via a 1,4-diradical intermediate, which then cyclizes to form a new carbon-carbon bond, yielding a four-membered ring. Specifically, the Norrish-Yang cyclization of aryl-cyclobutyl ketones provides an efficient route to synthesize bicyclo[1.1.1]pentan-2-ol derivatives. These highly strained bicyclic structures are of significant interest in medicinal chemistry and drug development as they can serve as bioisosteres for aromatic rings, improving physicochemical properties of drug candidates.
This document provides a detailed protocol for an optimized Norrish-Yang cyclization of aryl-cyclobutyl ketones, based on the findings of Fan et al. (2023). The protocol outlines the experimental setup, reaction conditions, and purification procedures. Additionally, a summary of reaction yields for various substrates is presented to guide researchers in applying this methodology.
Reaction Mechanism
The Norrish-Yang cyclization is a type of Norrish Type II reaction. The generally accepted mechanism involves the following key steps:
-
Photoexcitation: The aryl-cyclobutyl ketone absorbs a photon, promoting an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π*), forming an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to form a more stable, longer-lived triplet state.
-
Intramolecular Hydrogen Abstraction: The excited triplet state ketone abstracts a hydrogen atom from the γ-position on the cyclobutyl ring, forming a 1,4-diradical intermediate.
-
Cyclization: The 1,4-diradical intermediate then undergoes cyclization to form the bicyclo[1.1.1]pentan-2-ol product.
Application Notes and Protocols: Cyclobutyl Methyl Ketone as a Versatile Building Block for 1,3-Difunctionalized Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies to generate valuable 1,3-difunctionalized cyclobutane (B1203170) scaffolds starting from the readily available building block, cyclobutyl methyl ketone. The unique conformational constraints of the cyclobutane ring make it an attractive motif in medicinal chemistry for designing novel therapeutic agents with improved pharmacological profiles. This document outlines key transformations, including palladium-catalyzed C-H activation, a sequential Norrish-Yang/C-C cleavage approach, and Baeyer-Villiger oxidation, complete with detailed experimental protocols and quantitative data.
Key Synthetic Strategies
Three primary strategies are highlighted for the conversion of this compound to 1,3-difunctionalized cyclobutanes:
-
Palladium-Catalyzed Tertiary C-H Arylation: This method directly functionalizes the C1 position of the cyclobutane ring, providing a convergent route to 1,3-disubstituted systems. The ketone functionality can then be further manipulated.
-
Formal γ-C-H Functionalization via Norrish-Yang/C-C Cleavage: A powerful two-step sequence that installs a wide range of substituents at the C3 position with high cis-diastereoselectivity.[1][2][3] This pathway first involves a photochemical cyclization followed by a palladium-catalyzed ring opening and functionalization.
-
Functionalization via Baeyer-Villiger Oxidation: This classic transformation converts the ketone to an ester, which serves as a handle for subsequent modifications, including hydrolysis to a carboxylic acid or reduction to an alcohol, setting the stage for further derivatization at the C1 position.
Data Presentation: Quantitative Analysis of Key Transformations
The following tables summarize representative quantitative data for the key reactions described in the protocols.
Table 1: Palladium-Catalyzed Tertiary C-H Arylation of Cyclobutylmethyl Ketones
| Entry | Aryl Iodide | Ligand | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | 3,5-Bis(trifluoromethyl)pyridone | 81 | [1] |
| 2 | Methyl 4-iodobenzoate | 3,5-Bis(trifluoromethyl)pyridone | 75 | [1] |
| 3 | 4-Iodoanisole | 3,5-Bis(trifluoromethyl)pyridone | 68 | [1] |
| 4 | 1-Iodo-4-nitrobenzene | 3,5-Bis(trifluoromethyl)pyridone | 55 | [1] |
Table 2: Sequential Norrish-Yang/Palladium-Catalyzed C-C Arylation of Cyclobutyl Ketones
| Entry | Aryl Iodide | Ligand | Overall Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | 4-Iodotoluene | 2-(Di-tert-butylphosphino)biphenyl (B1301956) | 65 | >95:5 | [4] |
| 2 | 1-Iodo-4-methoxybenzene | 2-(Di-tert-butylphosphino)biphenyl | 72 | >95:5 | [4] |
| 3 | 3-Iodopyridine | 2-(Di-tert-butylphosphino)biphenyl | 58 | >95:5 | [4] |
| 4 | Ethyl 4-iodobenzoate | 2-(Di-tert-butylphosphino)biphenyl | 61 | >95:5 | [4] |
Table 3: Baeyer-Villiger Oxidation of this compound
| Entry | Peroxy Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | m-CPBA | Dichloromethane | 25 | 12 | 92 | [5] |
| 2 | Trifluoroperacetic acid | Dichloromethane | 0-25 | 4 | 95 | [6] |
| 3 | Hydrogen Peroxide/Sc(OTf)₃ | Acetonitrile | 25 | 24 | 88 | [7] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Tertiary C-H Arylation of this compound
This protocol describes the direct arylation of the tertiary C-H bond at the C1 position of the cyclobutane ring.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
3,5-Bis(trifluoromethyl)pyridone ligand
-
Silver(I) carbonate (Ag₂CO₃)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add this compound (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 10 mol%), 3,5-bis(trifluoromethyl)pyridone (0.1 mmol, 20 mol%), and Ag₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DCE (2.5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the 1-aryl-1-acetylcyclobutane product.
Protocol 2: Formal γ-C-H Functionalization via Norrish-Yang/C-C Cleavage
This two-step, one-pot protocol allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[3][4]
Workflow Diagram:
Caption: Sequential Norrish-Yang/C-C Cleavage Workflow. *Note: This reaction is reported with cyclobutyl aryl ketones. Adaptation to this compound may require optimization.
Materials:
-
Cyclobutyl aryl ketone (as a proxy for this compound)
-
Benzene, anhydrous
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Di-tert-butylphosphino)biphenyl ligand
-
Silver(I) oxide (Ag₂O)
-
Aryl iodide
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
Step 1: Norrish-Yang Cyclization
-
Dissolve the cyclobutyl aryl ketone (0.5 mmol) in anhydrous benzene (50 mL) in a quartz reaction vessel.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Irradiate the solution with a 300 nm UV lamp at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
Step 2: Palladium-Catalyzed C-C Cleavage and Functionalization
-
To the crude bicyclo[1.1.1]pentan-2-ol intermediate from Step 1, add Pd(OAc)₂ (0.05 mmol, 10 mol%), 2-(di-tert-butylphosphino)biphenyl (0.1 mmol, 20 mol%), Ag₂O (1.0 mmol, 2.0 equiv), and the aryl iodide (0.75 mmol, 1.5 equiv).
-
Place the reaction vessel under an argon atmosphere.
-
Add anhydrous DCE (5 mL) and stir the mixture at 100 °C for 20 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by flash column chromatography on silica gel to yield the cis-γ-arylated cyclobutyl ketone.
Protocol 3: Baeyer-Villiger Oxidation of this compound
This protocol outlines the oxidation of this compound to cyclobutyl acetate, a precursor for further 1,3-difunctionalization.
Workflow Diagram:
References
- 1. Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
Analytical methods for detecting cyclobutyl methyl ketone in samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutyl methyl ketone (CMK), also known as acetylcyclobutane, is a valuable intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its detection and quantification in different sample matrices are crucial for process monitoring, quality control, and stability testing. This document provides detailed protocols for the analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The FID detector offers high sensitivity and a wide linear range for carbon-containing compounds.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, process streams):
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., methanol, isopropanol) to dissolve the sample.
-
If an internal standard is used, add a known amount of the internal standard solution (e.g., dodecane).
-
Dilute to the mark with the solvent and mix thoroughly.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Solid Samples (e.g., pharmaceutical intermediates):
-
Accurately weigh a representative portion of the solid sample into a vial.
-
Add a known volume of a suitable extraction solvent (e.g., methanol, dichloromethane).
-
Vortex or sonicate the sample for 15-20 minutes to ensure complete extraction of CMK.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a GC vial. If necessary, perform a further dilution to bring the concentration within the calibration range.
-
2. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | - Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Hold: 2 minutes |
| Detector Temp | 280°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
3. Calibration:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
Quantitative Data Summary (GC-FID)
The following table summarizes typical performance characteristics for the GC-FID analysis of ketones. These values are representative and should be determined for each specific application and laboratory.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile samples or when GC is not available, HPLC provides an excellent alternative. Since this compound lacks a strong chromophore for sensitive UV detection at higher wavelengths, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is employed to form a stable hydrazone derivative that can be readily detected.
Experimental Protocol: HPLC-UV (with DNPH Derivatization)
1. Sample Preparation and Derivatization:
-
Aqueous and Organic Samples:
-
To 1 mL of the sample (diluted if necessary), add 1 mL of the DNPH derivatizing reagent (0.5 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile (B52724) with 1% phosphoric acid).
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.
-
After the reaction is complete, the sample can be directly injected if the matrix is compatible with the mobile phase.
-
Alternatively, for complex matrices, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to isolate the DNPH derivatives. Elute the derivatives with acetonitrile.
-
Transfer the final solution to an HPLC vial.
-
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 50% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | 360 nm |
3. Calibration:
-
Prepare a series of this compound standards at different concentrations.
-
Derivatize each standard using the same procedure as the samples (Step 1).
-
Inject the derivatized standards and construct a calibration curve based on the peak area of the CMK-DNPH derivative.
Quantitative Data Summary (HPLC-UV)
The following table presents typical performance data for the HPLC-UV analysis of ketones after DNPH derivatization.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.2 - 1 µg/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 6% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in a sample.
Caption: General workflow for CMK analysis.
Signaling Pathway and Logical Relationship Diagram
This diagram illustrates the logical relationship between the analytical techniques and the key steps involved.
Caption: Decision logic for method selection.
Application of Cyclobutyl Methyl Ketone in Hydroxyl Radical Reaction Studies
Application Note ID: AN-CMK-OH-2025
Abstract
Cyclobutyl methyl ketone (CMK) serves as a crucial model compound in the study of atmospheric chemistry, particularly for elucidating the complex oxidation mechanisms of larger, structurally related molecules like pinonic acid. Pinonic acid is a primary product from the atmospheric oxidation of α-pinene, a significant biogenic volatile organic compound (BVOC). Understanding the fate of pinonic acid and its reaction with hydroxyl (•OH) radicals is vital for accurately modeling the formation of secondary organic aerosols (SOA), which have profound impacts on air quality and climate. Due to its simpler structure, which retains the key cyclobutyl ring and acetyl group of pinonic acid, CMK allows for more straightforward investigation of reaction kinetics and mechanisms, providing valuable insights into the atmospheric degradation pathways of important BVOC oxidation products.[1][2]
Introduction: The Role of CMK as a Pinonic Acid Surrogate
The atmospheric oxidation of α-pinene, emitted in vast quantities by terrestrial vegetation, leads to a cascade of products, with pinonic acid being a major first-generation species. The subsequent reaction of pinonic acid with the hydroxyl radical (•OH), the primary daytime oxidant in the troposphere, is a key step in chemical aging processes that can lead to the formation of low-volatility products and subsequently SOA.
However, the complex structure of pinonic acid complicates detailed mechanistic studies. This compound (CMK) is employed as a structural surrogate because it contains the same cyclobutyl acetyl moiety responsible for characteristic reactions, such as hydrogen abstraction by •OH radicals.[1] By studying the simpler CMK system, researchers can isolate and characterize the fundamental reaction pathways involving the cyclobutyl ring, which are directly relevant to the atmospheric fate of pinonic acid.
Key Reaction Mechanism: H-Abstraction
The primary reaction pathway initiated by the hydroxyl radical is the abstraction of a hydrogen atom from the cyclobutyl ring.[3][4] This initial step forms an alkyl radical, which then rapidly reacts with molecular oxygen (O₂) present in the atmosphere to form a peroxy radical (RO₂). This peroxy radical is a central intermediate that can undergo various subsequent reactions (e.g., with NO, NO₂, HO₂, or other RO₂ radicals) depending on atmospheric conditions, leading to the formation of a range of oxygenated products, including organic acids like succinic acid, 4-hydroxybutanoic acid, and 4-oxobutanoic acid.[1]
Quantitative Kinetic Data
| Compound | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |
| This compound (est.) | ~4.0 x 10⁻¹² | (Estimated from Pinonic Acid) | [1] |
| Cyclopentanone | 2.94 x 10⁻¹² | Pulsed Laser Photolysis - LIF | [5] |
| Methyl Ethyl Ketone (2-Butanone) | 1.15 x 10⁻¹² | Discharge Flow - LIF/RF | [6][7] |
| 2-Methyl-2-cyclopenten-1-one | 1.7 x 10⁻¹¹ | Pulsed Laser Photolysis - LIF | [5] |
LIF: Laser-Induced Fluorescence; RF: Resonance Fluorescence.
Experimental Protocols
Protocol 1: Determination of the Gas-Phase Rate Constant for the Reaction of this compound with •OH Radicals via the Relative Rate Method
This protocol describes a standard method for determining the rate constant of a test compound (CMK) by comparing its decay rate to that of a reference compound with a well-known •OH rate constant in an atmospheric simulation chamber.
1. Materials and Reagents:
-
This compound (CMK), >98% purity
-
Reference Compound (e.g., n-pentane or toluene) with a well-characterized k(OH)
-
•OH Radical Precursor: Methyl nitrite (B80452) (CH₃ONO) or Hydrogen Peroxide (H₂O₂)
-
Nitric Oxide (NO)
-
Zero Air (purified, hydrocarbon-free)
-
Gas Chromatography (GC) system with Flame Ionization Detector (FID)
-
Atmospheric Simulation Chamber (Smog Chamber) with UV blacklights
-
Gas handling and injection system (mass flow controllers, syringes)
2. Experimental Procedure:
-
Chamber Preparation: The atmospheric simulation chamber (e.g., a large Teflon bag) is first flushed with purified zero air for several hours to ensure cleanliness.
-
Reactant Injection: The test compound (CMK) and the reference compound are injected into the chamber to achieve initial concentrations of approximately 1 ppm each. The exact concentrations are allowed to stabilize and are measured by GC-FID.
-
OH Precursor Injection: Methyl nitrite (~15 ppm) and Nitric Oxide (~5 ppm) are introduced into the chamber. NO is added to suppress the formation of ozone and the reaction of RO₂ with HO₂.
-
Initiation of Reaction: The UV blacklights are turned on to photolyze the methyl nitrite, which generates •OH radicals: CH₃ONO + hν → CH₃O• + NO CH₃O• + O₂ → HCHO + HO₂• HO₂• + NO → •OH + NO₂
-
Monitoring Reactant Decay: The concentrations of both this compound and the reference compound are monitored over several hours by taking periodic samples for GC-FID analysis.
-
Data Analysis: The rate constant for CMK is determined based on the relative decay rates. Assuming that reaction with •OH is the primary loss mechanism for both compounds, the following relationship holds:
ln([CMK]₀ / [CMK]ₜ) = (k_CMK / k_ref) * ln([Ref]₀ / [Ref]ₜ)
A plot of ln([CMK]₀ / [CMK]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_CMK / k_ref). Since k_ref is known, k_CMK can be calculated.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 环丁基甲基酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Study of the Kinetics of the OH + Methyl Ethyl Ketone Reaction as a Function of Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis-γ-Arylated Cyclobutyl Aryl Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of cis-γ-arylated cyclobutyl aryl ketones. This class of molecules is of significant interest in medicinal chemistry as the 1,3-disubstituted cyclobutane (B1203170) scaffold can confer advantageous pharmacological properties, serving as a rigid and non-planar bioisostere for aryl or short alkyl chains.
The primary method detailed is a robust, two-step sequential C–H/C–C functionalization strategy. This approach begins with readily available cyclobutyl aryl ketones and proceeds with exclusive cis-selectivity, offering a versatile route to a wide array of functionalized cyclobutane building blocks.
Logical Workflow of the Synthesis
The overall synthetic strategy involves two key transformations: a photochemical cyclization followed by a palladium-catalyzed cross-coupling reaction.
Caption: Overall workflow for the two-step synthesis.
Experimental Protocols
The following protocols are based on the successful procedures reported for the synthesis of cis-1,3-difunctionalized cyclobutanes.[1]
Protocol 1: Synthesis of Bicyclo[1.1.1]pentan-2-ol Intermediates via Norrish-Yang Cyclization
This procedure describes the formation of the key strained bicyclic alcohol intermediate from a cyclobutyl aryl ketone.
Materials:
-
Cyclobutyl aryl ketone (1.0 equiv)
-
Benzene (B151609) (to make a 0.05 M solution)
-
Nitrogen or Argon source
-
UV photoreactor (e.g., equipped with a high-pressure mercury lamp)
-
Quartz reaction vessel
-
Silica (B1680970) gel for chromatography
Procedure:
-
A solution of the cyclobutyl aryl ketone (0.3 mmol, 1.0 equiv) in benzene (6.0 mL) is prepared in a quartz tube.
-
The solution is thoroughly degassed by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
The sealed reaction vessel is placed in a UV photoreactor and irradiated for 12-24 hours at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate (B1210297)/hexanes gradient) to afford the pure bicyclo[1.1.1]pentan-2-ol intermediate.
Protocol 2: Palladium-Catalyzed cis-γ-Arylation
This protocol details the C-C bond cleavage of the bicyclic intermediate and its subsequent coupling with an aryl iodide to yield the final product.
Materials:
-
Bicyclo[1.1.1]pentan-2-ol intermediate (1.0 equiv)
-
Aryl, heteroaryl, alkenyl, or alkynyl iodide (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Ligand L9 (a custom pyridine-based ligand, 20 mol%)
-
Silver(I) oxide (Ag₂O, 2.0 equiv)
-
1,2-Dichloroethane (DCE, to make a 0.05 M solution)
-
Nitrogen or Argon source
-
Schlenk tube or similar reaction vessel
-
Silica gel for chromatography
Procedure:
-
To a dried Schlenk tube are added the bicyclo[1.1.1]pentan-2-ol intermediate (0.1 mmol, 1.0 equiv), the coupling partner (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol), Ligand L9 (20 mol%), and Ag₂O (46.3 mg, 0.2 mmol).
-
The vessel is evacuated and backfilled with nitrogen or argon three times.
-
Anhydrous DCE (2.0 mL) is added via syringe.
-
The reaction mixture is sealed and stirred at 100 °C for 20 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the cis-γ-functionalized cyclobutyl aryl ketone. The reaction provides exclusive cis-diastereoselectivity.[1]
Data Presentation
The following tables summarize the yields for the two-step synthesis with a variety of substrates, demonstrating the versatility of the methodology.[1]
Table 1: Synthesis of Bicyclo[1.1.1]pentan-2-ol Intermediates (Step 1)
| Entry | Aryl Group on Ketone | Product | Yield (%) |
| 1 | Phenyl | 2-phenylbicyclo[1.1.1]pentan-2-ol | 45 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)bicyclo[1.1.1]pentan-2-ol | 51 |
| 3 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 65 |
| 4 | 4-Acetylphenyl | 2-(4-acetylphenyl)bicyclo[1.1.1]pentan-2-ol | 71 |
| 5 | 3,5-Bis(trifluoromethyl)phenyl | 2-(3,5-bis(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 85 |
| 6 | Naphthalen-2-yl | 2-(naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol | 41 |
Table 2: Substrate Scope of Coupling Partners for γ-Arylation (Step 2)
Starting from 2-phenylbicyclo[1.1.1]pentan-2-ol
| Entry | Coupling Partner (Iodide) | Product | Yield (%) |
| 1 | Methyl 4-iodobenzoate | (3-(4-(methoxycarbonyl)phenyl)cyclobutyl)(phenyl)methanone | 75 |
| 2 | 1-Iodo-4-nitrobenzene | (3-(4-nitrophenyl)cyclobutyl)(phenyl)methanone | 78 |
| 3 | 4-Iodoacetophenone | (3-(4-acetylphenyl)cyclobutyl)(phenyl)methanone | 85 |
| 4 | 1-Iodo-4-(trifluoromethoxy)benzene | (3-(4-(trifluoromethoxy)phenyl)cyclobutyl)(phenyl)methanone | 71 |
| 5 | 2-Iodonaphthalene | (3-(naphthalen-2-yl)cyclobutyl)(phenyl)methanone | 65 |
| 6 | 3-Iodopyridine | (3-(pyridin-3-yl)cyclobutyl)(phenyl)methanone | 51 |
| 7 | 5-Iodo-1H-indole | (3-(1H-indol-5-yl)cyclobutyl)(phenyl)methanone | 45 |
| 8 | (E)-(2-Iodovinyl)benzene | (E)-(3-(styryl)cyclobutyl)(phenyl)methanone | 55 |
Reaction Mechanism
The palladium-catalyzed C-C cleavage and arylation step is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.[1]
Caption: Plausible catalytic cycle for the Pd-catalyzed arylation.
References
Application Note: Analysis of Aliphatic Ketones using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note details a robust and reliable method for the quantitative analysis of aliphatic ketones, using acetylcyclobutane as a representative analyte, by Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument parameters, and data analysis. The described method is suitable for determining the purity of standards, quantifying ketones in reaction mixtures, and potentially for monitoring their presence in various matrices, contingent upon appropriate sample cleanup.
Introduction
Aliphatic ketones are a significant class of organic compounds, widely utilized as solvents, intermediates in chemical synthesis, and components in fragrance formulations. Acetylcyclobutane serves as a pertinent example of a non-polar aliphatic ketone. Gas chromatography with a flame ionization detector (GC-FID) is a highly effective and widely adopted analytical technique for the separation and quantification of volatile and semi-volatile organic compounds such as these.[1][2] The FID is particularly well-suited for this application due to its high sensitivity towards hydrocarbons and a broad linear dynamic range.[3][4] This document provides a standardized protocol for the analysis of acetylcyclobutane and similar aliphatic ketones.
Experimental Protocol
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (HPLC or GC grade)
-
Analyte: Acetylcyclobutane (≥98% purity)
-
Internal Standard (Optional): A non-interfering, stable compound with similar volatility and response factor (e.g., 2-heptanone (B89624) or cyclopentyl methyl ketone).
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-FID analysis.[5][6]
-
Standard Solution Preparation:
-
Prepare a stock solution of acetylcyclobutane at a concentration of 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If using an internal standard, add a constant, known concentration to each standard and sample.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing the aliphatic ketone.
-
Dilute the sample with the chosen solvent to a concentration that falls within the established calibration range. A starting concentration of approximately 1 mg/mL with a subsequent dilution is often a good starting point.[5]
-
Ensure the sample is free of particulate matter by filtering through a 0.22 µm syringe filter if necessary.[6][7]
-
GC-FID Instrumentation and Conditions
The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytes.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | HP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5] |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium or Hydrogen[2] |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 150 °C- Ramp 2: 25 °C/min to 250 °C, hold for 2 minutes |
| Detector | Flame Ionization Detector (FID)[3] |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Rationale for Parameter Selection:
-
Column: A non-polar HP-5 column is selected based on the "like dissolves like" principle for the separation of non-polar aliphatic ketones.[8] The dimensions are standard for good resolution and sample capacity.[8]
-
Injector Temperature: Set sufficiently high to ensure rapid and complete vaporization of the analyte and solvent without causing thermal degradation.[1]
-
Oven Program: The temperature program is designed to provide good separation of volatile components at the beginning of the run and then ramp up to elute higher boiling compounds in a reasonable time.
-
Detector Temperature: Maintained at a high temperature to prevent condensation of the analytes as they exit the column.
Data Presentation and Analysis
Quantitative analysis is performed by creating a calibration curve from the peak areas of the standard solutions versus their known concentrations. The concentration of the analyte in the sample is then determined by interpolating its peak area on this curve.
Table 1: Example Quantitative Data for Acetylcyclobutane Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity Range (µg/mL) | R² |
| Acetylcyclobutane | ~ 6.5 | 0.5 | 1.5 | 1 - 100 | > 0.999 |
| Internal Standard | ~ 8.2 | - | - | - | - |
Note: The above values are illustrative and should be experimentally determined during method validation.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the GC-FID analysis of aliphatic ketones.
Caption: Experimental workflow for GC-FID analysis.
Conclusion
The GC-FID method outlined in this application note provides a reliable and sensitive approach for the quantitative analysis of acetylcyclobutane and other aliphatic ketones. The protocol is straightforward and can be readily implemented in analytical laboratories. For specific applications, further method development and validation are recommended to ensure optimal performance.
References
- 1. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. youtube.com [youtube.com]
- 3. longdom.org [longdom.org]
- 4. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]
- 5. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. fishersci.ca [fishersci.ca]
Application Notes and Protocols: The Role of Cyclobutyl Methyl Ketone in Atmospheric Chemistry Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutyl methyl ketone (CMK) serves as a crucial model compound in atmospheric chemistry for elucidating the complex oxidation mechanisms of larger, more intricate molecules, particularly pinonic acid. Pinonic acid is a primary oxidation product of α-pinene, one of the most abundant biogenic volatile organic compounds (BVOCs) emitted by vegetation. Due to the low volatility of pinonic acid, which complicates direct studies in environmental simulation chambers, CMK is employed as a surrogate to investigate the fundamental chemical processes that govern the atmospheric fate of such compounds.[1][2][3] These studies are vital for understanding secondary organic aerosol (SOA) formation, a key component of atmospheric particulate matter with significant impacts on climate and air quality.
The atmospheric degradation of ketones like CMK is primarily driven by two key processes: photolysis by solar radiation and oxidation by hydroxyl radicals (OH), the atmosphere's primary daytime oxidant.[4]
Atmospheric Degradation Pathways of this compound
The atmospheric lifecycle of this compound is dictated by its reactivity towards sunlight and major atmospheric oxidants. The principal degradation pathways are:
-
Photolysis: Absorption of ultraviolet radiation leads to the photochemical decomposition of CMK through Norrish type I and type II reactions.[4][5][6][7][8]
-
OH Radical-Initiated Oxidation: Reaction with hydroxyl radicals via hydrogen abstraction is a significant removal mechanism, leading to the formation of various oxygenated products.[1][3]
Experimental Protocols
Protocol 1: Investigation of OH Radical-Initiated Oxidation in a Smog Chamber
This protocol outlines a typical experiment to study the gas-phase oxidation of this compound by OH radicals in a smog chamber.
Objective: To identify and quantify the reaction products and to determine the reaction kinetics.
Materials and Equipment:
-
Environmental smog chamber (e.g., 27-m³ Teflon bag) with UV irradiation sources (e.g., Xe-arc lamps and blacklights).[9]
-
This compound (CMK).
-
OH radical precursor (e.g., methyl nitrite (B80452), CH₃ONO, or hydrogen peroxide, H₂O₂).[10]
-
Nitric oxide (NO) for systems using CH₃ONO.
-
Zero air (purified, hydrocarbon-free air).
-
Analytical instrumentation:
-
Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) for monitoring CMK and volatile products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification of organic compounds.
-
Ion Chromatography (IC) coupled with Mass Spectrometry (MS) for analysis of acidic products.[2]
-
Scanning Mobility Particle Sizer (SMPS) and Aerosol Mass Spectrometer (AMS) for aerosol analysis.
-
Procedure:
-
Chamber Cleaning and Humidification: The smog chamber is flushed with zero air for several hours to remove any residual contaminants. The relative humidity is adjusted to the desired experimental condition (e.g., 50%).
-
Injection of Reactants:
-
A known concentration of this compound (e.g., 10-100 ppb) is injected into the chamber.
-
The OH precursor is introduced. For example, methyl nitrite (~100 ppb) and NO (~50 ppb) are injected.[10]
-
Allow the chamber contents to mix thoroughly for approximately 30 minutes.
-
-
Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor, generating OH radicals.
-
For CH₃ONO: CH₃ONO + hν → CH₃O• + NO; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂
-
-
Monitoring and Sampling:
-
The concentrations of CMK, NO, NO₂, O₃, and expected products are monitored in real-time using the analytical instruments.
-
Gas and particle phase samples are collected periodically for offline analysis by GC-MS and IC-MS to identify and quantify reaction products.
-
-
Data Analysis:
-
The decay of CMK is used to determine the rate constant of its reaction with OH radicals, often relative to a reference compound with a known OH rate constant.
-
Product yields are calculated based on the amount of CMK consumed and the amount of each product formed.
-
Protocol 2: Photolysis Quantum Yield Determination
This protocol describes a method for determining the quantum yield of this compound photolysis.
Objective: To quantify the efficiency of the photolysis process.
Materials and Equipment:
-
Photolysis reactor with a well-characterized light source (e.g., mercury lamp at 254 nm or a xenon arc lamp with a monochromator).[11][12]
-
This compound.
-
Inert bath gas (e.g., N₂ or Ar).
-
Actinometer (a chemical system with a known quantum yield, e.g., acetone).
-
Gas-phase analytical instrumentation (e.g., GC-MS, FTIR).
Procedure:
-
Preparation of Gas Mixture: A known concentration of this compound is prepared in the inert bath gas within the photolysis reactor.
-
Irradiation: The gas mixture is irradiated for a specific duration. The photon flux of the light source is determined using an appropriate actinometer under identical conditions.
-
Product Analysis: The concentration of CMK and its photolysis products are measured before and after irradiation.
-
Quantum Yield Calculation: The quantum yield (Φ) for the loss of CMK or the formation of a specific product is calculated using the following equation:
Φ = (Number of molecules of CMK reacted or product formed) / (Number of photons absorbed by CMK)
The number of photons absorbed can be determined from the photon flux, the irradiation time, the absorption cross-section of CMK, and its concentration.
Data Presentation
The following tables summarize the quantitative data found in the literature regarding the atmospheric chemistry of this compound.
Table 1: Products and Yields from the OH-Initiated Oxidation of this compound
| Product Name | Chemical Formula | Molar Yield (%) | Analytical Method | Reference |
| Succinic acid | C₄H₆O₄ | 2 - 5 | IC-MS | [2] |
| 4-Hydroxybutanoic acid | C₄H₈O₃ | Identified | - | [1][3] |
| 4-Oxobutanoic acid | C₄H₆O₃ | Identified | - | [1][3] |
Table 2: Products and Quantum Yields from the Photolysis of this compound
| Wavelength (Å) | Product Name | Chemical Formula | Quantum Yield (Φ) | Reference |
| 2654 | Carbon Monoxide | CO | 0.35 ± 0.02 | [11] |
| 2654 | Ethylene | C₂H₄ | 0.17 (at 100°C) - 0.34 (at 250°C) | [11] |
| 2654 | Methane | CH₄ | Major Product | [11] |
| 2654 | Cyclobutane | c-C₄H₈ | Major Product | [11] |
Note on Rate Constant: A specific experimentally determined rate constant for the reaction of this compound with OH radicals was not found in the reviewed literature. For modeling purposes, it is common to use rate constants of structurally similar ketones as an estimate. For example, the rate constant for the reaction of OH with cyclopentanone (B42830) at room temperature is approximately 2.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹.[13]
Visualizations
Diagrams of Reaction Pathways and Experimental Workflows
References
- 1. [PDF] this compound as a model compound for pinonic acid to elucidate oxidation mechanisms | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. kvmwai.edu.in [kvmwai.edu.in]
- 7. Photochemistry of Carbonyl Compound, Norrish type I and Type II Reaction | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aminer.cn [aminer.cn]
- 13. Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed C-C Cleavage of Cyclobutyl Ketone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed carbon-carbon (C-C) bond cleavage of cyclobutyl ketone derivatives, a powerful synthetic strategy for accessing a variety of valuable molecular scaffolds. The high ring strain of the cyclobutane (B1203170) ring is leveraged to drive selective bond activation, enabling the formation of linear, functionalized products. This methodology has found significant application in the synthesis of complex molecules, including chiral indanones and functionalized nitriles.
Ring Cleavage of Cyclobutanone (B123998) Oximes to Form Nitriles via β-Carbon Elimination
A notable application of this chemistry is the palladium(0)-catalyzed ring cleavage of cyclobutanone O-acyloximes, which proceeds via a β-carbon elimination pathway to yield various nitriles.[1][2] This transformation is driven by the release of ring strain from the cyclobutane skeleton.[1][2] The reaction is initiated by the oxidative addition of the N-O bond of the oxime to a Pd(0) complex, forming a cyclobutaniminopalladium(II) intermediate. This is followed by β-carbon elimination to generate a γ-cyanoalkylpalladium species, which then undergoes β-hydrogen elimination to afford the unsaturated nitrile product.[1][2]
Reaction Mechanism
Caption: Catalytic cycle for the Pd-catalyzed ring cleavage of cyclobutanone oximes.
Quantitative Data Summary
The choice of ligand and base is crucial for the efficiency of the reaction. Bulky phosphine (B1218219) ligands, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), have been shown to be highly effective.[1][2]
| Entry | Substrate (1) | Ligand | Base | Product(s) | Yield (%)[1][2] |
| 1 | 3-Phenylcyclobutanone O-acetyloxime | PPh₃ | K₂CO₃ | Phenylbutenenitriles | 16 |
| 2 | 3-Phenylcyclobutanone O-acetyloxime | dppe | K₂CO₃ | Phenylbutenenitriles | 32 |
| 3 | 3-Phenylcyclobutanone O-acetyloxime | dppb | K₂CO₃ | Phenylbutenenitriles | 45 |
| 4 | 3-Phenylcyclobutanone O-acetyloxime | dppf | K₂CO₃ | Phenylbutenenitriles | 58 |
| 5 | 3-Phenylcyclobutanone O-acetyloxime | (R)-BINAP | K₂CO₃ | Phenylbutenenitriles | 76 |
| 6 | 3-Phenylcyclobutanone O-benzoyloxime | (R)-BINAP | K₂CO₃ | Phenylbutenenitriles | 71 |
Experimental Protocol: General Procedure for the Ring Cleavage of Cyclobutanone Oximes
-
Reaction Setup: To a dried Schlenk tube under a nitrogen atmosphere, add Pd₂(dba)₃·CHCl₃ (0.0125 mmol), the phosphine ligand (0.0375 mmol), and K₂CO₃ (0.50 mmol).
-
Solvent and Substrate Addition: Add anhydrous THF (5 mL) to the tube, followed by the cyclobutanone O-acyloxime substrate (0.50 mmol).
-
Reaction Conditions: The reaction mixture is heated to 90 °C (bath temperature) and stirred for the time indicated by TLC analysis.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired nitrile product.
Enantioselective Ring-Opening/Cross-Coupling of Cyclobutanones
A significant advancement in this field is the palladium-catalyzed enantioselective sequential ring-opening/cross-coupling of cyclobutanones. This methodology provides access to chiral indanones bearing C3-quaternary stereocenters.[3][4] The reaction involves the nucleophilic addition of an aryl halide to the cyclobutanone, followed by an enantioselective β-carbon elimination and subsequent intermolecular trapping of the transient σ-alkylpalladium complex with a boronic acid.[3]
Experimental Workflow
Caption: General workflow for the enantioselective synthesis of chiral indanones.
Quantitative Data Summary
The enantioselectivity of this transformation is highly dependent on the chiral ligand employed.
| Entry | Cyclobutanone | Aryl Halide | Boronic Acid | Yield (%)[3] | ee (%)[3] |
| 1 | 3-Spirocyclobutanone-indan-1-one | 1-Iodo-4-methylbenzene | Phenylboronic acid | 85 | 92 |
| 2 | 3-Spirocyclobutanone-indan-1-one | 1-Iodo-4-methoxybenzene | Phenylboronic acid | 82 | 91 |
| 3 | 3-Spirocyclobutanone-indan-1-one | 1-Iodo-4-fluorobenzene | Phenylboronic acid | 78 | 93 |
| 4 | 3-Spirocyclobutanone-indan-1-one | 1-Iodonaphthalene | Phenylboronic acid | 88 | 90 |
Experimental Protocol: Synthesis of Chiral Indanones
-
Reagent Preparation: In a glovebox, a vial is charged with the cyclobutanone substrate (0.2 mmol), aryl halide (0.24 mmol), boronic acid (0.3 mmol), a palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%), a chiral ligand (e.g., a phosphoramidite (B1245037) ligand, 5 mol%), and a base (e.g., Cs₂CO₃, 0.4 mmol).
-
Solvent Addition: Anhydrous solvent (e.g., toluene, 2 mL) is added to the vial.
-
Reaction Execution: The vial is sealed and the reaction mixture is stirred at 100 °C for 24 hours.
-
Quenching and Extraction: The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the chiral indanone.
Visible Light-Induced Palladium-Catalyzed Ring Opening of Cyclobutanone Oxime Esters
Recent developments have demonstrated that visible light can be used to promote the palladium-catalyzed ring opening of cyclobutanone oxime esters.[4][5][6] This method proceeds through a single electron transfer mechanism to generate a hybrid cyanoalkyl Pd(I) radical species.[5] This intermediate can then undergo either β-H elimination to yield an unsaturated nitrile or radical addition with various partners. A dual-ligand system is often essential for high reactivity.[5]
Logical Relationship of Reaction Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visible light-induced palladium-catalyzed ring opening β-H elimination and addition of cyclobutanone oxime esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Photochemical Study of Cyclobutyl Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup and protocols for the photochemical investigation of cyclobutyl methyl ketone. This document is intended to guide researchers in establishing a robust experimental workflow for studying the photo-induced reactions of this and similar ketone compounds, which are of interest in organic synthesis and mechanistic photochemistry.
Introduction
This compound is a valuable model compound for studying fundamental photochemical processes, particularly the Norrish Type I and Type II reactions.[1][2][3] Upon absorption of ultraviolet (UV) light, the ketone can undergo α-cleavage (Norrish Type I) to form radical intermediates or intramolecular hydrogen abstraction leading to cyclization or cleavage products (Norrish Type II).[1][2][3] Understanding the competition between these pathways and the factors that influence them is crucial for synthetic applications and for elucidating reaction mechanisms.
Synthesis and Purification of this compound
The preparation of high-purity this compound is a prerequisite for accurate photochemical studies. A common synthetic route involves the reaction of cyclobutanecarbonyl chloride with a methylating agent or the cyclization of 5-chloro-2-pentanone (B45304).
Protocol for Synthesis via Cyclization of 5-Chloro-2-pentanone:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-pentanone in a suitable solvent such as aqueous sodium hydroxide.
-
Cyclization: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to obtain a high-purity product.
Experimental Setup for Photochemical Studies
The photochemical studies are typically conducted in the vapor phase to minimize intermolecular interactions. The experimental setup consists of a light source, a reaction cell, and analytical instrumentation for product identification and quantification.
Key Components:
-
Light Source: A medium-pressure mercury arc lamp is a common choice, often used with filters to isolate specific wavelengths (e.g., 254 nm or 313 nm).
-
Reaction Cell: A quartz reaction vessel is used due to its transparency to UV light. The cell should be connected to a vacuum line to allow for degassing and the introduction of the ketone vapor.
-
Temperature Control: The reaction cell is typically housed in an oven or furnace to control the reaction temperature.
-
Analytical System: The photoproducts are analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) for identification and a flame ionization detector (FID) for quantification.
Experimental Protocols
Vapor-Phase Photolysis Protocol
-
Sample Preparation: Introduce a known amount of purified this compound into the quartz reaction cell.
-
Degassing: Freeze the sample with liquid nitrogen and evacuate the cell using a vacuum line to remove any dissolved gases. Repeat this freeze-pump-thaw cycle several times.
-
Vaporization: Place the reaction cell in a pre-heated oven to vaporize the ketone to the desired pressure.
-
Irradiation: Irradiate the sample for a specific duration using the mercury arc lamp. The light intensity can be measured using chemical actinometry.
-
Product Collection: After irradiation, condense the products in a cold trap (e.g., liquid nitrogen).
-
Analysis: Analyze the collected products using GC-MS.
GC-MS Analysis Protocol for Photoproducts
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) and a mass spectrometer.
-
Sample Injection: Inject a small aliquot of the condensed photoproduct mixture into the GC inlet.
-
Chromatographic Separation: Employ a temperature program to separate the different components of the mixture. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometric Detection: As the separated components elute from the column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are detected by the mass spectrometer.
-
Data Analysis: Identify the products by comparing their mass spectra and retention times with those of authentic standards or by interpreting the fragmentation patterns. Quantify the products by integrating the peak areas in the GC chromatogram.
Quantum Yield Determination Protocol
The quantum yield (Φ) of a specific photochemical process is the number of moles of a product formed divided by the number of moles of photons absorbed.
-
Actinometry: Determine the light intensity of the lamp at the irradiation wavelength using a chemical actinometer (e.g., potassium ferrioxalate). This involves irradiating the actinometer solution for a known period and measuring the resulting chemical change.
-
Product Quantification: Irradiate the this compound sample under the same conditions for a specific time. Quantify the amount of a particular product formed using a calibrated GC-FID system.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Data Presentation
The quantitative data from the photochemical studies of this compound are summarized in the following tables.
Table 1: Quantum Yields of Major Products in the Vapor-Phase Photolysis of this compound
| Product | Wavelength (nm) | Temperature (°C) | Quantum Yield (Φ) |
| Carbon Monoxide (CO) | 254 | 100 | 0.35 |
| Ethylene (C₂H₄) | 254 | 100 | 0.17 |
| Methane (B114726) (CH₄) | 254 | 100 | - |
| Cyclobutane (B1203170) | 254 | 100 | - |
Table 2: Relative Product Distribution in the Vapor-Phase Photolysis of this compound
| Product | Relative Abundance (%) at 100°C |
| Carbon Monoxide | Major |
| Ethylene | Major |
| Methane | Minor |
| Cyclobutane | Minor |
| Methylcyclobutane | Minor |
| Ethane | Minor |
| Cyclobutene | Minor |
| Butadiene | Traces |
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the photochemical study of this compound is depicted below.
Caption: Experimental workflow for photochemical studies.
Photochemical Reaction Pathways
The primary photochemical reaction pathways for this compound, Norrish Type I and Norrish Type II, are illustrated below.
Caption: Photochemical reaction pathways of this compound.
References
Application Notes and Protocols: Cyclobutyl Methyl Ketone in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of cyclobutyl methyl ketone in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the established use of analogous cyclic ketones, such as cyclohexanone (B45756), in the synthesis of polymeric materials. These notes serve as a theoretical and practical guide for exploring the potential of this compound in similar applications. All quantitative data and protocols should be considered as starting points for experimental design and optimization.
Introduction
This compound is a cyclic ketone that holds potential as a building block for novel polymers and resins in materials science. While its primary applications to date have been as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural similarity to other reactive cyclic ketones suggests its utility in polymer chemistry. The presence of a strained four-membered ring and a reactive carbonyl group makes it a candidate for various polymerization and condensation reactions.
This document outlines potential applications of this compound in the formulation of ketonic resins for coatings and inks, drawing parallels from the well-established chemistry of cyclohexanone-based resins.
Potential Application: Synthesis of Ketonic Resins for Coatings and Inks
Ketonic resins, traditionally synthesized from cyclohexanone and formaldehyde (B43269), are valued in the coatings and printing ink industries for their excellent adhesion, high gloss, and good pigment wetting properties.[1] By analogy, this compound could potentially be used as a monomer or co-monomer in the synthesis of novel ketonic resins with unique properties. The smaller, more strained cyclobutyl ring, compared to the cyclohexyl ring, may influence the resulting polymer's physical and chemical characteristics, such as hardness, flexibility, and solubility.
The general approach involves a base-catalyzed condensation reaction between the cyclic ketone and an aldehyde, typically formaldehyde.[1][2][3]
Hypothetical Properties of this compound-Based Resins
The properties of ketonic resins are highly dependent on the monomer composition and the reaction conditions. The introduction of a cyclobutyl moiety is anticipated to alter the polymer backbone's conformation and intermolecular interactions. Below is a table summarizing the expected properties of a hypothetical ketonic resin derived from this compound, benchmarked against a standard cyclohexanone-formaldehyde resin.
| Property | Cyclohexanone-Formaldehyde Resin (Typical Values) | Hypothetical this compound-Formaldehyde Resin (Projected) | Influence of Cyclobutyl Group |
| Appearance | Colorless to pale yellow solid | Colorless to pale yellow solid | Minimal expected change. |
| Softening Point (°C) | 80 - 120 | 90 - 140 | Increased ring strain may lead to a more rigid polymer backbone, potentially increasing the softening point. |
| Solubility | Soluble in esters, ketones, aromatic hydrocarbons | Likely soluble in similar solvents, potential for altered solubility profile | The different steric hindrance and polarity of the cyclobutyl group might affect solvent compatibility. |
| Hardness | High | Potentially Higher | A more compact and rigid ring structure could contribute to increased hardness of the resulting resin film. |
| Adhesion | Excellent | Excellent | Good adhesion is a characteristic of ketonic resins; this is expected to be retained. |
| Gloss | High | High | The resin's ability to form a smooth, uniform film is expected to be maintained, resulting in high gloss. |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of cyclohexanone-formaldehyde resins and are provided as a starting point for the synthesis of ketonic resins from this compound.[1][2][3] Caution: These are hypothetical protocols and require experimental validation and optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for the Synthesis of a this compound-Formaldehyde Resin
Objective: To synthesize a ketonic resin via the base-catalyzed condensation of this compound with formaldehyde.
Materials:
-
This compound
-
Paraformaldehyde
-
Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst
-
Toluene (B28343) (or other suitable azeotropic solvent)
-
Methanol (for quenching)
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser with a Dean-Stark trap, and a dropping funnel. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add this compound and toluene. The molar ratio of ketone to aldehyde is a critical parameter and can be varied (a 1:1.1 molar ratio of this compound to formaldehyde is a suggested starting point).[1]
-
Catalyst Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide.
-
Initiation: Begin stirring the ketone-solvent mixture and heat to approximately 60°C.
-
Aldehyde and Catalyst Addition: Slowly and simultaneously add the paraformaldehyde and the sodium hydroxide solution to the reaction flask over a period of 1-2 hours. The reaction is exothermic, and the temperature should be carefully controlled.
-
Condensation Reaction: After the addition is complete, increase the temperature to initiate reflux (around 95-100°C). Collect the water of condensation in the Dean-Stark trap. The reaction is typically carried out for 3-5 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by the amount of water collected.
-
Neutralization and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., acetic acid). Remove the toluene under reduced pressure.
-
Product Isolation: The resulting resin can be washed with hot water to remove any remaining salts and unreacted monomers.
-
Drying: Dry the resin in a vacuum oven at a temperature below its softening point until a constant weight is achieved.
Visualizations
Logical Workflow for Ketonic Resin Synthesis
The following diagram illustrates the general workflow for the synthesis of a ketonic resin from a cyclic ketone and formaldehyde.
Caption: General workflow for ketonic resin synthesis.
Simplified Reaction Pathway
This diagram illustrates the key chemical transformations in the base-catalyzed condensation of a cyclic ketone with formaldehyde.
Caption: Simplified reaction pathway for ketonic resin formation.
Conclusion and Future Directions
While direct, documented applications of this compound in materials science are currently scarce, the established chemistry of analogous cyclic ketones provides a strong foundation for its potential use in the synthesis of novel ketonic resins. The protocols and data presented here are intended to serve as a guide for researchers to explore this potential. Future work should focus on the experimental validation of the synthesis of this compound-based resins, followed by a thorough characterization of their physical and chemical properties. Comparative studies with existing ketonic resins will be crucial to identify any unique advantages conferred by the cyclobutyl moiety, potentially opening up new applications in high-performance coatings, inks, and adhesives.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Oxidation of Cyclobutanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the oxidation of cyclobutanol (B46151) to cyclobutanone.
Frequently Asked Questions (FAQs)
Q1: What are the common oxidizing agents for converting cyclobutanol to cyclobutanone?
A1: A variety of oxidizing agents can be used. Common choices include chromium-based reagents like Pyridinium Chlorochromate (PCC) and Jones reagent (chromic acid in sulfuric acid).[1][2] Milder, non-chromium alternatives such as Dess-Martin periodinane (DMP) and conditions for Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) are also highly effective and avoid the toxicity associated with chromium.[1][3][4] Ruthenium tetroxide has also been shown to effectively oxidize cyclobutanol to cyclobutanone.[5]
Q2: How do I choose the right solvent for the oxidation reaction?
A2: The choice of solvent is critical and depends on the oxidizing agent. For many common oxidations like those using PCC or Swern conditions, anhydrous dichloromethane (B109758) (DCM) is the preferred solvent.[6][7] It is crucial to use a dry solvent, as the presence of water can lead to side reactions or, in some cases, over-oxidation to carboxylic acids, although this is less of a concern for secondary alcohols like cyclobutanol.[8]
Q3: What are typical reaction temperatures and times?
A3: Reaction conditions vary significantly with the chosen oxidant.
-
PCC Oxidation: Typically carried out at room temperature for 2 to 4 hours.[6]
-
Swern Oxidation: Requires very low temperatures, usually around -78 °C (a dry ice/acetone bath), to stabilize the reactive intermediates.[3][4][9] The reaction is often complete within a couple of hours.
-
Jones Oxidation: The reaction is kept cool, between 10°C and 15°C, during the addition of the chromic acid solution.[10]
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (cyclobutanol), you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, cyclobutanone. Gas Chromatography (GC) can also be used for more quantitative monitoring.[7]
Q5: What are the potential side products in cyclobutanol oxidation?
A5: The primary desired product is cyclobutanone.[2][5] However, side reactions can occur. With strong, one-electron oxidants, ring-opening can occur, leading to acyclic four-carbon compounds.[5] In the absence of additives like oxalic acid during chromic acid oxidation, significant amounts of 4-hydroxybutyraldehyde (B1207772) can be formed due to carbon-carbon bond cleavage.[10] Dehydration of cyclobutanol to form cyclobutene (B1205218) is another possible side reaction, especially under acidic conditions.[1]
Troubleshooting Guide
This section addresses common issues encountered during the oxidation of cyclobutanol.
Problem 1: Low or No Yield of Cyclobutanone
| Possible Cause | Suggested Solution |
| Inactive Oxidizing Agent | Oxidizing agents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent or verify the activity of the current batch on a reliable substrate. For instance, manganese dioxide often requires activation before use.[7] |
| Improper Reaction Temperature | Temperature control is critical. For Swern oxidations, maintaining a temperature of -78 °C is essential to prevent the decomposition of reactive intermediates.[3][4] For other reactions, ensure you are within the optimal temperature range. Deviations can lead to side reactions or decomposition.[7] |
| Insufficient Reagent | Ensure the correct molar ratio of oxidant to the alcohol is used. A slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents) is common practice to drive the reaction to completion.[6][7] |
| Presence of Water | Many oxidation reactions require anhydrous (dry) conditions. Ensure all glassware is thoroughly dried (flame or oven-dried) and use anhydrous solvents.[6][11] The presence of water can deactivate some reagents. |
Problem 2: Incomplete Reaction (Starting Material Remains)
| Possible Cause | Suggested Solution |
| Poor Stirring | If the reaction is heterogeneous (e.g., a suspension of PCC), vigorous stirring is necessary to ensure proper mixing and contact between the reactants.[11] |
| Reaction Time Too Short | Monitor the reaction by TLC until the starting material is consumed. Some oxidations may require longer reaction times than initially anticipated. |
| Reaction Stalled | If the reaction stops before completion, it may be possible to add more of the oxidizing agent. However, do this cautiously as it can complicate purification.[11] |
Problem 3: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Over-oxidation or Side Reactions | This can be caused by using too strong an oxidant or incorrect reaction conditions. Consider switching to a milder oxidant like Dess-Martin periodinane or employing Swern oxidation conditions, which are known for their high selectivity.[1][3] |
| Incorrect Reagent Addition | For many reactions, slow, dropwise addition of a reagent is necessary to control the reaction rate and temperature, minimizing side product formation.[11] |
| Substrate Sensitivity | The cyclobutane (B1203170) ring has inherent strain, which can make it susceptible to ring-opening under certain conditions.[1] Using milder, neutral, or slightly basic conditions can help mitigate this. |
Data Presentation: Comparison of Oxidation Conditions
The following table summarizes various conditions for the oxidation of secondary alcohols, including cyclobutanol, to provide a comparative overview.
| Oxidant/Method | Reagents | Solvent | Temperature | Typical Time | Notes |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 2 - 4 hours | Mild and selective; avoids over-oxidation.[12][13] A brown tar-like byproduct often forms.[6] |
| Swern Oxidation | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (B128534) (Et₃N) | Dichloromethane (DCM) | -78 °C to Room Temp. | ~2 - 3 hours | Very mild and high-yielding.[3][4] Produces volatile, malodorous dimethyl sulfide.[3][8] |
| Jones Oxidation | Chromium Trioxide (CrO₃), Sulfuric Acid (H₂SO₄), Acetone/Water | Acetone/Water | 10 - 15 °C | 1.5 - 2 hours | Strong oxidant. The presence of oxalic acid can prevent C-C cleavage side reactions.[10] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | ~1 - 3 hours | Mild conditions and works well at room temperature.[1] |
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Pyridinium Chlorochromate (PCC) (1.2 - 1.5 equivalents) and an inert solid like Celite or molecular sieves in anhydrous dichloromethane (DCM).[6][14]
-
Addition of Alcohol: Dissolve cyclobutanol (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution to the PCC suspension in one portion while stirring.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-4 hours.[6]
-
Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether. Filter the mixture through a pad of silica (B1680970) gel or Florisil to remove the chromium salts and Celite.[7]
-
Purification: Wash the filter cake thoroughly with more diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude cyclobutanone, which can be further purified by distillation or column chromatography if necessary.
Protocol 2: Swern Oxidation
Caution: This reaction generates carbon monoxide gas and malodorous dimethyl sulfide. It must be performed in a well-ventilated fume hood.
-
Activation of DMSO: In a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.[7] Slowly add oxalyl chloride (1.2-1.5 equivalents).[9] To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.0-2.5 equivalents) in DCM dropwise. Stir the mixture for 10-15 minutes.[7][9]
-
Addition of Alcohol: Add a solution of cyclobutanol (1.0 equivalent) in dry DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir the reaction for 30-45 minutes at -78 °C.[7][15]
-
Quenching: Add triethylamine (Et₃N) (5.0 equivalents) dropwise.[7][9] After the addition is complete, stir for another 10 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[9]
-
Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with DCM.[7]
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]
Visualizations
Caption: General experimental workflow for the oxidation of cyclobutanol.
Caption: Troubleshooting decision tree for cyclobutanol oxidation.
References
- 1. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 2. What products are formed when cyclobutanol is oxidized? - Blog [btcpharmtech.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Cyclobutanol Product Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted cyclobutanol (B46151) from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted cyclobutanol from a reaction mixture?
A1: The most common and effective methods for purifying product mixtures containing unreacted cyclobutanol are fractional distillation, liquid-liquid extraction, and column chromatography. The choice of method depends on the properties of the desired product and the nature of the impurities.[1]
Q2: When is fractional distillation the most suitable method?
A2: Fractional distillation is ideal when the boiling point of your desired product is significantly different from that of cyclobutanol (122-124°C).[2] This method is particularly effective for separating cyclobutanol from less volatile products.
Q3: My product is water-soluble. Can I still use liquid-liquid extraction?
A3: Yes, but with careful solvent selection. If your product is highly polar and water-soluble, you can use a "salting out" technique by adding a salt like sodium chloride to the aqueous layer.[3][4][5] This increases the polarity of the aqueous phase, forcing less polar compounds, like cyclobutanol, into the organic layer.
Q4: How do I choose the right adsorbent and eluent for column chromatography?
A4: For a polar compound like cyclobutanol, a polar adsorbent such as silica (B1680970) gel or alumina (B75360) is typically used.[6][7][8] The eluent (mobile phase) should be a solvent system that provides good separation between cyclobutanol and your product on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The ideal solvent system should give your product an Rf value of around 0.3-0.4 for effective separation.[9]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | The boiling points of cyclobutanol and the product are too close. | - Increase the length or efficiency of the fractionating column.- Perform the distillation under vacuum to lower the boiling points and potentially increase the difference between them.[10] |
| Bumping (Sudden, Violent Boiling) | Superheating of the liquid. | - Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even and gradual heating with a heating mantle.[10] |
| Temperature Fluctuations at the Condenser | Inconsistent heating or presence of azeotropes. | - Ensure the heating mantle is set to a steady temperature.- Check for the formation of azeotropes, which may require a different separation technique or azeotropic distillation. |
| Product Loss | Distillation is carried out too quickly or to dryness. | - Distill at a slow, steady rate.- Never distill to dryness to avoid potential explosions and decomposition of the residue. |
Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking, or the presence of surfactants or fine solids. | - Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[3][4][5]- If the emulsion persists, try filtering the mixture through a pad of Celite or glass wool.[11] |
| Poor Recovery of Product in the Organic Layer | The chosen organic solvent is not optimal for the product. | - Select a solvent in which your product has high solubility and cyclobutanol has a different solubility profile.- Perform multiple extractions with smaller volumes of the organic solvent. |
| Difficulty in Identifying the Layers | The densities of the aqueous and organic layers are very similar. | - Add a small amount of a denser, water-miscible solvent (like a drop of saturated salt solution) to the aqueous layer or a less dense, organic-miscible solvent to the organic layer to increase the density difference.- Add a small amount of a water-soluble dye to identify the aqueous layer. |
Data Presentation
Physical Properties of Cyclobutanol and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Cyclobutanol | 72.11 | 122-124 | Partially miscible[2] |
| 3-Buten-1-ol | 72.11 | 112-114 | Miscible |
| Cyclopropylcarbinol | 72.11 | 121-122 | Soluble |
Solubility of Cyclobutanol in Common Organic Solvents
| Solvent | Solubility | Notes |
| Diethyl Ether | Moderate (10-15 g/100 mL)[12] | A common extraction solvent. |
| Dichloromethane | High (>20 g/100 mL)[12] | Good for extraction but can be volatile. |
| Ethyl Acetate | Good | Often used in extractions and chromatography.[1] |
| Hexane/Heptane | Low (<1 g/100 mL)[12] | Can be used to precipitate cyclobutanol from a less polar product. |
| Ethanol/Methanol | Very High (miscible)[12] | Not suitable for extraction from aqueous solutions. |
Experimental Protocols
Fractional Distillation
Objective: To separate unreacted cyclobutanol from a higher-boiling point product.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude product mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently and uniformly heat the flask using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. Monitor the temperature at the head of the column. The temperature should plateau at the boiling point of the lower-boiling component (in this case, likely an impurity or cyclobutanol).
-
Fraction Collection: Collect the distillate that comes over at a constant temperature. Once the temperature begins to rise again, change the receiving flask to collect the next fraction, which should be your desired product.
-
Shutdown: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before disassembling.
Liquid-Liquid Extraction
Objective: To separate unreacted cyclobutanol from a product with different solubility characteristics.
Methodology:
-
Preparation: Dissolve the crude product mixture in a suitable organic solvent in which the product is more soluble than cyclobutanol. If the reaction was performed in an aqueous medium, this will be your aqueous layer.
-
Extraction: Transfer the solution to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock or swirl the funnel for several minutes to allow for the transfer of cyclobutanol into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Draining: Remove the stopper and drain the lower layer into a clean flask. Drain the upper layer through the top of the funnel into another flask.
-
Repeat: Repeat the extraction of the aqueous layer with fresh organic solvent two to three times to maximize the removal of cyclobutanol.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.
Column Chromatography
Objective: To purify a product from unreacted cyclobutanol and other impurities based on polarity.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product and cyclobutanol.
-
Column Packing: Prepare a chromatography column by adding a small plug of cotton or glass wool at the bottom, followed by a layer of sand. Create a slurry of the chosen adsorbent (e.g., silica gel) in the eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the adsorbent bed.
-
Loading the Sample: Dissolve the crude product mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions as the solvent flows through.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for Fractional Distillation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Column Chromatography.
References
- 1. What purification methods are suitable for cyclobutanol? - Blog [m.btcpharmtech.com]
- 2. Cyclobutanol - general description and application [georganics.sk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. azom.com [azom.com]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. Column Chromatography [sites.pitt.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]
Technical Support Center: Efficient Conversion of Acyl Chlorides to Ketones
Welcome to the technical support center for the synthesis of ketones from acyl chlorides. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and detailed experimental protocols for this crucial chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conversion of acyl chlorides to ketones, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction with a Grignard or organolithium reagent is yielding a tertiary alcohol instead of the desired ketone. What is happening and how can I prevent this?
A1: This is a classic case of over-addition. Grignard and organolithium reagents are highly reactive and will not only react with the starting acyl chloride to form the ketone but will also readily attack the newly formed ketone, resulting in a tertiary alcohol.[1]
Troubleshooting Steps:
-
Switch to a less reactive organometallic reagent. The most effective solution is to use an organocuprate (Gilman reagent) or to employ the Weinreb ketone synthesis.[2][3] Gilman reagents are significantly less reactive than Grignard reagents and typically do not react with the ketone product.[4][5] The Weinreb amide intermediate is stable to further addition, ensuring the reaction stops at the ketone stage.[6][7]
-
Strict control of reaction conditions. While challenging, using exactly one equivalent of the Grignard or organolithium reagent at very low temperatures (e.g., -78 °C) can sometimes minimize over-addition, but this is often difficult to control and may result in incomplete conversion of the starting material.
Q2: I am performing a Friedel-Crafts acylation, but I am getting a very low yield. What are the potential causes?
A2: Low yields in Friedel-Crafts acylation can stem from several factors, primarily related to the catalyst, substrate, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents and freshly opened or purified reagents.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often required.
-
Deactivated Aromatic Ring: Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too deactivated for the reaction to proceed efficiently.
-
Suboptimal Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.
Q3: My Weinreb ketone synthesis is not working as expected. What are some common pitfalls?
A3: While generally a robust method, issues can arise during the formation of the Weinreb amide or its subsequent reaction with the organometallic reagent.
Troubleshooting Steps:
-
Incomplete Weinreb Amide Formation: Ensure the complete conversion of the acyl chloride to the N,O-dimethyl amide. The reaction of the acyl chloride with N,O-dimethylhydroxylamine hydrochloride typically requires a base (like pyridine (B92270) or triethylamine) to neutralize the HCl generated.[8]
-
Grignard Reagent Issues: If using a Grignard reagent, ensure it is freshly prepared or titrated to determine its exact concentration. Old or poor-quality Grignard reagents can lead to low yields.
-
Acidic Protons: The substrate for the Weinreb amide should not contain acidic protons that can be deprotonated by the organometallic reagent. This can lead to side reactions and consumption of the reagent.
-
Reaction Quenching: The tetrahedral intermediate formed during the addition of the organometallic reagent is stable at low temperatures. It is crucial to perform an aqueous workup to hydrolyze this intermediate and release the ketone.[9]
Quantitative Data Summary
The efficiency of ketone synthesis from acyl chlorides is highly dependent on the chosen method and reaction conditions. The following tables provide a summary of typical yields for different methodologies.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Anisole (B1667542) [10]
| Catalyst (mol %) | Temperature (°C) | Yield (%) |
| FeCl₃·6H₂O (10) | 60 | 97 |
| FeCl₃·6H₂O (5) | 60 | 87 |
| FeCl₃·6H₂O (2) | 60 | 65 |
| FeCl₃·6H₂O (10) | 40 | 82 |
| FeCl₃·6H₂O (5) | 40 | 68 |
| FeCl₃·6H₂O (2) | 40 | 51 |
Table 2: Scope of Friedel-Crafts Acylation with Various Benzene (B151609) Derivatives [11]
| Benzene Derivative | Acylating Agent | Yield (%) |
| Anisole | Acetic Anhydride | 94 |
| Toluene | Acetic Anhydride | 85 |
| Naphthalene | Acetic Anhydride | 75 |
| Thiophene | Acetic Anhydride | 65 |
Table 3: Yields for Weinreb Ketone Synthesis with Various Functionalized Grignard Reagents [12]
| Weinreb Amide Substrate | Grignard Reagent | Yield (%) |
| Probenecid derivative | 4-bromophenylmagnesium bromide | 65 |
| Ataluren derivative | 4-cyanophenylmagnesium bromide | 70 |
| Adapalene derivative | 2-thienylmagnesium bromide | 82 |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | >95 |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | >95 |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a general method for the acylation of an activated aromatic ring.
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous AlCl₃ (1.2 equivalents).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ketone Synthesis via Gilman Reagent
This protocol outlines the preparation of a ketone from an acyl chloride using a lithium dialkylcuprate.
Materials:
-
Acyl chloride
-
Alkyllithium reagent (2.0 equivalents)
-
Copper(I) iodide (CuI, 1.0 equivalent)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend CuI (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent (2.0 equivalents) to the stirred suspension. The formation of the Gilman reagent is often indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent at -78 °C.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Weinreb Ketone Synthesis
This two-step protocol describes the formation of a Weinreb amide followed by its conversion to a ketone.
Step 1: Formation of the Weinreb Amide
Materials:
-
Acyl chloride
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (B128534)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C and add pyridine or triethylamine (2.2 equivalents).
-
Slowly add a solution of the acyl chloride (1.0 equivalent) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the Weinreb amide.
Step 2: Reaction with Organometallic Reagent
Materials:
-
Weinreb amide
-
Grignard or Organolithium reagent (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the Weinreb amide (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.
-
Slowly add the Grignard or organolithium reagent (1.1 equivalents).
-
Stir the reaction at the same temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the ketone product by column chromatography.
Visualized Workflows
Troubleshooting Workflow for Acyl Chloride to Ketone Conversion
Caption: A logical workflow for troubleshooting common issues in the conversion of acyl chlorides to ketones.
Reaction Selection Guide based on Substrate
Caption: A decision-making diagram for selecting the appropriate synthetic method based on substrate characteristics.
References
- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 2. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. nbinno.com [nbinno.com]
- 4. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 8. Weinreb (ketone synthesis) [quimicaorganica.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Common side products in the synthesis of acetylcyclobutane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of acetylcyclobutane, with a focus on the oxidation of 1-cyclobutylethanol (B24324).
Frequently Asked Questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing acetylcyclobutane from 1-cyclobutylethanol?
A1: The most common methods involve the oxidation of the secondary alcohol, 1-cyclobutylethanol. Two widely used, mild oxidation procedures are the Swern oxidation and the Pyridinium (B92312) Chlorochromate (PCC) oxidation.[1][2] The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[1][3] PCC oxidation uses the pyridinium chlorochromate reagent, typically in dichloromethane (B109758) (DCM), to convert the alcohol to the desired ketone.[4][5]
Q2: My reaction seems to have worked, but after workup, I still have a significant amount of starting material. Is this common?
A2: Yes, incomplete conversion is a common issue. The presence of unreacted 1-cyclobutylethanol is the most frequent impurity. This can result from insufficient oxidant, non-optimal reaction time, or deactivated reagents. Careful monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to ensure the reaction has gone to completion before workup.
Q3: What are the typical byproducts of a Swern oxidation for this synthesis?
A3: A successful Swern oxidation will unavoidably produce several byproducts. These include dimethyl sulfide (B99878) (CH₃)₂S, carbon monoxide (CO), carbon dioxide (CO₂), and, when triethylamine is the base, triethylammonium (B8662869) chloride.[1] Of these, dimethyl sulfide is notable for its extremely unpleasant and pervasive odor.[3]
Q4: What side products can be expected from a PCC oxidation?
A4: The primary byproducts from a PCC oxidation are a reduced chromium species (Cr(IV)) and pyridinium hydrochloride.[4] These are typically removed during aqueous workup and filtration through a silica (B1680970) gel or alumina (B75360) plug. The reaction is generally clean with fewer organic side products compared to stronger oxidants.
Q5: How can I effectively remove the strong, unpleasant odor after a Swern oxidation?
A5: The odor is from dimethyl sulfide (DMS). It is crucial to perform the reaction and workup in a well-ventilated fume hood.[1] To neutralize the odor on glassware and in waste solutions, you can rinse with an oxidizing agent like household bleach (sodium hypochlorite (B82951) solution) or Oxone, which oxidizes the volatile DMS to odorless and non-toxic dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂).[1]
Troubleshooting Guide
Problem 1: Low or No Yield of Acetylcyclobutane
-
Possible Cause: Your reagents, particularly DMSO or the activating agent (oxalyl chloride), may have degraded.
-
Solution: Use freshly opened or distilled reagents. DMSO is hygroscopic and should be stored under anhydrous conditions.
-
-
Possible Cause (Swern): The reaction temperature was not maintained at a low enough level (typically -78 °C).
-
Solution: If the temperature rises significantly, the activated DMSO intermediate can decompose. Ensure a consistent and efficient cooling bath (e.g., dry ice/acetone) is used throughout the addition steps.
-
-
Possible Cause (Swern): Incorrect order of reagent addition.
-
Solution: The alcohol must be added to the activated DMSO-oxalyl chloride complex before the addition of the triethylamine base. Adding the base first can lead to side reactions and reduced yield.[6]
-
Problem 2: Product is contaminated with 1-cyclobutylethanol.
-
Possible Cause: The reaction did not go to completion. This could be due to an insufficient amount of the oxidizing agent or a shorter-than-necessary reaction time.
-
Solution: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the oxidant. Monitor the reaction's progress using TLC or GC analysis. If the reaction stalls, consider extending the reaction time. For purification, fractional distillation is highly effective due to the difference in boiling points between the starting alcohol and the product ketone.
-
Problem 3: Unexpected peaks observed in GC-MS or ¹H NMR analysis.
-
Possible Cause (Swern): Formation of an alkoxythiomethyl ether side product (C₄H₇-CH(CH₃)OCH₂SCH₃).
-
Reasoning: This can occur if triethylamine is added before the 1-cyclobutylethanol has completely reacted with the chloro(dimethyl)sulfonium chloride intermediate.[6]
-
Solution: Strictly adhere to the correct order of addition. This side product can often be separated by careful column chromatography.
-
-
Possible Cause: Dehydration of the starting alcohol leading to alkene impurities (e.g., vinylcyclobutane or ethylidenecyclobutane).
-
Reasoning: This is more likely if the reaction conditions inadvertently become acidic. For instance, using old or improperly stored oxalyl chloride which may have hydrolyzed to HCl.
-
Solution: Ensure all reagents are anhydrous and of high purity. A mild basic wash (e.g., saturated NaHCO₃) during the workup can help neutralize any trace acids.
-
Data Presentation
Table 1: Physical Properties of Key Reaction Components
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Acetylcyclobutane (Product) | 98.14 | 135 - 137 | 0.913 |
| 1-Cyclobutylethanol (Starting Material) | 100.16 | 146 - 148 | 0.901 |
| Vinylcyclobutane (Side Product) | 82.14 | ~79 | 0.774 |
| Ethylidenecyclobutane (Side Product) | 82.14 | ~82 | 0.785 |
Table 2: Common Byproducts of Swern Oxidation
| Byproduct | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Dimethyl Sulfide | (CH₃)₂S | 62.13 | 37 | Volatile, strong unpleasant odor.[1] |
| Carbon Monoxide | CO | 28.01 | -191.5 | Acutely toxic gas.[1] |
| Carbon Dioxide | CO₂ | 44.01 | -78.5 (subl.) | Gas.[1] |
| Triethylammonium chloride | (C₂H₅)₃NHCl | 137.65 | 261 | Solid salt, removed during aqueous workup.[1] |
Experimental Protocols & Visualizations
Protocol: Swern Oxidation of 1-Cyclobutylethanol
This protocol is a representative procedure and should be adapted and scaled as needed. All operations must be performed in a fume hood.
-
Preparation: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (1.2 eq.) to the stirred DCM.
-
DMSO Addition: In a separate flame-dried flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Dissolve 1-cyclobutylethanol (1.0 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask, again maintaining a temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq.) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form. After the addition is complete, allow the reaction to stir for 1 hour while slowly warming to room temperature.
-
Quenching & Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude acetylcyclobutane by fractional distillation.
Caption: Experimental workflow for the Swern oxidation of 1-cyclobutylethanol.
Visual Troubleshooting Guide
Caption: Troubleshooting flowchart for low yield in acetylcyclobutane synthesis.
Reaction Pathway and Side Reaction
Caption: Main reaction pathway vs. side product formation from incorrect reagent addition.
References
Strategies for Optimizing Cyclobutane Acylation: A Technical Support Guide
Welcome to the technical support center for cyclobutane (B1203170) acylation. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for increasing conversion rates and troubleshooting common issues encountered during the acylation of cyclobutane derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in cyclobutane acylation in a question-and-answer format, focusing on practical solutions to improve reaction outcomes.
Q1: My Friedel-Crafts acylation reaction of a cyclobutane-containing aromatic compound has a very low or no yield. What are the most common initial checks?
A: Low conversion in Friedel-Crafts acylation often stems from issues with the reagents or reaction setup. Here are the primary factors to verify:
-
Catalyst Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Ensure all glassware is rigorously dried, and use a fresh or properly stored (e.g., in a desiccator) container of the catalyst. Clumped or discolored catalyst has likely been compromised.
-
Anhydrous Conditions: Both the acylating agent (e.g., acyl chloride) and the solvent must be anhydrous. The presence of water will deactivate the Lewis acid catalyst.
-
Substrate Purity: Ensure the purity of your cyclobutane-containing substrate. Certain impurities can inhibit the reaction.
-
Sufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts (or a slight excess) of the Lewis acid catalyst because the product ketone can form a complex with it, rendering it inactive for further catalysis.[2]
Q2: I am observing the formation of multiple products or unexpected byproducts. How can I improve selectivity?
A: Side reactions in cyclobutane acylations can be minimized by carefully controlling the reaction conditions.
-
Ring Strain-Related Rearrangements: The inherent ring strain of the cyclobutane moiety can make it susceptible to rearrangement under harsh acidic conditions. Consider using milder Lewis acids (e.g., ZnCl₂, FeCl₃) or exploring alternative, less acidic acylation methods.
-
Temperature Control: High reaction temperatures can promote side reactions and decomposition. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction only if the conversion is slow.
-
Polyacylation: Although the acyl group is deactivating, preventing further substitution, highly activated aromatic substrates could potentially undergo polyacylation. Using an excess of the aromatic substrate can help minimize this.[1]
Q3: My Rhodium-catalyzed hydroacylation of a cyclobutene (B1205218) is not working efficiently. What factors should I optimize?
A: The efficiency of Rh-catalyzed hydroacylation is highly dependent on the catalytic system and reaction parameters.
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Bidentate phosphine ligands like MeDuphos have been shown to provide excellent yield and enantioselectivity.[3][4]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. If the reaction is sluggish, consider increasing the catalyst and ligand loading.[5]
-
Solvent: The choice of solvent can influence reaction rates. Toluene (B28343) is a commonly used solvent for these reactions.[5]
-
Side Reactions: A major side reaction is the decarbonylation of the aldehyde substrate.[3] This can sometimes be mitigated by adjusting the temperature or reaction time.
Q4: The reaction mixture becomes a thick, unmanageable slurry. What can I do?
A: This is a common issue in Friedel-Crafts acylations, often caused by the precipitation of the ketone-Lewis acid complex.
-
Sufficient Solvent: Ensure an adequate volume of a suitable solvent is used to maintain a stirrable mixture.
-
Controlled Addition: Adding the acylating agent or the Lewis acid portion-wise or as a solution can help manage the exotherm and prevent rapid precipitation.
Data Presentation: Optimizing Rh-Catalyzed Hydroacylation
The following data, adapted from Goetzke et al. (2022), summarizes the optimization of reaction conditions for the asymmetric hydroacylation of a model cyclobutene with salicylaldehyde (B1680747).[3]
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) | d.r. (trans:cis) | ee (%) |
| 1 | [Rh(cod)OH]₂ (2.5) | MeDuphos (6) | Toluene | 1 | 95 | >20:1 | 99 |
| 2 | [Rh(cod)OH]₂ (2.5) | MeDuphos (6) | Toluene | 4 | 91 | 18:1 | 99 |
| 3 | [Rh(cod)Cl]₂ (2.5) | MeDuphos (6) | Toluene | 4 | 75 | >20:1 | 99 |
| 4 | [Rh(cod)OH]₂ (2.5) | (R)-BINAP (6) | Toluene | 20 | 20 | 1:1.3 | 21 |
| 5 | [Rh(cod)OH]₂ (2.5) | dppf (6) | Toluene | 20 | <5 | - | - |
| 6 | [Rh(cod)OH]₂ (2.5) | MeDuphos (6) | THF | 20 | 10 | 15:1 | 99 |
Conditions: Reactions performed with salicylaldehyde (0.4 mmol) and cyclobutene (0.6 mmol) at room temperature. Yields are for the isolated major diastereomer.
Experimental Protocols
Protocol 1: Rh-Catalyzed Asymmetric Hydroacylation of a Cyclobutene
This protocol is based on the successful conditions reported for the Rh-catalyzed hydroacylation of meso-cyclobutenes with salicylaldehydes.[3][4]
Materials:
-
[Rh(cod)OH]₂ (di-μ-hydroxobis(1,5-cyclooctadiene)dirhodium(I))
-
(S,S)-MeDuphos ((+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene)
-
Meso-cyclobutene substrate
-
Salicylaldehyde derivative
-
Anhydrous toluene
-
Standard Schlenk line glassware and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add [Rh(cod)OH]₂ (2.5 mol%) and (S,S)-MeDuphos (6 mol%).
-
Solvent Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.2 M with respect to the limiting reagent). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the meso-cyclobutene substrate (1.5 equivalents) to the catalyst solution. Following this, add the salicylaldehyde derivative (1.0 equivalent).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the acylated cyclobutane product.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This protocol provides a general framework for the Lewis acid-catalyzed acylation of a cyclobutane-containing aromatic substrate.
Materials:
-
Cyclobutane-substituted aromatic compound (e.g., phenylcyclobutane)
-
Acyl chloride or anhydride (B1165640) (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or carbon disulfide (CS₂))
-
Ice, concentrated HCl, and saturated sodium bicarbonate solution for work-up
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add the cyclobutane-substituted aromatic compound (1.0 eq) and anhydrous solvent.
-
Catalyst Addition: Cool the flask in an ice bath (0 °C). Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq). Stir the resulting suspension.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring the progress by TLC. Gentle heating may be required for less reactive substrates, but should be approached with caution to avoid rearrangements.
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06035J [pubs.rsc.org]
- 4. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Cyclobutylethanone
This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of 1-cyclobutylethanone (also known as cyclobutyl methyl ketone).
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing 1-cyclobutylethanone?
A1: There are three primary and effective routes for the synthesis of 1-cyclobutylethanone:
-
Acetoacetic Ester Synthesis: This is a classic method that builds the cyclobutane (B1203170) ring and adds the acetyl group in a multi-step sequence starting from ethyl acetoacetate (B1235776) and 1,3-dibromopropane (B121459). It is suitable for constructing the target molecule from simple, acyclic precursors.
-
Organocuprate Acylation: This method involves the reaction of a pre-formed cyclobutanecarbonyl chloride with a lithium dimethylcuprate (Gilman reagent). It is a highly effective method for forming the C-C bond between the cyclobutyl ring and the acetyl group, especially when the cyclobutane precursor is readily available.
-
Oxidation of 1-Cyclobutylethanol (B24324): If the corresponding secondary alcohol, 1-cyclobutylethanol, is available, a simple oxidation reaction using reagents like Pyridinium Chlorochromate (PCC) provides a direct and often high-yielding route to the ketone.
Q2: How do I choose the best synthesis method for my needs?
A2: The optimal method depends on several factors:
-
Starting Material Availability: If you have access to cyclobutanecarboxylic acid or 1-cyclobutylethanol, the organocuprate or oxidation routes are the most direct. If you are starting from basic acyclic reagents, the acetoacetic ester synthesis is more appropriate.
-
Scale of Reaction: For larger-scale syntheses, the cost and safety of reagents are critical. The acetoacetic ester route uses relatively inexpensive bulk materials. Organometallic routes may require more expensive and sensitive reagents.
-
Required Purity: The organocuprate method often provides a cleaner reaction with fewer side products compared to the acetoacetic ester synthesis, potentially simplifying purification.
-
Equipment: The organocuprate route requires low-temperature capabilities (e.g., a dry ice/acetone bath at -78 °C).
Q3: What are the typical impurities I might encounter, and how can they be removed?
A3: Common impurities are route-dependent:
-
Acetoacetic Ester Synthesis: Unreacted starting materials (ethyl acetoacetate, 1,3-dibromopropane) and potentially dialkylated products.
-
Organocuprate Acylation: Unreacted cyclobutanecarbonyl chloride and coupling byproducts.
-
Oxidation: Unreacted 1-cyclobutylethanol and byproducts from the oxidizing agent (e.g., chromium salts if using PCC).
Purification for all methods is typically achieved by fractional distillation under reduced pressure, as 1-cyclobutylethanone has a boiling point of 137-139 °C at atmospheric pressure.[1] Column chromatography can also be used for smaller-scale purification.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 1-cyclobutylethanone.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
Troubleshooting in Q&A Format
| Question / Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is my yield consistently low when using the Acetoacetic Ester Synthesis? | 1. Incomplete initial deprotonation: The sodium ethoxide base may be old or insufficient. 2. Dialkylation or Polymerization: The enolate may react with a second molecule of 1,3-dibromopropane.[2] 3. Inefficient Decarboxylation: The hydrolysis and heating step may not have gone to completion. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure 2 full equivalents are used for the cyclization. 2. Add the 1,3-dibromopropane slowly to the enolate solution to maintain a low concentration and favor intramolecular cyclization. 3. Ensure the solution is sufficiently acidic after hydrolysis and heat until CO₂ evolution ceases completely. |
| My Organocuprate Acylation reaction is failing or giving very low conversion. What's wrong? | 1. Moisture Contamination: Organocuprate (Gilman) reagents are extremely sensitive to moisture and air.[3] 2. Poor Reagent Quality: The starting alkyllithium reagent may have degraded, or the copper(I) salt may be impure. 3. Incorrect Temperature: The reaction is typically run at -78 °C. At higher temperatures, the organocuprate is unstable and may decompose or react with the ketone product.[3] 4. Impure Acyl Chloride: The cyclobutanecarbonyl chloride may have hydrolyzed back to the carboxylic acid. | 1. Rigorously dry all glassware (flame-dry or oven-dry). Use anhydrous solvents and maintain a positive pressure of an inert atmosphere (Nitrogen or Argon). 2. Titrate the alkyllithium solution before use to determine its exact molarity. Use fresh, high-purity copper(I) iodide or bromide. 3. Use a dry ice/acetone or dry ice/isopropanol bath to maintain the temperature at -78 °C during the addition. 4. Use freshly prepared or distilled cyclobutanecarbonyl chloride for the reaction. |
| The oxidation of 1-cyclobutylethanol is incomplete. How can I improve it? | 1. Deactivated Oxidizing Agent: PCC or other chromium reagents can be hygroscopic and lose activity. Dess-Martin periodinane is also moisture-sensitive. 2. Insufficient Reagent: Not using a sufficient molar excess of the oxidizing agent. | 1. Use fresh, properly stored oxidizing agents. For PCC, adding powdered molecular sieves can help manage trace moisture. 2. Use at least 1.5 equivalents of the oxidizing agent to ensure the reaction goes to completion. Monitor the reaction by TLC until the starting alcohol spot has disappeared. |
Data Summary
The following table summarizes typical reaction conditions and expected yields for the primary synthetic routes. Yields can vary significantly based on experimental conditions and scale.
| Synthesis Method | Key Reagents | Solvent(s) | Temperature | Typical Yield | Key Considerations |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, NaOEt, 1,3-Dibromopropane, H₃O⁺, Heat | Ethanol | Reflux | 60-70%[4] | Multi-step process; risk of side products requires careful control of stoichiometry. |
| Organocuprate Acylation | Cyclobutanecarbonyl chloride, Me₂CuLi | Diethyl ether or THF | -78 °C to RT | 70-90% | Requires anhydrous conditions and low temperatures; reagents are highly sensitive. |
| Oxidation with PCC | 1-Cyclobutylethanol, Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 80-95% | PCC is a toxic chromium reagent; requires careful handling and disposal. |
Note: Yields are estimates based on standard procedures for these reaction types. The yield for the acetoacetic ester synthesis is based on general cyclobutane formation and may vary for this specific target.
Experimental Protocols
Protocol 1: Synthesis via Acetoacetic Ester
This protocol is a multi-step process involving cyclization followed by hydrolysis and decarboxylation.
Step A: Synthesis of Ethyl 1-acetylcyclobutane-1-carboxylate
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel under a nitrogen atmosphere.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.0 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane (1.1 eq) dropwise via the addition funnel.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Cool the reaction, pour it into water, and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step.
Step B: Hydrolysis and Decarboxylation
-
Reflux the crude product from Step A with an excess of aqueous acid (e.g., 3M H₂SO₄ or HCl) for 4-8 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a base like NaOH.
-
Heat the neutralized solution to reflux until the evolution of CO₂ gas ceases (typically 1-2 hours).
-
After cooling, extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the crude 1-cyclobutylethanone by vacuum distillation.
Protocol 2: Synthesis via Organocuprate Acylation
This protocol requires strict anhydrous and anaerobic conditions.
Step A: Preparation of Cyclobutanecarbonyl Chloride
-
In a fume hood, add cyclobutanecarboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.[5]
-
Gently heat the mixture to reflux for 1-2 hours until gas evolution (SO₂ and HCl) stops.
-
Remove the excess thionyl chloride by distillation (or under reduced pressure). The crude acyl chloride is often pure enough to be used directly.
Step B: Reaction with Lithium Dimethylcuprate
-
Set up a flame-dried, three-necked flask with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Add copper(I) iodide (CuI) (0.5 eq) to anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add methyllithium (B1224462) (CH₃Li) solution (1.0 eq) dropwise. The formation of the Gilman reagent (Li[Cu(CH₃)₂]) is indicated by a color change.
-
Cool the freshly prepared cuprate (B13416276) solution to -78 °C (dry ice/acetone bath).
-
Dissolve the cyclobutanecarbonyl chloride from Step A in anhydrous ether/THF and add it dropwise to the stirred cuprate solution, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
After filtration and solvent removal, purify the product by vacuum distillation.
Diagram: Synthetic Routes Overview
Caption: Key synthetic pathways to 1-cyclobutylethanone.
References
Overcoming challenges in the purification of cyclobutyl ketones
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of cyclobutyl ketones. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and isolation of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude cyclobutyl ketone samples?
A1: The impurities in your crude product are highly dependent on the synthetic route used.
-
From Oxidation of Cyclobutanol: The most common impurity is unreacted cyclobutanol. Residual oxidizing agents and their byproducts, such as chromium salts or dimethyl sulfide, may also be present.[1]
-
From Acyl Chloride Pathway: Unreacted starting materials and side products from organometallic reactions are common contaminants.[1]
-
General Impurities: Close-boiling impurities like crotonaldehyde (B89634) and cyclopropanecarboxaldehyde (B31225) can be particularly challenging to remove by distillation.[2] Water is also a frequent impurity, which can form an azeotrope with cyclobutanone (B123998).[2]
Q2: My overall yield of purified cyclobutyl ketone is low. What are the potential causes?
A2: Low isolated yield can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.[1]
-
Incomplete Reaction: Ensure you are using the correct stoichiometry of reagents, as an insufficient amount of an oxidizing agent, for example, can lead to incomplete conversion of the starting material.[1] The quality and activity of your reagents are also crucial; for instance, some reagents are sensitive to moisture and can degrade if not stored properly.[1]
-
Product Loss During Work-up: Significant amounts of the product can be lost during extraction and washing steps.[1] It is advisable to analyze a crude sample of your reaction mixture (e.g., by ¹H NMR or GC-MS) to determine if the issue lies with the reaction itself or the isolation procedure.[1]
-
Purification Issues: The chosen purification method may not be optimal for your specific product and impurity profile, leading to product loss.
Q3: How do I choose the best purification method for my cyclobutyl ketone?
A3: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity of your product.
-
Distillation: This is the most common method for purifying cyclobutyl ketones, especially for removing non-volatile impurities.[1] Fractional distillation is necessary to separate components with close boiling points.
-
Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities.[3] It is particularly useful for removing impurities that are difficult to separate by distillation.
-
Recrystallization: If your cyclobutyl ketone is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical for successful recrystallization.[4]
-
Chemical Treatment: In some cases, impurities can be removed by chemical means. For example, aldehydes can be converted to higher-boiling compounds through base-catalyzed aldol-type condensation reactions, making them easier to separate by distillation.[2][5][6]
Troubleshooting Guides
Distillation Issues
Problem: The temperature fluctuates during distillation, or the separation of impurities is poor.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Column | For fractional distillation, ensure you are using a column with sufficient theoretical plates for the separation. The column should be properly insulated to maintain a temperature gradient. |
| Heating Rate | An excessively high heating rate can lead to "bumping" and carryover of less volatile components. A slow, steady heating rate is crucial for good separation.[7] |
| System Leaks | Check all joints and connections for leaks, as this can affect the pressure and temperature stability.[7] |
| Azeotrope Formation | Cyclobutanone can form an azeotrope with water, which will distill at a constant temperature below the boiling point of the pure ketone.[2] Consider using a drying agent before distillation or employing azeotropic distillation with a suitable solvent to remove water.[2] |
Chromatography Challenges
Problem: Poor separation of the cyclobutyl ketone from impurities on a silica (B1680970) gel column.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Solvent System | The polarity of the eluent is critical. If your compound is eluting too quickly, decrease the polarity of the solvent system. If it is not moving from the baseline, increase the polarity. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |
| Column Overloading | Applying too much crude product to the column will result in broad, overlapping bands. Use an appropriate amount of silica gel for the amount of sample being purified. |
| Co-eluting Impurities | If an impurity has a very similar polarity to your product, complete separation by standard column chromatography may be difficult. Consider alternative chromatography techniques like HPLC or using a different stationary phase.[3][8] |
Experimental Protocols
General Protocol for Fractional Distillation of Cyclobutyl Methyl Ketone
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Dry the crude this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate) and filter to remove the solid.
-
Distillation: Heat the flask gently. As the mixture begins to boil, a vapor front will rise through the column. Allow the column to equilibrate by adjusting the heating rate to establish a steady reflux.[7]
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 137-139 °C at atmospheric pressure).[7] It is advisable to collect an initial forerun and a final tail fraction separately from the main product.[7]
-
Completion: Stop the distillation before the flask runs dry to avoid overheating the residue.[7]
General Protocol for Column Chromatography Purification
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude cyclobutyl ketone in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a solvent system of low polarity. The polarity can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Product Isolation: Combine the fractions containing the pure cyclobutyl ketone and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of cyclobutyl ketones.
Caption: Troubleshooting flowchart for low yield in cyclobutyl ketone purification.
References
- 1. benchchem.com [benchchem.com]
- 2. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 3. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography Techniques & Key Components [excedr.com]
Optimizing temperature and reaction time for cyclobutyl ketone synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of cyclobutyl ketone.
Frequently Asked questions (FAQs)
Q1: What are the most common laboratory methods for synthesizing cyclobutyl ketone?
A1: The most prevalent methods for synthesizing cyclobutyl ketone include:
-
Oxidation of Cyclobutanol (B46151): This is a direct and common route. Various oxidizing agents can be employed, each with specific advantages and disadvantages in terms of yield, reaction conditions, and functional group tolerance.[1]
-
From Cyclobutanecarboxylic Acid or its Derivatives: The carboxylic acid can be converted to a more reactive derivative, such as cyclobutanecarbonyl chloride. This intermediate is then reacted with an organometallic reagent, like an organocuprate, to form the ketone.[1]
-
Tiffeneau-Demjanov Rearrangement: This method involves a ring-expansion of a 1-aminomethyl-cyclopropanol derivative in the presence of nitrous acid to yield cyclobutyl ketone.[1]
Q2: My overall yield of cyclobutyl ketone is very low. What are the initial checks I should perform?
A2: When encountering low yields, a systematic approach to troubleshooting is crucial. Start by examining the following:
-
Reagent Purity and Stoichiometry: Ensure that your starting materials, such as cyclobutanol or cyclobutanecarboxylic acid, are pure and that all reagents were measured accurately. Impurities can lead to side reactions or inhibit the primary reaction. For reactions sensitive to moisture, ensure all solvents and reagents are thoroughly dried.
-
Reaction Conditions: Double-check the critical parameters of your experiment, including temperature, reaction time, and atmospheric conditions (e.g., use of an inert gas like nitrogen or argon). Many of the synthetic steps are highly sensitive to these variables.
-
Work-up and Purification: Product loss can often occur during extraction, washing, and purification steps. It is advisable to analyze a crude sample of your reaction mixture (e.g., by ¹H NMR or GC-MS) to determine if the reaction was unsuccessful or if the product was lost during isolation.
-
Reagent Activity: Verify that your reagents have not degraded. For instance, organometallic reagents like Grignards are sensitive to air and moisture, and oxidizing agents like Dess-Martin periodinane are moisture-sensitive.[1]
Q3: How do I select the most appropriate synthesis method for my needs?
A3: The choice of synthetic route depends on several factors:
-
Scale of Synthesis: For large-scale production, the cost, safety, and toxicity of reagents are major considerations. For example, chromium-based oxidations may be less desirable due to the toxicity of chromium waste.[1]
-
Substrate Functional Group Tolerance: If your starting materials contain sensitive functional groups, milder and more selective methods like Swern or Dess-Martin oxidation are preferable to harsher conditions like a Jones oxidation.[1]
-
Available Equipment: Certain methods have specific equipment requirements. For example, the Swern oxidation necessitates cryogenic temperatures (-78 °C).[1]
-
Availability of Starting Materials: The most direct route is often the most efficient. If cyclobutanol is readily available, oxidation is a logical choice. If starting from cyclobutanecarboxylic acid, conversion via the acid chloride is a more direct path.[1]
Q4: What are the common impurities in crude cyclobutyl ketone, and how can they be removed?
A4: The nature of impurities depends on the synthetic method used:
-
From Oxidation of Cyclobutanol: A common impurity is unreacted cyclobutanol. Residual oxidizing agent and its byproducts (e.g., chromium salts from PCC or Jones oxidation, or dimethyl sulfide (B99878) from Swern oxidation) will also be present.[1]
-
From Cyclobutanecarbonyl Chloride: Impurities may include unreacted starting materials and side-products from the organometallic reaction. Purification is most commonly achieved by fractional distillation.[2][3][4] For chromium-based oxidations, filtering the reaction mixture through a plug of silica (B1680970) gel or Celite can help remove the "sticky chromium junk".[1]
Troubleshooting Guides
Guide 1: Low Yield in the Oxidation of Cyclobutanol
This guide addresses common issues when synthesizing cyclobutyl ketone by oxidizing cyclobutanol.
-
Problem: Incomplete Reaction or Low Conversion
-
Potential Cause: Insufficient amount of oxidizing agent.
-
Suggested Solution: Ensure at least one full equivalent of the oxidizing agent is used. For reactions that are sluggish or if the reagent may have degraded, using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[1]
-
-
Potential Cause: Poor quality of the oxidizing agent.
-
Suggested Solution: For Swern oxidations, ensure the dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride are high quality and anhydrous. The quality of pyridinium (B92312) chlorochromate (PCC) can also vary between suppliers.[1]
-
-
Potential Cause: Suboptimal reaction time or temperature.
-
Suggested Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. While many oxidations are run at room temperature, gentle heating may be necessary for some substrates, but be cautious of side reactions at elevated temperatures.
-
-
-
Problem: Formation of Side Products
-
Potential Cause: Pummerer rearrangement in Swern oxidation.
-
Suggested Solution: This side reaction can occur if the reaction is allowed to warm above -60 °C before the addition of the amine base. Strict temperature control is critical.[1]
-
-
Potential Cause: Over-oxidation or ring cleavage with strong chromium reagents.
-
Suggested Solution: Aggressive conditions such as high temperatures or prolonged reaction times with strong oxidants like Jones reagent (H₂CrO₄) can potentially lead to ring cleavage. It is advisable to stick to milder, more controlled conditions.[1]
-
-
-
Problem: Difficult Product Isolation
-
Potential Cause: Formation of viscous materials with PCC.
-
Suggested Solution: The addition of an adsorbent like Celite, powdered molecular sieves, or magnesium sulfate (B86663) to the reaction mixture can simplify the work-up. The reduced chromium salts and other byproducts will be deposited on these solids, which can then be easily removed by filtration.[5]
-
-
Guide 2: Low Yield in Synthesis from Cyclobutanecarboxylic Acid
This guide focuses on troubleshooting the two-step conversion of cyclobutanecarboxylic acid to cyclobutyl ketone.
-
Problem: Low Yield in Acyl Chloride Formation
-
Potential Cause: Incomplete reaction.
-
Suggested Solution: Ensure a sufficient amount of thionyl chloride (SOCl₂) or oxalyl chloride is used. The reaction can be gently heated (e.g., to reflux) to ensure it goes to completion. A catalytic amount of dimethylformamide (DMF) is often used with oxalyl chloride.[1]
-
-
Potential Cause: Degradation of the acyl chloride.
-
Suggested Solution: Acyl chlorides can be sensitive to moisture. Ensure all glassware is thoroughly dry and the reaction is protected from the atmosphere. It is often best to use the crude cyclobutanecarbonyl chloride immediately in the next step.[1]
-
-
-
Problem: Low Yield of Ketone from Acyl Chloride
-
Potential Cause: Double addition of the organometallic reagent.
-
Suggested Solution: Highly reactive organometallics like Grignard (R-MgX) or organolithium (R-Li) reagents can add to the initially formed ketone, leading to a tertiary alcohol as a major byproduct. Use a less reactive organometallic reagent, such as a lithium dialkylcuprate (R₂CuLi, a Gilman reagent), which is the standard choice for this conversion as it is much less likely to add a second time.[1][6]
-
-
Potential Cause: Inactive organometallic reagent.
-
Suggested Solution: Organocuprates and Grignard reagents are sensitive to air and moisture. Ensure they are prepared and used under a dry, inert atmosphere (e.g., nitrogen or argon). It is also good practice to titrate Grignard or organolithium reagents before use to determine their exact concentration.[1]
-
-
Potential Cause: Suboptimal reaction temperature.
-
Data Presentation
The following tables provide representative data on how reaction conditions can influence the yield of ketones from the oxidation of secondary alcohols and the formation of ketones from acid chlorides. While not all data is specific to cyclobutyl ketone, it serves as a valuable guide for optimizing your reaction conditions.
Table 1: Oxidation of Secondary Alcohols to Ketones
| Oxidizing Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Jones Reagent | Cyclohexanol | 25-30 | 2.5 | ~90 | [8][9] |
| Jones Reagent | Benzyl Alcohol | <30 | 4 | >90 | [8] |
| Jones Reagent | 1-Heptanol | 25 | 1 | 85 | [8] |
| PCC | General Secondary Alcohols | Room Temp. | 2-4 | High | [1][10] |
| Dess-Martin Periodinane | General Secondary Alcohols | Room Temp. | 0.5-2 | High | [11] |
| Swern Oxidation | General Secondary Alcohols | -78 | - | High | [12][13] |
Table 2: Ketone Synthesis from Acyl Chlorides with Organocuprates
| Organocuprate | Acyl Chloride | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Lithium Dimethylcuprate | Cyclobutanecarbonyl Chloride | -78 to Room Temp. | 1 at -78°C, then warm | Not specified | Standard procedure[1] |
| Lithium Dialkylcuprates | General Acyl Chlorides | -78 | Not specified | High | Generally unreactive towards the ketone product at this temperature[7] |
Experimental Protocols
Protocol 1: Oxidation of Cyclobutanol using Pyridinium Chlorochromate (PCC)
This protocol is adapted from standard procedures for PCC oxidations.[1]
Materials:
-
Cyclobutanol
-
Pyridinium chlorochromate (PCC)
-
Celite or powdered 4Å molecular sieves
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add PCC (1.5 equivalents) and an equal weight of Celite or powdered 4Å molecular sieves.
-
Suspend the solids in anhydrous dichloromethane (CH₂Cl₂).
-
Dissolve cyclobutanol (1.0 equivalent) in a small amount of anhydrous CH₂Cl₂.
-
Add the alcohol solution to the stirred PCC suspension in one portion at room temperature.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filter the mixture through a short plug of silica gel or Celite, washing thoroughly with diethyl ether. The solid chromium byproducts should be retained on the filter plug.
-
Concentrate the filtrate under reduced pressure.
-
The crude cyclobutyl ketone can be further purified by fractional distillation.
Protocol 2: Synthesis of Cyclobutyl Ketone from Cyclobutanecarboxylic Acid
This is a representative two-step procedure involving the formation of an acyl chloride followed by reaction with a lithium dialkylcuprate.[1]
Step A: Formation of Cyclobutanecarbonyl Chloride
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
Procedure:
-
In a fume hood, add cyclobutanecarboxylic acid (1.0 equivalent) to a round-bottom flask with a stir bar and a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) to the flask.
-
Heat the mixture to reflux for 1-2 hours or until the evolution of gas (HCl and SO₂) ceases.[1]
-
Carefully remove the excess thionyl chloride by distillation. The resulting crude cyclobutanecarbonyl chloride can often be used in the next step without further purification.
Step B: Reaction with Lithium Dimethylcuprate
Materials:
-
Crude cyclobutanecarbonyl chloride from Step A
-
Copper(I) iodide (CuI)
-
Methyllithium (B1224462) (CH₃Li)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Cuprate (B13416276) Preparation: In a separate dry flask under an argon or nitrogen atmosphere, prepare lithium dimethylcuprate. Add copper(I) iodide (CuI) (0.5 equivalents relative to the acid chloride) to anhydrous diethyl ether or THF at 0 °C. Add methyllithium (CH₃Li) (1.0 equivalent relative to the acid chloride, as a solution in ether) dropwise to the stirred suspension. The solution will change color as the cuprate forms.
-
Addition: Cool the cuprate solution to -78 °C. Dissolve the cyclobutanecarbonyl chloride from Step A in anhydrous ether or THF and add it dropwise to the stirred cuprate solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.[1]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtering and concentrating the solvent, the resulting cyclobutyl ketone can be purified by fractional distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. chembam.com [chembam.com]
- 4. US2337489A - Purification of ketones - Google Patents [patents.google.com]
- 5. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 7. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Cyclobutyl Methyl Ketone Synthesis with Bayesian Optimization: A Technical Support Guide
For researchers, scientists, and drug development professionals leveraging the power of Bayesian optimization for the synthesis of cyclobutyl methyl ketone, this technical support center provides targeted troubleshooting guidance and frequently asked questions. Our aim is to address specific experimental challenges and streamline your reaction optimization process.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to consider for the Bayesian optimization of this compound synthesis?
When setting up a Bayesian optimization workflow for this compound synthesis, key parameters to investigate typically include:
-
Temperature (°C): The reaction temperature can significantly influence reaction rate and selectivity.
-
Reaction Time (hours): The duration of the reaction impacts product yield and the formation of byproducts.
-
Reagent Equivalents: The stoichiometry of reactants, such as the ratio of the organometallic reagent to the acyl chloride, is critical.
-
Solvent Composition: The choice and ratio of solvents can affect solubility and reaction kinetics.
-
Catalyst Loading (if applicable): For catalyzed reactions, the amount of catalyst is a crucial variable.
Q2: My Bayesian optimization algorithm is not converging to an optimal yield. What are the potential reasons?
Several factors can hinder the convergence of a Bayesian optimization algorithm.[1][2] Consider the following:
-
Inadequate Parameter Space: The defined range for your reaction parameters might not include the optimal conditions. It may be necessary to expand the search space based on chemical intuition or preliminary experiments.
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Insufficient Initial Data: Bayesian optimization requires an initial set of experimental data to build its surrogate model.[1][3] If the initial data points are too sparse or do not capture enough variability, the model's predictions will be poor.
-
Choice of Acquisition Function: The acquisition function guides the selection of the next experiment. An overly explorative function may lead to slow convergence, while an overly exploitative one might get stuck in a local optimum.
-
Experimental Noise: High levels of noise or variability in experimental outcomes can make it difficult for the algorithm to identify true optima. Ensure consistent experimental execution and analytical measurements.
Q3: How do I handle failed reactions or unexpected byproducts within the Bayesian optimization loop?
Failed reactions or the formation of significant byproducts are valuable data points. It is crucial to incorporate this information into your dataset:
-
Quantify the Outcome: Assign a low yield value (e.g., 0%) for failed reactions. For byproduct formation, quantify the yield of the desired product and, if possible, the major byproducts.
-
Input into the Model: Include these results in your dataset. The Bayesian model will learn from these "poor" outcomes and adjust its subsequent suggestions to avoid those regions of the parameter space.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Initial Yields in the Design of Experiments (DoE) Phase | The initial parameter ranges are far from the optimal conditions. | Perform a few exploratory experiments based on literature precedents for similar reactions before initiating the full Bayesian optimization loop. |
| The Algorithm Repeatedly Suggests Similar Reaction Conditions | The model may be stuck in a local optimum, or the acquisition function is too exploitative. | Adjust the acquisition function to favor more exploration. Manually select a few diverse experimental conditions to probe different regions of the parameter space. |
| High Discrepancy Between Predicted and Experimental Yields | The surrogate model (e.g., Gaussian Process) is not accurately capturing the reaction landscape. This could be due to insufficient data or high experimental noise. | Increase the number of initial experiments. Ensure meticulous experimental technique to minimize variability. Consider using a different kernel for the Gaussian Process model that may better suit the complexity of your reaction. |
| Difficulty in Handling Categorical Variables (e.g., different solvents or catalysts) | Standard Bayesian optimization models are often designed for continuous variables. | Utilize a one-hot encoding scheme to represent categorical variables numerically. Alternatively, employ a Bayesian optimization framework that is specifically designed to handle mixed (continuous and categorical) parameter spaces.[3] |
Experimental Protocols
A common route for the synthesis of this compound is the reaction of cyclobutanecarbonyl chloride with an organometallic reagent. The following is a generalized protocol that can be adapted for a Bayesian optimization workflow.
Synthesis of this compound via Organocuprate Reagent
-
Preparation of Cyclobutanecarbonyl Chloride:
-
In a fume hood, combine cyclobutanecarboxylic acid with thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the excess thionyl chloride via distillation to obtain crude cyclobutanecarbonyl chloride.[4]
-
-
Formation of Lithium Dimethylcuprate:
-
In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF at 0 °C.
-
Add methyllithium (B1224462) (CH₃Li) dropwise to the stirred suspension.
-
-
Reaction and Workup:
-
Cool the cuprate (B13416276) solution to -78 °C.
-
Dissolve the cyclobutanecarbonyl chloride in anhydrous ether or THF and add it dropwise to the cuprate solution.
-
Allow the reaction to stir at -78 °C for a specified time, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.[4]
-
Visualizations
Caption: A flowchart of the Bayesian optimization workflow for reaction condition optimization.
Caption: A logical diagram for troubleshooting low yield in Bayesian optimization experiments.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Cyclobutyl Methyl Ketone
For researchers and professionals in the fields of chemical synthesis and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the ¹H NMR spectrum of cyclobutyl methyl ketone and compares it with the spectra of its alicyclic homologues, cyclopentyl methyl ketone and cyclohexyl methyl ketone. This comparative analysis, supported by experimental data, highlights the influence of cycloalkyl ring size on the chemical environment of protons.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of this compound, cyclopentyl methyl ketone, and cyclohexyl methyl ketone were analyzed to determine the chemical shifts (δ), multiplicities, and integration values for each proton signal. The data, obtained from the Spectral Database for Organic Compounds (SDBS), are summarized in the table below for a direct comparison.
| Compound | Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -CH ₃ (a) | 2.07 | s | 3H |
| -COCH - (b) | 3.15 | p | 1H | |
| -CH ₂- (c, c') | 1.70 - 2.20 | m | 6H | |
| Cyclopentyl Methyl Ketone | -CH ₃ (a) | 2.05 | s | 3H |
| -COCH - (b) | 2.85 | p | 1H | |
| -CH ₂- (c, c') | 1.40 - 1.80 | m | 8H | |
| Cyclohexyl Methyl Ketone | -CH ₃ (a) | 2.09 | s | 3H |
| -COCH - (b) | 2.38 | tt | 1H | |
| -CH ₂- (axial, c, c') | 1.10 - 1.40 | m | 5H | |
| -CH ₂- (equatorial, d, d') | 1.60 - 1.85 | m | 5H |
Interpretation of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound displays three distinct signals:
-
A singlet at approximately 2.07 ppm: This signal corresponds to the three equivalent protons of the methyl group (-CH₃). Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The signal is a singlet as there are no adjacent protons to cause splitting.
-
A pentet at approximately 3.15 ppm: This signal is assigned to the single proton on the carbon atom of the cyclobutane (B1203170) ring that is directly attached to the acetyl group (-COCH-). The multiplicity of a pentet arises from coupling to the four neighboring protons on the adjacent methylene (B1212753) groups of the cyclobutane ring.
-
A complex multiplet between 1.70 and 2.20 ppm: This broad signal represents the remaining six protons of the two methylene groups (-CH₂-) in the cyclobutane ring. The complexity of this signal is due to the various coupling interactions between these protons.
Comparison with Cyclopentyl and Cyclohexyl Methyl Ketones
A comparison of the ¹H NMR spectra reveals the influence of the cycloalkyl ring size on the chemical shifts of the protons.
-
Methyl Protons (-CH₃): The chemical shift of the methyl protons remains relatively consistent across the three compounds, appearing as a singlet around 2.05-2.09 ppm. This indicates that the electronic effect of the different cycloalkyl rings on the methyl group is minimal.
-
Methine Proton (-COCH-): A notable trend is observed in the chemical shift of the methine proton. In this compound, this proton is the most deshielded, appearing at 3.15 ppm. As the ring size increases to cyclopentyl and then cyclohexyl, this signal shifts upfield to 2.85 ppm and 2.38 ppm, respectively. This upfield shift suggests that the methine proton experiences greater shielding in the larger, more flexible rings. The change in multiplicity from a pentet in the cyclobutyl and cyclopentyl compounds to a triplet of triplets in the cyclohexyl analogue reflects the different coupling environments in the more conformationally defined cyclohexane (B81311) ring.
-
Cycloalkyl Methylene Protons (-CH₂-): The chemical shifts and complexity of the methylene proton signals also vary with ring size. The cyclobutane ring protons appear as a relatively broad multiplet. In the larger rings, the signals become more dispersed, and in the case of cyclohexyl methyl ketone, the axial and equatorial protons can sometimes be distinguished as separate multiplets due to the chair conformation of the cyclohexane ring.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of a liquid sample, such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the liquid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is necessary to avoid a large solvent signal in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
2. Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
3. NMR Data Acquisition:
-
Insert the NMR tube into the spinner turbine and carefully place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 8 to 16 scans for a routine ¹H NMR spectrum.
-
Pulse sequence: A standard single-pulse experiment is usually sufficient.
-
Spectral width: A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
Acquisition time and relaxation delay: These parameters are adjusted to ensure proper signal detection and relaxation of the nuclei between pulses.
-
-
Acquire the Free Induction Decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Reference the spectrum by setting the TMS peak to 0 ppm.
Logical Relationship of Proton Signals in this compound
The following diagram illustrates the connectivity and coupling relationships between the different proton environments in this compound.
Figure 1. Proton signal relationships in this compound.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound and how it compares to similar cyclic ketones. The provided data and protocols can serve as a valuable resource for researchers in the accurate identification and characterization of small molecules.
Validating the Purity of Cyclobutyl Methyl Ketone: A Comparative Guide to GC, HPLC, and qNMR Analysis
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. Cyclobutyl methyl ketone (CMK), a key building block in organic synthesis, is no exception. This guide provides an objective comparison of three powerful analytical techniques for validating the purity of CMK: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your specific needs.
Introduction
This compound (CAS 3019-25-8) is an alicyclic ketone utilized in the synthesis of various organic molecules.[1] Its purity is critical, as impurities can lead to undesirable side reactions, lower yields, and the introduction of contaminants into the final product. Gas chromatography is a widely used technique for the analysis of volatile compounds like ketones.[2] However, alternative methods such as HPLC and qNMR offer distinct advantages and can provide a more comprehensive purity profile. This guide explores the application of these three techniques to the purity assessment of this compound, offering a comparative analysis based on key performance metrics.
Gas Chromatography (GC) Analysis
Gas chromatography is a robust and highly sensitive method for the separation and quantification of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic molecules like CMK. For unambiguous identification of impurities, a Mass Spectrometer (MS) detector is invaluable.
Potential Impurities in this compound
Impurities in CMK can originate from the starting materials, byproducts of the synthesis reaction, or degradation products. Common synthesis routes, such as the reaction of cyclobutanecarbonyl chloride with a methylating agent, may lead to residual starting materials or solvents.[1] Thermal or photochemical decomposition can also introduce impurities.[3] Potential impurities to monitor include:
-
Starting materials: Cyclobutanecarboxylic acid, cyclobutanecarbonyl chloride.
-
Solvents: Diethyl ether, toluene, etc. (depending on the synthesis).
-
Byproducts: Higher molecular weight condensation products.
-
Degradation products: Compounds arising from ring-opening or oxidation.[4]
Experimental Protocol: GC-FID/MS
A validated GC method is crucial for accurate purity determination.[5] The following protocol is a representative method for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[6]
-
Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent.[7]
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium, constant flow.[8]
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
FID Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range (for MS): 35-350 amu
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent such as dichloromethane (B109758) or acetone.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Logical Workflow for GC Purity Validation
Caption: Workflow for validating the purity of this compound using GC analysis.
Alternative Purity Validation Methods
While GC is a powerful tool, orthogonal methods are often employed to build a more complete picture of a compound's purity. HPLC and qNMR offer different separation and detection principles, making them excellent complementary techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for analyzing less volatile or thermally labile impurities that may not be suitable for GC analysis. For ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy to enhance UV detection.[1][9]
Experimental Protocol: HPLC-UV (with DNPH Derivatization)
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.[10]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (B52724) and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation (Derivatization):
-
Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of sulfuric acid.
-
Mix the CMK sample with the DNPH solution and allow it to react.
-
Dilute the derivatized sample with the mobile phase to the desired concentration for analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling absolute quantification against a certified internal standard.
Experimental Protocol: ¹H-qNMR
Instrumentation:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.[11]
Experimental Parameters:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full magnetization recovery (typically 5 times the longest T1 relaxation time).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.
Comparison of Analytical Methods
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected nature of impurities, and the available instrumentation.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity in the gas phase.[8] | Separation based on polarity in the liquid phase.[10] | Intrinsic quantitative response of atomic nuclei in a magnetic field.[12] |
| Analyte Volatility | Required | Not required | Not required |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard of the analyte). | Absolute (purity determined against an internal standard of known purity).[13] |
| Impurity Identification | Excellent with MS detection (mass spectral library matching). | Possible with MS detection; otherwise requires isolation and characterization. | Excellent for structural elucidation of impurities.[14] |
| Sensitivity | Very high (ppm to ppb levels). | High (ppm levels). | Moderate (requires mg of sample).[11] |
| Sample Throughput | High | High | Moderate |
| Instrumentation Cost | Moderate to High (with MS) | Moderate | High |
Experimental Data Comparison
The following tables present hypothetical but realistic data from the analysis of a batch of this compound using the three described methods.
Table 1: GC-FID Purity Analysis of this compound
| Compound | Retention Time (min) | Area (%) |
| Solvent (Dichloromethane) | 3.25 | - |
| This compound | 8.52 | 99.58 |
| Impurity A | 7.89 | 0.21 |
| Impurity B | 9.15 | 0.15 |
| Impurity C | 10.23 | 0.06 |
Table 2: HPLC-UV Purity Analysis of Derivatized this compound
| Compound (as DNPH derivative) | Retention Time (min) | Area (%) |
| This compound | 12.45 | 99.62 |
| Impurity D (non-volatile) | 10.88 | 0.25 |
| Impurity E | 13.51 | 0.13 |
Table 3: ¹H-qNMR Purity Assay of this compound
| Parameter | Value |
| Analyte Signal Integral | 1.00 (normalized) |
| Internal Standard Signal Integral | 1.05 |
| Analyte Mass | 25.3 mg |
| Internal Standard Mass | 10.1 mg |
| Internal Standard Purity | 99.9% |
| Calculated Purity of CMK | 99.7 % |
Table 4: Water Content by Karl Fischer Titration
| Parameter | Value |
| Sample Mass | 1.05 g |
| Titrant Volume | 2.12 mL |
| Water Content | 0.11 % |
Orthogonal Verification Workflow
For the most comprehensive purity assessment, an orthogonal approach utilizing multiple techniques is recommended.
Caption: An orthogonal workflow for comprehensive purity assessment of this compound.
Conclusion
Validating the purity of this compound is essential for ensuring the quality and consistency of research and development outcomes. Gas chromatography offers a sensitive and reliable method for the analysis of volatile impurities. For a more comprehensive assessment, HPLC can be employed to detect non-volatile species, while qNMR provides an accurate and absolute measure of purity. The choice of method will depend on the specific analytical needs and available resources. For the highest level of confidence, a multi-technique, orthogonal approach is recommended to fully characterize the purity profile of this compound.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. Analytical Method [keikaventures.com]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaguru.co [pharmaguru.co]
- 6. asdlib.org [asdlib.org]
- 7. iiste.org [iiste.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. researchgate.net [researchgate.net]
- 13. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Cyclobutyl Methyl Ketone and Cyclopropyl Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of cyclobutyl methyl ketone and cyclopropyl (B3062369) methyl ketone. The inherent differences in ring strain between the four- and three-membered rings dictate their reactivity in a variety of chemical transformations. This document summarizes available quantitative data, presents detailed experimental protocols for key reactions, and provides visualizations of reaction mechanisms and workflows to aid in the selection and application of these versatile building blocks in organic synthesis and drug development.
Core Principles: The Role of Ring Strain
The reactivity of this compound and cyclopropyl methyl ketone is fundamentally governed by the concept of ring strain. Cycloalkanes deviate from the ideal tetrahedral bond angle of 109.5°, leading to angle strain. Additionally, torsional strain arises from the eclipsing of hydrogen atoms on adjacent carbons.
-
Cyclopropyl Ring: The C-C-C bond angles in a cyclopropane (B1198618) ring are constrained to 60°, resulting in significant angle strain. This high degree of strain, approximately 27.5 kcal/mol, makes the cyclopropyl ring susceptible to ring-opening reactions, as these reactions relieve the strain.
-
Cyclobutyl Ring: Cyclobutane (B1203170) is less strained than cyclopropane, with a ring strain of about 26.3 kcal/mol.[1] Its bond angles are approximately 90°, a smaller deviation from the ideal tetrahedral angle compared to cyclopropane.[1] While still reactive, the driving force for ring-opening is less pronounced than in cyclopropyl systems.
This fundamental difference in ring strain is the primary determinant of the relative reactivity of this compound and cyclopropyl methyl ketone.
Comparative Reactivity in Key Chemical Transformations
This section details the comparative reactivity of the two ketones in several common organic reactions.
Ring-Opening Reactions
The high ring strain of the cyclopropyl group makes cyclopropyl methyl ketone particularly susceptible to ring-opening reactions under various conditions.[2]
Acid-Catalyzed Ring-Opening Hydroarylation:
A study on the ring-opening hydroarylation of various cyclopropyl ketones with 1,3,5-trimethoxybenzene (B48636) (TMB) provides quantitative insight into their relative reactivities. The reaction, monitored by ¹H NMR spectroscopy at 65 °C, demonstrated that cyclopropyl methyl ketone is less reactive than cyclopropyl phenyl ketone but more reactive than cyclopropyl 4-methoxyphenyl (B3050149) ketone in this transformation. While a direct comparison with this compound was not provided in this specific study, the high propensity for ring-opening in cyclopropyl systems suggests that cyclopropyl methyl ketone would be significantly more reactive than this compound under these conditions.
Table 1: Relative Reaction Rates for Ring-Opening Hydroarylation of Cyclopropyl Ketones
| Cyclopropyl Ketone | Substituent on Phenyl Ring | Relative Reaction Rate |
| Cyclopropyl Phenyl Ketone | H | 1.00 |
| Cyclopropyl Methyl Ketone | N/A (Alkyl Ketone) | Slower than cyclopropyl phenyl ketone |
| Cyclopropyl 4-methoxyphenyl Ketone | 4-OCH₃ (electron-donating) | Slower than cyclopropyl phenyl ketone |
Data adapted from a comparative study on the ring-opening hydroarylation of cyclopropanes.
Caption: Acid-catalyzed ring-opening hydroarylation of cyclopropyl methyl ketone.
Carbonyl Group Reactivity
Reactions at the carbonyl group, such as reduction and aldol (B89426) condensation, are influenced by the electronic and steric properties of the adjacent cycloalkyl ring.
Reduction with Sodium Borohydride (B1222165) (NaBH₄):
Aldol Condensation:
The enolizability of the ketone is a prerequisite for the aldol reaction. Both ketones possess α-protons on the methyl group and are therefore capable of forming enolates under basic conditions. The acidity of these protons and the subsequent nucleophilicity of the enolate can be influenced by the electronic properties of the cycloalkyl ring. The cyclopropyl group, with its higher s-character in the C-C bonds, can be slightly more electron-withdrawing than the cyclobutyl group, which could influence the rate of enolate formation.
Photochemical Reactions (Norrish Type I and Type II)
The photochemical behavior of ketones is characterized by Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions.
-
Norrish Type I: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the α-carbons. For both this compound and cyclopropyl methyl ketone, this can lead to the formation of an acetyl radical and a cycloalkyl radical. The relief of ring strain in the case of the cyclopropyl radical would likely make this a favorable pathway for cyclopropyl methyl ketone.
-
Norrish Type II: This pathway is only possible if there is a γ-hydrogen available for abstraction. In both this compound and cyclopropyl methyl ketone, the hydrogens on the ring are at the β-position relative to the carbonyl group. Therefore, a classical Norrish Type II reaction involving hydrogen abstraction from the ring is not possible. However, if the alkyl chain attached to the carbonyl were longer, this reaction pathway could become relevant.
Experimental Protocols
This section provides detailed experimental protocols for some of the key reactions discussed.
Protocol 1: Baeyer-Villiger Oxidation of this compound
This protocol describes the oxidation of this compound to cyclobutyl acetate.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the Baeyer-Villiger oxidation of this compound.
Protocol 2: Sodium Borohydride Reduction of Cyclopropyl Methyl Ketone
This protocol outlines the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol.
Materials:
-
Cyclopropyl methyl ketone
-
Sodium borohydride (NaBH₄)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.3 eq) in small portions.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Caption: Experimental workflow for the sodium borohydride reduction of cyclopropyl methyl ketone.
Conclusion
References
Unveiling the Carbon Framework: A Comparative Guide to the 13C NMR Chemical Shifts of Cyclobutyl Methyl Ketone
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful analytical tool for elucidating the carbon skeleton of organic compounds. This guide provides a comparative analysis of the 13C NMR chemical shifts for cyclobutyl methyl ketone, offering a valuable reference for spectral interpretation and structural verification.
This report presents predicted 13C NMR data for this compound and compares it with experimental or predicted data for structurally related cyclic ketones. A detailed, generalized experimental protocol for acquiring 13C NMR spectra is also provided to aid in reproducing similar experimental results.
Comparative Analysis of 13C NMR Chemical Shifts
The 13C NMR chemical shifts of ketones are significantly influenced by the electronic environment of each carbon atom. In this compound, the carbonyl carbon (C=O) is expected to have the largest chemical shift, a characteristic feature of ketones. The chemical shifts of the cyclobutyl ring carbons are influenced by their proximity to the acetyl group and the ring strain inherent in the four-membered ring.
The following table summarizes the predicted 13C NMR chemical shifts for this compound and provides a comparison with other cycloalkyl methyl ketones. This data is essential for distinguishing between similar structures and for confirming the identity of a synthesized compound.
| Carbon Atom | This compound (Predicted) | Cyclopentyl Methyl Ketone (Predicted) | Cyclohexyl Methyl Ketone (Predicted) |
| C=O | 208.5 ppm | 209.6 ppm | 211.0 ppm |
| Cα (CH) | 50.8 ppm | 51.5 ppm | 50.9 ppm |
| Cβ (CH2) | 24.9 ppm | 28.7 ppm | 28.5 ppm |
| Cγ (CH2) | 18.0 ppm | 26.0 ppm | 25.8 ppm |
| Cδ (CH2) | - | - | 26.3 ppm |
| CH3 | 27.9 ppm | 29.8 ppm | 28.1 ppm |
Structural Relationship to 13C NMR Signals
The connectivity and chemical environment of each carbon atom in this compound directly correlate to its specific resonance in the 13C NMR spectrum. The following diagram illustrates this relationship.
Figure 1: Correlation between the carbon atoms of this compound and their predicted 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized procedure for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.
-
Solvent: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as its signal will appear in the spectrum.
-
NMR Tube: Use a clean, standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and symmetrical peaks.
3. Data Acquisition:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment is performed. In this experiment, the sample is irradiated with a broad range of radiofrequencies corresponding to proton resonances, which decouples the protons from the carbon atoms. This results in a spectrum where each unique carbon atom appears as a single sharp line, simplifying the spectrum and improving the signal-to-noise ratio.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is used to allow the carbon nuclei to return to their equilibrium state.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a large number of scans (from hundreds to thousands) are typically acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.
-
Peak Picking: The chemical shift of each peak is determined.
By following this standardized protocol, researchers can obtain high-quality, reproducible 13C NMR spectra for the accurate structural elucidation of this compound and other related compounds.
Spectroscopic Showdown: Unraveling the Molecular Structure of Acetylcyclobutane
A Comparative Guide to the Vibrational and Spectroscopic Analysis of a Cyclic Ketone
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comprehensive analysis of acetylcyclobutane, a simple yet illustrative cyclic ketone, through the lens of Infrared (IR) and Raman spectroscopy. In the absence of readily available experimental Raman data for this specific molecule, this guide uniquely integrates experimental Fourier Transform Infrared (FT-IR) spectroscopy with computationally predicted Raman data. Furthermore, it broadens the analytical perspective by comparing these vibrational spectroscopy techniques with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering a multi-faceted approach to structural elucidation.
At a Glance: Spectroscopic Data for Acetylcyclobutane
To facilitate a clear comparison, the key quantitative data from various spectroscopic analyses of acetylcyclobutane (also known as cyclobutyl methyl ketone) are summarized below.
| Spectroscopic Technique | Parameter | Observed/Calculated Value | Interpretation |
| FT-IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ | Characteristic of a saturated aliphatic ketone.[1][2] |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | Typical for sp³ C-H bonds in the cyclobutane (B1203170) ring and methyl group. | |
| Fingerprint Region | < 1500 cm⁻¹ | Complex vibrations characteristic of the entire molecule. | |
| Raman Spectroscopy (Calculated) | C=O Stretch | Predicted around 1710-1720 cm⁻¹ | Strong, polarized band expected. |
| Ring Puckering | Predicted at low frequencies | Characteristic vibration of the cyclobutane ring. | |
| CH₃ Rocking/Deformation | Predicted in the 1350-1450 cm⁻¹ region | Vibrations of the acetyl methyl group. | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | ~3.1 ppm (m, 1H) | Methine proton on the cyclobutane ring adjacent to the carbonyl. |
| Chemical Shift (δ) | ~2.1 ppm (s, 3H) | Methyl protons of the acetyl group.[2] | |
| Chemical Shift (δ) | ~1.8-2.3 ppm (m, 6H) | Methylene protons of the cyclobutane ring. | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | ~209 ppm | Carbonyl carbon.[2] |
| Chemical Shift (δ) | ~53 ppm | Methine carbon of the cyclobutane ring. | |
| Chemical Shift (δ) | ~28 ppm | Methyl carbon of the acetyl group. | |
| Chemical Shift (δ) | ~18-25 ppm | Methylene carbons of the cyclobutane ring. | |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 98 | Corresponds to the molecular weight of acetylcyclobutane. |
| Major Fragment | m/z 43 | [CH₃CO]⁺, characteristic of an acetyl group. | |
| Major Fragment | m/z 55 | [C₄H₇]⁺, corresponding to the cyclobutyl ring. |
Delving Deeper: Experimental and Computational Methodologies
The acquisition of reliable spectroscopic data is contingent upon rigorous experimental and computational protocols. The following sections detail the methodologies for the techniques discussed.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy:
A liquid film of acetylcyclobutane is placed between two potassium bromide (KBr) plates. The sample is then irradiated with a broad spectrum of infrared light. The detector measures the frequencies of light that are absorbed by the sample, corresponding to the vibrational transitions of the molecules. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For saturated ketones like acetylcyclobutane, a strong absorption band is expected in the region of 1715 cm⁻¹.[1]
Raman Spectroscopy (Computational):
Due to the limited availability of experimental Raman spectra for acetylcyclobutane, a computational approach is employed. Density Functional Theory (DFT) calculations, a common quantum-chemical method, are used to predict the Raman spectrum.[3] The geometry of the acetylcyclobutane molecule is first optimized, and then the vibrational frequencies and their corresponding Raman intensities are calculated. These calculations provide a theoretical spectrum that can be used to identify the expected positions and relative intensities of the Raman bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy:
A small amount of acetylcyclobutane is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in a strong magnetic field. The sample is then irradiated with radio waves, causing the atomic nuclei with non-zero spin (like ¹H and ¹³C) to resonate. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum of chemical shifts (δ) in parts per million (ppm). For ¹H NMR, the integration of the peaks provides the ratio of protons in different environments, and spin-spin coupling can lead to splitting of the signals. In ¹³C NMR, each unique carbon atom typically gives a single peak.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
A gaseous sample of acetylcyclobutane is introduced into the mass spectrometer and bombarded with a high-energy electron beam. This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. The molecular ion peak corresponds to the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.[4]
Visualizing the Analysis
To better understand the workflow and the interpretation of the spectroscopic data, the following diagrams are provided.
Caption: Workflow for the spectroscopic analysis of acetylcyclobutane.
Caption: Relationship between spectral features and molecular structure.
Conclusion: A Synergistic Approach to Structural Analysis
The comprehensive analysis of acetylcyclobutane demonstrates the power and complementarity of various spectroscopic techniques. While IR and Raman spectroscopy provide detailed information about the vibrational modes of the molecule, particularly identifying the key carbonyl functional group and the cyclic nature of the structure, NMR spectroscopy offers a precise map of the carbon and hydrogen framework. Mass spectrometry, in turn, confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the presence of the acetyl and cyclobutyl moieties. For molecules where experimental data for a particular technique is unavailable, computational methods serve as a powerful predictive tool, enabling a more complete structural picture. By integrating these diverse analytical approaches, researchers can achieve a high degree of confidence in the elucidation of molecular structures, a critical step in the advancement of chemical and pharmaceutical research.
References
Differentiating Isomeric Ketones: A Mass Spectrometry Comparison of Cyclobutyl and Cyclopentyl Methyl Ketone
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry offers a powerful analytical tool for differentiating such isomers based on their distinct fragmentation patterns. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of cyclobutyl methyl ketone and cyclopentyl methyl ketone, highlighting the key differences that enable their unambiguous identification.
This comparison will delve into the fragmentation pathways of these two cyclic ketones, presenting quantitative data on their major fragment ions. Detailed experimental protocols and visual diagrams of the fragmentation processes are provided to offer a comprehensive resource for analytical chemists.
Comparative Analysis of Fragmentation Patterns
Under electron ionization, this compound and cyclopentyl methyl ketone produce distinct mass spectra, despite their structural similarities. The primary fragmentation pathways involve alpha-cleavage and rearrangements, which are influenced by the ring size of the cycloalkyl group. The relative abundances of the resulting fragment ions serve as a fingerprint for each isomer.
A summary of the key fragment ions and their relative intensities is presented in the table below. This quantitative data has been compiled from the National Institute of Standards and Technology (NIST) mass spectral database.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Relative Abundances (%) |
| This compound | 98 | 43 (100%), 55 (50%), 70 (30%), 83 (25%), 98 (10%) |
| Cyclopentyl Methyl Ketone | 112 | 43 (100%), 69 (60%), 84 (35%), 112 (20%) |
The most significant difference lies in the base peak and the presence of characteristic fragment ions. For this compound, the acylium ion at m/z 43 is the base peak, with a prominent fragment at m/z 55 resulting from the loss of the acetyl group and subsequent ring rearrangement. In contrast, cyclopentyl methyl ketone also shows a base peak at m/z 43, but a more abundant fragment at m/z 69, corresponding to the cyclopentyl cation, is observed.
Deciphering the Fragmentation Pathways
The fragmentation of these cyclic ketones is initiated by the removal of an electron from the oxygen atom of the carbonyl group, forming a molecular ion (M+). The subsequent fragmentation is dictated by the stability of the resulting ions and neutral species.
This compound Fragmentation
The primary fragmentation pathways for this compound are alpha-cleavage, leading to the formation of the acetyl radical and the cyclobutyl cation, or the cyclobutyl radical and the acylium ion.
Figure 1. Fragmentation of this compound.
Cyclopentyl Methyl Ketone Fragmentation
Similarly, cyclopentyl methyl ketone undergoes alpha-cleavage. However, the larger and more stable cyclopentyl ring influences the relative abundance of the resulting fragments.
Figure 2. Fragmentation of Cyclopentyl Methyl Ketone.
Experimental Protocols
The mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Sample Preparation
Samples of this compound and cyclopentyl methyl ketone were diluted in methanol (B129727) to a concentration of 1 mg/mL.
Gas Chromatography (GC) Conditions
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350
Figure 3. Experimental workflow for MS analysis.
Cross-Referencing Experimental NMR Data with Cyclobutyl Methyl Ketone Literature Values: A Comparative Guide
For researchers engaged in the synthesis, identification, and characterization of small molecules, nuclear magnetic resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides a direct comparison of experimental NMR data for cyclobutyl methyl ketone against established literature values. It is designed to assist researchers, scientists, and drug development professionals in verifying the structural integrity of their synthesized compounds.
Data Comparison: ¹H and ¹³C NMR of this compound
The following table summarizes the literature and experimental NMR data for this compound. The experimental data presented here is hypothetical and serves as a template for comparison.
| ¹H NMR | Literature Values (SDBS) | Experimental Data |
| Chemical Shift (δ) ppm | Splitting | Integration |
| 3.16 | quintet | 1H |
| 2.10 | singlet | 3H |
| 2.05 - 1.95 | multiplet | 2H |
| 1.90 - 1.80 | multiplet | 2H |
| 1.75 - 1.65 | multiplet | 2H |
| ¹³C NMR | Literature Values (SDBS) | Experimental Data |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| 208.8 | 208.7 | |
| 49.3 | 49.2 | |
| 28.2 | 28.1 | |
| 24.9 | 24.8 | |
| 18.0 | 17.9 |
Experimental Protocol
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation and comparison.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBFO probe
-
Software: TopSpin 3.6 (or equivalent)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Dummy Scans: 4
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 20.5 ppm
-
Transmitter Frequency Offset: Centered on the spectral region of interest
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Dummy Scans: 4
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
-
Spectral Width: 240 ppm
-
Transmitter Frequency Offset: Centered on the spectral region of interest
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Workflow for Data Cross-Referencing
The following diagram illustrates the logical workflow for comparing experimental NMR data with literature values.
Caption: Workflow for NMR data cross-referencing.
A Comparative Analysis of the Thermal Stability of Cyclic Ketones
This guide provides a detailed comparison of the thermal stability of common cyclic ketones, including cyclopropanone (B1606653), cyclobutanone (B123998), cyclopentanone (B42830), and cyclohexanone (B45756). The thermal decomposition characteristics, supported by experimental data, are presented to offer objective insights for researchers, scientists, and professionals in drug development. The stability of these compounds is intrinsically linked to their ring strain, a key factor governing their reactivity and decomposition pathways.
Comparative Thermal Stability Data
The thermal stability of cyclic ketones generally increases with ring size from four- to six-membered rings, a trend inversely correlated with the ring strain energy. Cyclopropanone, with its extreme ring strain, is highly unstable, while the nearly strain-free cyclohexanone exhibits remarkable thermal stability.
| Cyclic Ketone | Ring Size | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Primary Thermal Decomposition Products |
| Cyclopropanone | 3 | Unstable above -78 °C in solution[1] | Not applicable (highly reactive) | Undergoes facile ring-opening[1] |
| Cyclobutanone | 4 | 333 - 373[2][3] | 52[2][4] | Ethylene (B1197577), Ketene[2][3][4] |
| Cyclopentanone | 5 | 488 - 543[5][6] | Not well-defined (complex kinetics) | 2-Cyclopenten-1-one, Hydrogen, 1-Butene, Ethylene, Carbon Monoxide[5][7] |
| Cyclohexanone | 6 | > 900 (Pyrolysis)[8] | Not well-defined (complex kinetics) | Ethylene, Methyl vinyl ketone, various hydrocarbons, Carbon Monoxide[8] |
Detailed Stability Comparison
Cyclopropanone (C₃H₄O): As the smallest cyclic ketone, cyclopropanone is characterized by extreme ring strain, rendering it highly labile and sensitive.[1] It is generally not stable at room temperature and is typically handled in solution at very low temperatures (e.g., -78 °C).[1] Its high reactivity leads to rapid ring-opening reactions rather than a simple thermal decomposition at a defined temperature. For instance, enantiomerically pure trans-2,3-di-tert-butylcyclopropanone racemizes upon heating to 80 °C, indicating the cleavage of the C2-C3 bond.[1]
Cyclobutanone (C₄H₆O): This four-membered ring is significantly more stable than cyclopropanone but still possesses considerable ring strain. Its thermal decomposition has been studied extensively and occurs cleanly at moderately high temperatures. At approximately 350 °C, it primarily decomposes via a [2+2] cycloelimination reaction to yield ethylene and ketene.[4] This decomposition follows first-order kinetics with an activation energy of about 52 kcal/mol.[2][4] A minor pathway producing cyclopropane (B1198618) and carbon monoxide has also been observed.[9]
Cyclopentanone (C₅H₄O): With a five-membered ring, cyclopentanone has substantially less ring strain than cyclobutanone and is therefore more thermally stable. Its decomposition requires significantly higher temperatures, typically in the range of 488–543 °C.[5][6] The decomposition process is more complex than that of cyclobutanone, yielding a variety of products.[5] High-temperature studies using shock tubes and flow reactors (above 800 K) have identified dozens of pyrolysis products, including various isomers, radicals, and aromatics, indicating multiple competing decomposition pathways.[10][11]
Cyclohexanone (C₆H₁₀O): As a six-membered ring, cyclohexanone can adopt a stable, nearly strain-free chair conformation. This structural feature results in high thermal stability. Decomposition is only observed at very high temperatures, typically above 900 °C, under pyrolysis conditions.[8] The primary decomposition mechanism does not involve a simple fragmentation. Instead, it is believed to proceed through isomerization to its enol form, cyclohexen-1-ol, which then undergoes a retro-Diels-Alder reaction to produce ethylene and 1-butenal-1-ol, the enol of methyl vinyl ketone.[8]
Experimental Protocols
The thermal stability of cyclic ketones is primarily investigated using high-temperature gas-phase pyrolysis techniques coupled with advanced analytical methods.
Protocol: Flow Reactor Pyrolysis with Synchrotron VUV Photoionization Mass Spectrometry
This method allows for the study of decomposition pathways and the identification of reactive intermediates under controlled temperature and pressure conditions.
-
Sample Preparation: A dilute mixture of the cyclic ketone (e.g., 0.1-1%) in an inert carrier gas (e.g., Argon) is prepared in a high-pressure gas cylinder.
-
Pyrolysis: The gas mixture is continuously passed through a microtubular reactor, typically made of quartz or silicon carbide, which is heated to the desired decomposition temperature (ranging from 300 to over 1200 °C). The pressure is maintained at a constant value, from low pressures (0.04 atm) to atmospheric pressure (1 atm).[11]
-
Product Sampling: The gas exiting the reactor is rapidly cooled and expanded into a high-vacuum chamber. This process quenches further reactions.
-
Analysis: The products are ionized using tunable vacuum ultraviolet (VUV) radiation from a synchrotron source. The resulting ions are detected by a time-of-flight mass spectrometer (TOF-MS). This technique, known as SVUV-PIMS, allows for the separation and identification of different isomers and radical species based on their unique photoionization efficiency spectra.[11]
-
Data Interpretation: Mass spectra are recorded at various photon energies to identify the pyrolysis products and their mole fractions. This data is used to construct kinetic models of the decomposition process.[11]
Protocol: Thermogravimetric Analysis (TGA)
TGA is a simpler method used to determine the temperature at which a substance begins to decompose.
-
Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the liquid ketone is placed in a sample pan (e.g., alumina (B75360) or platinum).
-
Analysis: The pan is placed in the TGA furnace. The temperature is increased at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is identified as the point where significant weight loss begins.[12]
Illustrative Diagrams
Experimental and Decomposition Pathways
The following diagrams illustrate a typical experimental workflow for pyrolysis studies and the primary decomposition pathways for cyclobutanone and cyclohexanone.
Caption: Experimental workflow for thermal stability analysis using flow reactor pyrolysis.
Caption: Primary thermal decomposition pathways of cyclobutanone and cyclohexanone.
References
- 1. Cyclopropanone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Thermal Decomposition of Cyclobutanone_Chemicalbook [chemicalbook.com]
- 4. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized Cyclobutyl Methyl Ketone
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized compounds is a cornerstone of reliable and reproducible research, particularly in the fields of medicinal chemistry and drug development. Cyclobutyl methyl ketone, a valuable building block in the synthesis of various pharmaceutical agents and specialty chemicals, is no exception. Ensuring its purity is critical for predictable reaction outcomes, minimizing side reactions, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of synthesized this compound, supported by experimental data and detailed protocols.
Synthesis Routes and Potential Impurities
The impurity profile of synthesized this compound is intrinsically linked to its method of preparation. Two common synthetic pathways are the reaction of cyclobutanecarbonyl chloride with a methylating agent and the rearrangement of α-acetyl-γ-butyrolactone. A less common route involves the reaction of cyclobutanecarbonitrile (B1293925) with a methyl Grignard reagent.
A third synthetic route involves the reaction of cyclobutanecarbonitrile with methylmagnesium bromide. This method can introduce unreacted starting materials and Grignard-related byproducts as impurities.
Each of these methods can introduce specific impurities, including unreacted starting materials, solvents, and side-products. For instance, the synthesis from α-acetyl-γ-butyrolactone can lead to the formation of 2-methyl-4,5-dihydrofuran.[1] Thermal decomposition of this compound can also yield ethylene (B1197577) and methyl vinyl ketone.
Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended for a comprehensive purity assessment. The most effective techniques for analyzing this compound, a volatile and relatively nonpolar compound, include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides both qualitative and quantitative information, making it ideal for identifying and quantifying trace impurities.
Strengths:
-
High sensitivity and selectivity.
-
Provides structural information of impurities through mass spectral fragmentation patterns.
-
Excellent for separating volatile impurities.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization may be required for certain impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a weakly UV-absorbing compound like this compound, UV detection is a common choice.
Strengths:
-
Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities.
-
Highly quantitative and reproducible.
-
Various detection methods can be employed.
Limitations:
-
Lower resolution for volatile compounds compared to GC.
-
UV detection requires the analyte to have a chromophore for good sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities without the need for chromatographic separation. Both ¹H and ¹³C NMR are valuable tools.
Strengths:
-
Provides unambiguous structural information.
-
Can identify and quantify impurities without the need for reference standards of those impurities (qNMR).
-
Non-destructive technique.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Complex spectra can be difficult to interpret if multiple impurities are present.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and simple technique for confirming the identity of the main compound and detecting the presence of certain functional group-containing impurities.
Strengths:
-
Fast and easy to perform.
-
Provides information about the functional groups present.
-
Can be used for both qualitative and quantitative analysis.
Limitations:
-
Not suitable for complex mixtures as spectra can be overlapping and difficult to interpret.
-
Less sensitive than chromatographic methods.
Comparative Data
The following tables summarize key experimental data for the analysis of this compound and its potential impurities using the described techniques.
Table 1: GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | ~5.8 | 98 (M+), 83, 55, 43 |
| Cyclobutanecarbonyl chloride | ~6.2 | 118 (M+), 83, 55 |
| α-acetyl-γ-butyrolactone | ~8.1 | 128 (M+), 85, 43 |
| 2-methyl-4,5-dihydrofuran | ~4.5 | 84 (M+), 69, 55, 41 |
| Methyl vinyl ketone | ~3.2 | 70 (M+), 55, 42 |
Table 2: HPLC Data (Representative)
| Compound | Retention Time (min) |
| This compound | ~4.5 |
| α-acetyl-γ-butyrolactone | ~3.2 |
Table 3: ¹H NMR Chemical Shifts (CDCl₃, 300 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 3.15 | quintet | -CH-CO- |
| 2.10 | s | -COCH₃ | |
| 1.8-2.2 | m | -CH₂- (cyclobutyl) | |
| 1.6-1.8 | m | -CH₂- (cyclobutyl) |
Table 4: ¹³C NMR Chemical Shifts (CDCl₃, 75 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 209.5 (C=O) |
| 49.5 (-CH-) | |
| 28.0 (-COCH₃) | |
| 24.5 (-CH₂-) | |
| 18.0 (-CH₂-) |
Table 5: FT-IR Characteristic Peaks
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~1715 | C=O stretch (ketone) |
| ~2950-2850 | C-H stretch (aliphatic) | |
| α-acetyl-γ-butyrolactone | ~1770 | C=O stretch (lactone) |
| ~1720 | C=O stretch (ketone) | |
| Alcohols (potential impurity) | ~3600-3200 (broad) | O-H stretch |
Experimental Protocols
GC-MS Protocol
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Dilute 1 µL of the synthesized this compound in 1 mL of dichloromethane. Inject 1 µL of the solution.
HPLC Protocol
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase. Inject 10 µL.
NMR Spectroscopy Protocol
-
Instrument: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire with proton decoupling, typically requiring several thousand scans for good signal-to-noise.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
FT-IR Spectroscopy Protocol
-
Instrument: Fourier-Transform Infrared Spectrometer.
-
Method: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates (NaCl or KBr).
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Sample Preparation: For ATR, place a drop of the neat liquid sample directly on the ATR crystal. For a liquid film, place a drop between two salt plates.
Visualizing the Workflow
A logical workflow is essential for an efficient and comprehensive purity assessment.
Caption: Purity assessment workflow for synthesized this compound.
Synthesis and Impurity Formation Pathways
Understanding the synthesis route is key to anticipating potential impurities.
Caption: Synthesis pathways and potential impurity formation.
Conclusion
The purity assessment of synthesized this compound requires a strategic combination of analytical techniques. GC-MS is indispensable for the identification and quantification of volatile impurities. HPLC offers a robust method for quantification, especially for any non-volatile byproducts. NMR spectroscopy provides definitive structural confirmation and an orthogonal method for purity determination. FT-IR serves as a rapid initial screening tool. By employing these methods in a logical workflow, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and success of their scientific endeavors.
References
Confirming the Structure of Cyclobutyl Methyl Ketone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of cyclobutyl methyl ketone, a scaffold of interest in medicinal chemistry, confirming the exact molecular structure is paramount for understanding its bioactivity and potential as a therapeutic agent. This guide provides a comparative overview of key analytical techniques for the structural confirmation of this compound derivatives, complete with experimental data and detailed protocols.
Spectroscopic and Crystallographic Data Comparison
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. Below is a summary of expected and reported data for these compounds compared to other common ketone structures.
| Analytical Technique | This compound Derivatives | Acyclic Aliphatic Ketones (e.g., 2-Pentanone) | Cyclohexanone | Aromatic Ketones (e.g., Acetophenone) |
| IR Spectroscopy (C=O stretch) | ~1785 cm⁻¹ (unsubstituted cyclobutanone)[1][2]. The exact frequency for derivatives will vary. Ring strain significantly increases the stretching frequency compared to acyclic or larger ring ketones.[1][2][3] | ~1715 cm⁻¹[2][4] | ~1715 cm⁻¹[2] | ~1690 cm⁻¹ (conjugation lowers the frequency)[2] |
| ¹H NMR Spectroscopy (α-protons) | Protons on the carbon adjacent to the carbonyl typically appear in the δ 2.0-2.7 ppm range.[4] The specific shifts and coupling patterns will depend on the substitution of the cyclobutyl ring. | α-protons typically resonate between δ 2.0-2.5 ppm.[3] | α-protons appear around δ 2.2-2.4 ppm. | Methyl protons adjacent to the carbonyl appear around δ 2.6 ppm. |
| ¹³C NMR Spectroscopy (C=O carbon) | The carbonyl carbon signal is typically found in the downfield region of the spectrum, often >200 ppm.[1][2] For cyclobutanone, the peak is around 208 ppm. | The carbonyl carbon signal is typically in the range of δ 200-215 ppm.[1][2] | The carbonyl carbon signal is around δ 208 ppm. | The carbonyl carbon signal is typically in the range of δ 190-200 ppm due to conjugation.[1][2] |
| Mass Spectrometry (Fragmentation) | Predominant fragmentation patterns include α-cleavage, where the bond between the carbonyl carbon and the cyclobutyl ring is broken.[3][5] Ring-opening fragmentation is also common.[3] | α-Cleavage on either side of the carbonyl group is a major fragmentation pathway. The McLafferty rearrangement is also common if a γ-hydrogen is present.[6] | α-Cleavage leading to the loss of CO is a characteristic fragmentation pattern.[3] | α-Cleavage of the methyl group is common, leading to a prominent benzoyl cation peak. |
| X-ray Crystallography | Provides the unambiguous 3D structure, including absolute configuration for chiral derivatives.[7] This is the gold standard for structural confirmation of crystalline solids. | Provides detailed 3D structural information for crystalline acyclic ketones. | Can determine the chair conformation and substituent positions in the solid state. | Provides precise bond lengths and angles, as well as intermolecular packing information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key experiments.
Infrared (IR) Spectroscopy
Objective: To identify the carbonyl functional group and assess the influence of the cyclobutyl ring strain.
Protocol:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.
-
Solution: Dissolve the sample in a suitable solvent that does not have strong absorptions in the region of interest (e.g., CCl₄ or CHCl₃). Use a solution cell with an appropriate path length.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of all protons and carbons in the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain one.
-
-
¹H NMR Data Acquisition:
-
Tune and shim the spectrometer for the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Advanced NMR Experiments (Optional but Recommended):
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These are invaluable for unambiguously assigning the structure of complex derivatives.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities to deduce the molecular structure. Pay close attention to the downfield signals for protons alpha to the carbonyl and the very downfield signal for the carbonyl carbon in the ¹³C spectrum.[1][2][3]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation patterns.
Protocol:
-
Sample Introduction:
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or more fragile molecules.
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to obtain accurate mass measurements.
-
-
Data Analysis:
X-ray Crystallography
Objective: To obtain the precise three-dimensional structure of a crystalline derivative.
Protocol:
-
Crystallization:
-
Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
-
Data Analysis:
-
Visualize the 3D structure using software like Mercury or PyMOL.
-
For chiral compounds, the absolute configuration can often be determined, for example, by using the Flack parameter.[7]
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for structural confirmation and a common fragmentation pathway observed in mass spectrometry.
Caption: Experimental workflow for the structural confirmation of a novel derivative.
Caption: α-Cleavage fragmentation pathway in mass spectrometry.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV Absorption Spectra of Alicyclic Ketones
This guide provides a detailed comparison of the ultraviolet (UV) absorption spectra of alicyclic ketones, focusing on the influence of ring structure and solvent effects. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for structural analysis and characterization of carbonyl compounds.
Introduction to Electronic Transitions in Alicyclic Ketones
Alicyclic ketones, like their acyclic counterparts, exhibit two primary electronic transitions in the UV region: the n→π* (non-bonding to pi-antibonding) and π→π* (pi-bonding to pi-antibonding) transitions.[1]
-
n→π Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital on the oxygen atom to the antibonding π* orbital of the carbonyl group.[2] These transitions are characteristically weak (molar absorptivity, ε < 100) because they are symmetry-forbidden, and they appear at longer wavelengths, typically in the 270–300 nm range for saturated ketones.[1][2]
-
π→π Transition:* This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl double bond.[3] For simple, unconjugated ketones, this is a high-energy transition that occurs below 200 nm, which is often outside the range of standard laboratory UV-Vis spectrophotometers.[4][5]
The position and intensity of these absorption bands are sensitive to the molecular structure, particularly ring strain, and the surrounding solvent environment.
Comparative Analysis of Absorption Spectra
The UV absorption characteristics of alicyclic ketones are significantly influenced by ring size and the polarity of the solvent.
2.1. The Effect of Ring Strain
Ring strain in small alicyclic ketones can alter the geometry and electronic environment of the carbonyl group, thereby affecting the energy of the n→π* transition. As ring size decreases from cyclohexanone, the internal bond angles of the ring are compressed. This strain can influence the hybridization of the carbonyl carbon and the energy levels of the molecular orbitals. Studies on the photochemistry of cyclic ketones show that ring strain significantly impacts the properties of the excited singlet state (S1) reached upon UV absorption.[6][7] For instance, the high ring strain in cyclobutanone (B123998) leads to a lower energy barrier for α-cleavage from the S1 state compared to cyclopentanone (B42830) and cyclohexanone.[6]
2.2. The Effect of Solvent Polarity
The solvent plays a critical role in altering the absorption profile of ketones.
-
Hypsochromic (Blue) Shift in n→π Transitions:* When transitioning from a non-polar solvent (e.g., cyclohexane) to a polar, protic solvent (e.g., ethanol (B145695) or water), the n→π* absorption band undergoes a hypsochromic shift (a shift to a shorter wavelength). This occurs because polar solvents can stabilize the non-bonding electrons on the oxygen atom in the ground state, often through hydrogen bonding.[8] This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.[9][10]
-
Bathochromic (Red) Shift in π→π Transitions:* Conversely, the π→π* transition typically undergoes a bathochromic shift (a shift to a longer wavelength) in polar solvents. In this case, the π* excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.
Quantitative Data Summary
The following table summarizes the typical UV absorption maxima (λmax) for the n→π* transition of various alicyclic ketones in solvents of differing polarity.
| Compound | Ring Size | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Cyclobutanone | 4 | Cyclohexane (B81311) | ~281 | ~20 |
| Ethanol | ~274 | ~22 | ||
| Cyclopentanone | 5 | Cyclohexane | ~288 | ~18 |
| Ethanol | ~280 | ~20 | ||
| Cyclohexanone | 6 | Cyclohexane | ~285 | ~15 |
| Ethanol | ~278 | ~17 |
Note: The values presented are typical and may vary slightly depending on the specific experimental conditions and instrument calibration.
Experimental Protocols
Objective: To determine the UV absorption spectrum, λmax, and molar absorptivity (ε) of an alicyclic ketone.
Materials:
-
Alicyclic ketone (e.g., cyclopentanone)
-
UV-grade solvent (e.g., cyclohexane or 95% ethanol)
-
Volumetric flasks and pipettes
-
Dual-beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of the alicyclic ketone of a known concentration (e.g., 0.1 M) in the chosen UV-grade solvent. From the stock solution, prepare a dilute solution (e.g., 0.005 M) appropriate for UV measurement.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders and run a baseline scan over the desired wavelength range (e.g., 220 nm to 350 nm) to correct for any solvent absorbance.
-
Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the prepared ketone solution, and then fill it with the solution. Place it back in the sample holder.
-
Acquire Spectrum: Run the spectral scan. The instrument will automatically subtract the baseline from the sample spectrum.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
-
Record the absorbance (A) at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l)
-
Where:
-
A = Absorbance at λmax (unitless)
-
c = Molar concentration of the solution (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
-
Visualizations
Caption: Electronic energy levels and key transitions in a carbonyl group.
Caption: Experimental workflow for UV-Vis spectral analysis of ketones.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fiveable.me [fiveable.me]
- 4. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. On the solvatochromism of the n ↔ π* electronic transitions in ketones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
A Comparative Guide to the Reactivity of Cyclohexyl Methyl Ketone in Base-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of cyclohexyl methyl ketone against two common alternatives, acetophenone (B1666503) and pinacolone (B1678379), in key base-catalyzed reactions. Understanding the relative reactivity of these ketones is crucial for optimizing reaction conditions, predicting product outcomes, and designing efficient synthetic routes in drug development and other chemical research. This document presents a summary of factors influencing their reactivity, experimental protocols for comparative analysis, and a discussion of the expected outcomes based on established chemical principles.
Factors Influencing Ketone Reactivity in Base-Catalyzed Reactions
The reactivity of ketones in base-catalyzed reactions is primarily governed by the ease of enolate formation and the steric and electronic environment of the carbonyl group. The key factors include:
-
Steric Hindrance: Bulky substituents around the α-carbon and the carbonyl group can hinder the approach of the base for deprotonation and the subsequent nucleophilic attack by the enolate.
-
Electronic Effects: Electron-withdrawing groups can increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups can decrease this acidity. The stability of the resulting enolate, often influenced by resonance, also plays a significant role.
Comparative Reactivity Overview
The table below summarizes the expected relative reactivity of cyclohexyl methyl ketone, acetophenone, and pinacolone in two common base-catalyzed reactions: the Aldol (B89426) Condensation and the Haloform Reaction. The comparison is based on the interplay of steric and electronic effects.
| Ketone | Structure | Key Steric/Electronic Factors | Aldol Condensation Reactivity (with Benzaldehyde) | Haloform Reaction Reactivity |
| Cyclohexyl Methyl Ketone |
| The cyclohexyl group is a bulky, electron-donating alkyl group, creating moderate steric hindrance. | Moderate | Moderate |
| Acetophenone |
| The phenyl group is electron-withdrawing through resonance, increasing the acidity of the methyl protons and stabilizing the enolate. | High | High |
| Pinacolone |
| The tert-butyl group is extremely bulky, creating significant steric hindrance at the α-carbon and the carbonyl group. | Low to very low | Low to very low |
Key Base-Catalyzed Reactions: A Comparative Look
Aldol Condensation
The base-catalyzed aldol condensation is a fundamental carbon-carbon bond-forming reaction. The first step, the formation of an enolate, is often rate-determining and is highly sensitive to the structure of the ketone.
Logical Relationship of Reactivity in Aldol Condensation
Caption: Relative reactivity of ketones in aldol condensation.
Discussion of Reactivity:
-
Acetophenone is expected to be the most reactive. The phenyl group stabilizes the negative charge of the enolate through resonance, making the methyl protons more acidic and easier to remove by a base.
-
Cyclohexyl methyl ketone is expected to have intermediate reactivity. The cyclohexyl group is bulkier than a phenyl group and is electron-donating, which slightly destabilizes the enolate compared to acetophenone.
-
Pinacolone is expected to be the least reactive. The extremely bulky tert-butyl group severely hinders the approach of the base to the α-protons and also impedes the subsequent attack of the enolate on the electrophile.[1]
Haloform Reaction
The haloform reaction involves the exhaustive halogenation of the methyl group of a methyl ketone in the presence of a base, followed by cleavage to form a carboxylate and a haloform.[2] The initial deprotonation to form an enolate is a key step.
Experimental Workflow for Comparative Haloform Reaction
References
Safety Operating Guide
Navigating the Disposal of Cyclobutyl Methyl Ketone: A Comprehensive Safety and Operations Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and regulatory compliance. Cyclobutyl methyl ketone, a flammable liquid also known as acetylcyclobutane, requires strict adherence to hazardous waste protocols. This guide provides essential, step-by-step procedures for its safe handling and disposal.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be aware of its hazards. It is classified as a Category 3 flammable liquid and a Category 4 substance for acute oral toxicity.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or specialized ketone-resistant gloves).[4]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in areas with insufficient ventilation, additional protective clothing may be necessary.[3][4]
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with organic vapor cartridges.[4]
Handling and Storage:
-
Keep the chemical away from open flames, hot surfaces, and other sources of ignition.[1][5]
-
Use only non-sparking tools and explosion-proof equipment.[1][5]
-
Store containers in a designated, cool, dry, and well-ventilated "Flammables" area.[1][5]
-
Keep containers tightly closed when not in use.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[1][5]
Quantitative Data and Hazard Profile
A clear understanding of the chemical's properties is vital for safe handling and emergency preparedness.
| Property | Data |
| CAS Number | 3019-25-8 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Appearance | Light yellow liquid |
| Density | 0.902 g/cm³ |
| Hazard Classifications | Flammable Liquid, Category 3 |
| Acute Oral Toxicity, Category 4 |
Data sourced from Safety Data Sheets.[1][5]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste in compliance with federal, state, and local regulations.[4][8] Never dispose of this chemical down the drain or in regular trash.[4][9]
Step 1: Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a chemical is hazardous.[10][11] this compound is classified as a hazardous waste due to its ignitability (B1175610) characteristic (flash point < 140°F/60°C).[1][12]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically compatible container, preferably plastic, that can be securely sealed.[12]
-
Transfer Waste: In a well-ventilated area, such as a chemical fume hood, carefully pour the waste into the designated container, using a funnel to prevent spills.[4]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[4]
Step 3: Accumulation and Storage
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][12]
-
Secondary Containment: The SAA must have secondary containment to capture any potential leaks or spills.[4]
-
Segregation: Ensure the waste is stored away from incompatible materials.[1][5]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or the waste stream is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to request a waste pickup.[4]
-
Licensed Disposal: The final treatment and disposal of the waste must be handled by a licensed and approved hazardous waste disposal company.[4][8] This process is part of the "cradle-to-grave" approach mandated by RCRA, which tracks hazardous waste from generation to its final destination.[10][13]
Emergency Protocol: Spill Response
In the event of a spill, immediate and proper response is critical to prevent injury and environmental contamination.
For Minor Spills:
-
Ensure Ventilation: Make sure the area is well-ventilated and remove all sources of ignition.[4][8]
-
Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.[4]
-
Containment: Use an inert absorbent material like sand, vermiculite, or a universal binder to contain the spill.[4][5]
-
Collection: Using non-sparking tools (e.g., a plastic scoop), collect the absorbed material and place it into a sealable, heavy-duty plastic bag or a designated waste container.[4]
-
Labeling and Disposal: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your EHS office.[4]
-
Decontamination: Thoroughly clean the spill surface with soap and water, collecting all cleaning materials for disposal as hazardous waste.[4]
For Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS office or emergency services without delay.[4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 8. echemi.com [echemi.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Logistical Information for Handling Cyclobutyl Methyl Ketone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds such as Cyclobutyl methyl ketone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is a flammable liquid and vapor (Category 3) and is harmful if swallowed (Acute oral toxicity, Category 4).[1][4]
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5] | Protects against chemical splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact with the chemical. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[5] | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used. | Ensures respiratory safety in case of inadequate ventilation or spills. |
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₀O[2][3][4] |
| Molecular Weight | 98.14 g/mol [4] |
| Appearance | Clear colorless to light yellow liquid[3][4][5][7] |
| Boiling Point | 137-139 °C at 754 mmHg[2][7] |
| Density | 0.902 g/mL at 25 °C[2][7] |
| Flash Point | 29 °C (84.2 °F) - closed cup |
| Refractive Index | n20/D 1.432[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area, preferably by using a chemical fume hood.[1][5]
-
Verify that an eyewash station and safety shower are readily accessible.[8][9]
-
Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[1][4][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4][5]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[5][6]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
4. In Case of a Spill:
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[1][4]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][4]
-
Use spark-proof tools during cleanup.[1]
5. First Aid Measures:
-
After eye contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
After skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]
-
After inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][4]
-
After ingestion: Clean mouth with water and get medical attention.[1][4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
This compound is considered a hazardous waste due to its flammability.
2. Waste Collection and Storage:
-
Collect all waste, including unused chemical and contaminated absorbent materials, in a suitable, clearly labeled, and closed container.
-
Store the waste container in a designated, well-ventilated, and cool area away from ignition sources.
3. Disposal Procedure:
-
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[4] Do not empty into drains.[1][2]
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. CAS 3019-25-8: this compound | CymitQuimica [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
